5-Methoxyindole-3-acetic acid
Description
5-Methoxyindoleacetate belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 5-Methoxyindoleacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Methoxyindoleacetate has been detected in multiple biofluids, such as feces and saliva. Within the cell, 5-methoxyindoleacetate is primarily located in the cytoplasm. 5-Methoxyindoleacetate and S-adenosylhomocysteine can be biosynthesized from 5-hydroxyindoleacetic acid and S-adenosylmethionine; which is mediated by the enzyme acetylserotonin O-methyltransferase. In humans, 5-methoxyindoleacetate is involved in the tryptophan metabolism pathway.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNDHOPIHDTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188268 | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxyindoleacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3471-31-6 | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindol-3-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYINDOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSN7CK6ETH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxyindoleacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Methoxyindole-3-Acetic Acid: A Technical Guide to its Role as a Melatonin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole and a recognized metabolite of the neurohormone melatonin (B1676174).[1][2] While melatonin's physiological roles are extensively studied, its metabolites are emerging as biologically active molecules with their own distinct functions. This technical guide provides an in-depth overview of 5-MIAA, focusing on its metabolic origins, analytical quantification, and known biological activities. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in neuroscience, endocrinology, and drug development.
Introduction
This compound (CAS 3471-31-6), with the molecular formula C₁₁H₁₁NO₃, is an indole (B1671886) derivative that has been identified in various biological systems, including the pineal gland, retina, and harderian gland of rats.[2][3] It is also a known human urinary metabolite.[4] The interest in 5-MIAA stems from its origin as a metabolite of melatonin and its potential to exert independent biological effects.[1][5] These effects range from influencing the reproductive cycle to possessing pro-oxidant and cytotoxic properties under certain conditions.[3] This guide aims to consolidate the current knowledge on 5-MIAA, providing a technical framework for its further investigation.
Metabolic Pathway of this compound
The biosynthesis of 5-MIAA is intricately linked to the metabolism of serotonin (B10506) and melatonin within the pineal gland and other tissues. The primary pathway involves the oxidative deamination of serotonin followed by methylation.
Serotonin is first converted to 5-hydroxyindole-3-acetaldehyde (B51728) by the enzyme monoamine oxidase (MAO). This intermediate is then oxidized by aldehyde dehydrogenase (ADH) to form 5-hydroxyindole-3-acetic acid (5-HIAA). Finally, the enzyme hydroxyindole-O-methyltransferase (HIOMT) catalyzes the transfer of a methyl group from S-adenosylmethionine to the 5-hydroxyl group of 5-HIAA, yielding this compound.[6]
Metabolic pathway of 5-MIAA from Serotonin.
Quantitative Data
The concentration of 5-MIAA varies across different biological fluids and tissues and is influenced by physiological conditions such as the light-dark cycle.
Table 1: Concentrations of this compound in Biological Samples
| Biological Matrix | Species | Concentration / Excretion Rate | Method of Quantification | Reference(s) |
| Urine | Human | 4.77 ± 2.25 µ g/day | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |
| Pineal Gland | Rat (Mid-light) | ~150 pg/gland | Radioimmunoassay (RIA) | [5] |
| Pineal Gland | Rat (Mid-dark) | ~50 pg/gland | Radioimmunoassay (RIA) | [5] |
| Cerebrospinal Fluid (CSF) | Human | Median: 12.57 - 15.41 ng/mL (for 5-HIAA) | High-Performance Liquid Chromatography (HPLC) | [3][8] |
Table 2: Biological Effects of this compound in Female Rats
| Treatment Group | Dose (µ g/animal ) | Uterine Weight (mg) | Plasma 17β-Estradiol (pg/mL) | Reference(s) |
| Control | Vehicle | Data not specified | Data not specified | [2][3] |
| 5-MIAA | 100 | Increased | Increased | [2][3] |
| 5-MIAA | 200 | Significantly Increased | Significantly Increased | [2][3] |
Experimental Protocols
Quantification of 5-MIAA in Biological Fluids by LC-MS/MS
This protocol is adapted from established methods for the quantification of the structurally related compound, 5-HIAA.[9][10]
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect plasma or urine samples and store at -80°C until analysis. For urine, ensure collection over a 24-hour period for accurate daily excretion measurement.
-
Internal Standard Spiking: Thaw samples on ice. To 1 mL of plasma or urine, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 5-MIAA-d₅).
-
Protein Precipitation (for plasma): Add 3 mL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex for 1 minute and centrifuge at 4000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant (from plasma) or the diluted urine onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute 5-MIAA with 2 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4.1.2. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-MIAA: Precursor ion (m/z) 206.1 -> Product ion (m/z) 146.1 (quantifier), 118.1 (qualifier).
-
5-MIAA-d₅ (IS): Precursor ion (m/z) 211.1 -> Product ion (m/z) 151.1.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for maximum sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
The Biological Versatility of 5-Methoxyindole-3-Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA), a naturally occurring indole, has garnered significant interest within the scientific community for its diverse biological activities. As a metabolite of melatonin, it is endogenously found in various tissues, including the pineal gland, retina, and harderian gland.[1] Its structural similarity to the phytohormone auxin (indole-3-acetic acid) also points to its role in plant growth regulation.[2] More recently, research has illuminated its potential in pharmacology, particularly in cancer therapy and as a modulator of reproductive functions. This technical guide provides an in-depth overview of the core biological activities of 5-MIAA, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development endeavors.
Core Biological Activities
The biological profile of 5-MIAA is multifaceted, encompassing pro-oxidant, cytotoxic, hormonal, and antimicrobial properties.
Pro-oxidant and Cytotoxic Activity
In the presence of peroxidases, such as horseradish peroxidase (HRP), 5-MIAA exhibits significant pro-oxidant and cytotoxic effects. This activity is predicated on its enzymatic oxidation to a peroxyl radical, which can initiate lipid peroxidation and induce cell death.[1][3]
Quantitative Data: Cytotoxicity
While a specific IC50 value for this compound on V79 hamster fibroblast cells in the presence of HRP has not been definitively reported in the reviewed literature, studies on the closely related compound, 5-fluoroindole-3-acetic acid, demonstrate potent cytotoxicity under similar conditions, suggesting a class effect for peroxidase-activated indole-3-acetic acid derivatives.[4]
Table 1: Summary of Pro-oxidant and Cytotoxic Activity
| Biological Effect | System/Cell Line | Key Findings | Reference |
| Lipid Peroxidation | Liposomes | Increases the formation of thiobarbituric acid reactive substances (TBARS) in the presence of HRP. | [1][3] |
| Cytotoxicity | V79 Hamster Cells | Cytotoxic upon conversion to a peroxyl radical by HRP. | [1][3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of 5-MIAA in the presence of a peroxidase, adapted from standard cytotoxicity assay procedures.
Materials:
-
V79 hamster fibroblast cells (or other suitable cell line)
-
This compound (5-MIAA)
-
Horseradish Peroxidase (HRP)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed V79 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 5-MIAA in a suitable solvent (e.g., DMSO or ethanol). Prepare a stock solution of HRP in phosphate-buffered saline (PBS).
-
Treatment: Prepare serial dilutions of 5-MIAA in cell culture medium. Add the 5-MIAA dilutions to the cells, followed by the addition of a fixed concentration of HRP. Include controls for cells treated with 5-MIAA alone, HRP alone, and vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathway: Peroxidase-Mediated Cytotoxicity
The cytotoxic action of 5-MIAA, when activated by a peroxidase, is initiated by its one-electron oxidation. The resulting radical undergoes further reactions to generate cytotoxic species.
Hormonal Activity: Effects on the Estrous Cycle
5-MIAA has been shown to exert effects on the female reproductive system, specifically by altering the estrous cycle in rats.
Quantitative Data: Effects on the Estrous Cycle
Table 2: Effects of 5-MIAA on the Estrous Cycle in Female Wistar Albino Rats
| Dosage | Effect | Reference |
| 100 µ g/animal (daily injection) | Prolonged estrous cycle, increased diestrous smears. | [3][5] |
| 200 µ g/animal (daily injection) | Prolonged estrous cycle, increased diestrous smears, increased uterine weight, increased plasma 17β-estradiol, increased number of uterine follicles. | [3][5] |
Experimental Protocol: Assessment of Estrous Cycle in Rats
This protocol describes a method for evaluating the effect of 5-MIAA on the estrous cycle in female rats.
Materials:
-
Mature female Wistar albino rats
-
This compound (5-MIAA)
-
Vehicle for injection (e.g., saline or oil)
-
Vaginal swabs or pipette with sterile saline
-
Microscope slides
-
Staining solution (e.g., Giemsa or Papanicolaou stain)
-
Light microscope
Procedure:
-
Acclimatization and Baseline Monitoring: Acclimate rats to handling and housing conditions. Monitor the estrous cycle of each rat for at least two consecutive cycles by taking daily vaginal smears to establish a baseline.
-
Vaginal Smear Collection:
-
Gently flush the vagina with a small amount of sterile saline using a pipette or collect a sample with a moistened cotton swab.
-
Place the collected cells onto a clean microscope slide.
-
Allow the smear to air dry.
-
-
Staining and Microscopic Examination:
-
Stain the dried smear using a standard cytological stain.
-
Examine the slide under a light microscope to identify the predominant cell types (epithelial cells, cornified cells, leukocytes) and determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).
-
-
Treatment: Administer daily injections of 5-MIAA at the desired doses (e.g., 100 and 200 µ g/animal ) or the vehicle control.
-
Continued Monitoring: Continue daily vaginal smearing throughout the treatment period to observe any changes in the length and regularity of the estrous cycle.
-
Data Analysis: Compare the duration of the estrous cycle and the frequency of each stage between the treatment and control groups.
Logical Relationship: Hormonal Effects of 5-MIAA
The observed effects of 5-MIAA on the reproductive system suggest a complex interplay with the endocrine system.
Antibacterial Activity
5-MIAA has been reported to possess antibacterial properties.[5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Specific MIC values for this compound against various bacterial strains are not extensively reported in the literature. Further research is required to quantify its antibacterial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol provides a general framework for determining the MIC of 5-MIAA against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
This compound (5-MIAA)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Bacterial incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a serial two-fold dilution of 5-MIAA in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (bacteria in broth without 5-MIAA) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 5-MIAA that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Plant Growth Regulation
As an analog of indole-3-acetic acid (IAA), 5-MIAA is recognized for its role as a plant growth regulator, promoting root development and overall plant health.[2]
Experimental Protocol: Avena Coleoptile Bioassay for Auxin Activity
This classic bioassay can be used to assess the auxin-like activity of 5-MIAA.
Materials:
-
Oat (Avena sativa) seeds
-
This compound (5-MIAA)
-
Petri dishes
-
Dark growth chamber
-
Ruler or protractor
Procedure:
-
Seed Germination: Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Preparation: Under dim red light, decapitate the coleoptiles by removing the apical 2-3 mm.
-
Agar Block Preparation: Prepare agar blocks containing various concentrations of 5-MIAA.
-
Application: Place an agar block containing 5-MIAA asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubation: Place the coleoptiles in a dark, humid chamber for 1-2 hours.
-
Measurement: Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the compound.
Future Directions and Conclusion
This compound presents a compelling profile of biological activities with potential applications in medicine and agriculture. Its pro-oxidant and cytotoxic properties, particularly when activated by peroxidases, suggest a promising avenue for the development of targeted cancer therapies. The interaction of its parent compound, indole-3-acetic acid, with myeloperoxidase to enhance chemotherapy efficacy in pancreatic cancer further underscores this potential.[6] The hormonal effects of 5-MIAA warrant further investigation to elucidate the underlying mechanisms and explore its potential as a modulator of reproductive function. While its antibacterial and plant growth-regulating activities are acknowledged, more quantitative data are needed to fully characterize these effects.
This technical guide provides a foundational understanding of the biological activity of 5-MIAA, supported by available data and experimental methodologies. It is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further inquiry into the therapeutic and agricultural potential of this versatile indole.
Experimental Workflow: Investigating the Biological Activity of 5-MIAA
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 4. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a pineal indolamine, this compound, on the estrous cycle and reproductive organs of female Wistar albino rats | AVESİS [avesis.yeniyuzyil.edu.tr]
- 6. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 5-Methoxyindole-3-acetic Acid in the Plant Kingdom: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-3-acetic acid (5-MeO-IAA) is a naturally occurring auxin analog found in select plant species. While structurally similar to the principal plant auxin, indole-3-acetic acid (IAA), the complete biosynthetic pathway, endogenous concentrations, and specific physiological roles of 5-MeO-IAA remain areas of active investigation. This technical guide synthesizes the current understanding of 5-MeO-IAA's natural occurrence in plants, proposes a putative biosynthetic pathway based on analogous metabolic routes, outlines detailed methodologies for its extraction and quantification, and hypothesizes its signaling mechanism. This document aims to provide a comprehensive resource for researchers interested in the nuanced roles of modified auxins in plant biology and their potential applications.
Natural Occurrence and Quantitative Data
The presence of this compound has been confirmed in a limited number of plant species, indicating a more specialized role compared to the ubiquitous nature of IAA. To date, its identification has been primarily reported in Brassica napus (rapeseed) and Solanum lycopersicum (tomato)[1]. While its function is broadly categorized as a plant growth regulator, promoting root development and overall plant health, specific quantitative data on its endogenous levels are scarce in publicly available literature. The following table summarizes the known occurrences of 5-MeO-IAA in the plant kingdom.
| Plant Species | Family | Tissue/Organ | Method of Detection | Reference |
| Brassica napus | Brassicaceae | Not specified | Metabolite profiling | [1] |
| Solanum lycopersicum | Solanaceae | Not specified | Metabolite profiling | [1] |
Putative Biosynthetic Pathway
The complete biosynthetic pathway of 5-MeO-IAA in plants has not been fully elucidated. However, based on the well-characterized biosynthesis of indole-3-acetic acid (IAA) and other methoxylated indole (B1671886) compounds like serotonin (B10506) and melatonin (B1676174) in plants, a putative pathway can be proposed. This hypothesized pathway involves two key modifications to the primary tryptophan-dependent IAA biosynthesis route: a hydroxylation step at the 5th position of the indole ring and a subsequent methylation of this hydroxyl group.
The proposed pathway initiates from the amino acid tryptophan and likely proceeds through the following steps:
-
Hydroxylation of Tryptophan: Tryptophan is hydroxylated at the 5-position to form 5-hydroxytryptophan (B29612) (5-HTP). This reaction is likely catalyzed by a tryptophan 5-hydroxylase (T5H) , an enzyme known to be involved in serotonin biosynthesis in plants.
-
Conversion to 5-Hydroxyindole-3-pyruvic acid: 5-HTP is then converted to 5-hydroxyindole-3-pyruvic acid (5-OH-IPA) by a tryptophan aminotransferase (TAA) .
-
Formation of 5-Hydroxyindole-3-acetic acid: 5-OH-IPA is subsequently converted to 5-hydroxyindole-3-acetic acid (5-OH-IAA) through the action of a YUCCA (YUC) flavin-containing monooxygenase .
-
O-Methylation: The final step involves the methylation of the 5-hydroxyl group of 5-OH-IAA to yield this compound (5-MeO-IAA). This reaction is likely catalyzed by an O-methyltransferase (OMT) , similar to caffeic acid O-methyltransferases (COMTs) that are known to methylate various phenolic compounds in plants.
Experimental Protocols: Extraction and Quantification
The analysis of 5-MeO-IAA from plant tissues requires sensitive and specific analytical techniques due to its likely low endogenous concentrations. The following protocol is a generalized method adapted from established procedures for IAA and its metabolites, utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for quantification.
Sample Preparation and Extraction
-
Harvesting and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.
-
Extraction: To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 80% acetonitrile (B52724) in water with 1% acetic acid). Add an appropriate internal standard, such as ¹³C₆-labeled 5-MeO-IAA, for accurate quantification.
-
Incubation and Centrifugation: Vortex the mixture and incubate at 4°C for 1 hour with gentle shaking. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted auxins.
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the auxins with 1 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve separation from other compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
5-MeO-IAA: Precursor ion (m/z 206.08) to product ions (e.g., m/z 160.08, 130.06).
-
Internal Standard (¹³C₆-5-MeO-IAA): Precursor ion (m/z 212.10) to corresponding product ions.
-
-
Hypothesized Signaling Pathway
Given the structural similarity of 5-MeO-IAA to IAA, it is highly probable that it utilizes the same core signaling pathway. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors with the Aux/IAA transcriptional repressors.
The hypothesized signaling cascade for 5-MeO-IAA is as follows:
-
Binding to Co-receptor Complex: In the presence of 5-MeO-IAA, it is proposed to bind to the TIR1/AFB proteins, stabilizing their interaction with Aux/IAA repressor proteins. The affinity of 5-MeO-IAA for different TIR1/AFB-Aux/IAA combinations may vary, potentially leading to nuanced downstream responses compared to IAA.
-
Ubiquitination and Degradation of Aux/IAA: The formation of the 5-MeO-IAA-TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. The ubiquitinated Aux/IAA is then degraded by the 26S proteasome.
-
Activation of Auxin Response Factors (ARFs): The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs).
-
Transcriptional Regulation: The activated ARFs can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to the activation or repression of their transcription and ultimately modulating plant growth and development.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, component of the auxin family in plants. While its natural occurrence is confirmed, a significant knowledge gap exists regarding its quantitative distribution, precise biosynthetic pathway, and specific physiological functions. The methodologies and hypothetical pathways presented in this guide are largely extrapolated from the extensive research on indole-3-acetic acid and serve as a foundational framework for future investigations.
Future research should focus on:
-
Quantitative Profiling: Performing targeted quantitative analysis of 5-MeO-IAA across a wider range of plant species and in different tissues and developmental stages.
-
Elucidation of Biosynthesis: Identifying and characterizing the specific tryptophan 5-hydroxylase and O-methyltransferase enzymes responsible for 5-MeO-IAA synthesis.
-
Physiological and Signaling Studies: Conducting comparative studies on the physiological effects of 5-MeO-IAA versus IAA and investigating its binding affinities to the various TIR1/AFB auxin receptors to understand its specific role in plant development.
A deeper understanding of 5-MeO-IAA will not only enhance our knowledge of auxin biology but may also open new avenues for the development of novel plant growth regulators and agricultural applications.
References
An In-depth Technical Guide to 5-Methoxyindole-3-acetic acid: Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxyindole-3-acetic acid (5-MIAA), a methoxyindole with significant biological relevance. It details the discovery of this compound, its natural occurrence, and provides in-depth protocols for its chemical synthesis. The guide also explores its role in key signaling pathways, supported by quantitative data and visual diagrams to facilitate understanding and further research in fields ranging from plant biology to neuropharmacology.
Introduction
This compound is an organic compound belonging to the class of indole-3-acetic acid derivatives.[1] It is structurally characterized by an acetic acid group attached to the C3 position of a 5-methoxyindole (B15748) core. First isolated from pineal tissue, it is recognized as a metabolite of melatonin.[2] This compound has garnered significant interest due to its diverse biological activities. It functions as a plant growth regulator, promoting root development, and is also investigated in neuroscience for its potential effects on neurotransmitter activities, particularly within serotonin (B10506) pathways.[3] Furthermore, it has been utilized as a reactant in the synthesis of various therapeutic agents, including antitumor compounds and selective COX-2 inhibitors.[4]
Discovery and Natural Occurrence
The discovery of this compound is closely linked to the study of pineal gland biochemistry. It was identified as an endogenous indole (B1671886) and a metabolite of melatonin.[5] Its presence has been confirmed in various biological systems, including as a metabolite in Brassica napus, and as a human and rat urinary metabolite.[6] Studies have also reported its occurrence in Daphnia pulex and Solanum lycopersicum.[6] In rats, 5-MIAA is synthesized in the pineal gland, retina, and harderian gland.[7] Research has also indicated that its levels in the rat pineal gland exhibit a circadian rhythm, suggesting it may act as a photoperiodic signal.[8]
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common and historically significant methods involve the Fischer indole synthesis and the Japp-Klingemann reaction as key steps. Another practical approach involves the elaboration of the acetic acid side chain from a 5-methoxyindole precursor.
Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. For the synthesis of 5-MIAA, 4-methoxyphenylhydrazine is reacted with a suitable four-carbon aldehyde or ketone bearing a protected carboxylic acid or a precursor group, followed by cyclization.
Synthesis via Japp-Klingemann Reaction followed by Fischer Indole Synthesis
This two-stage approach first involves the Japp-Klingemann reaction to synthesize a key hydrazone intermediate. An aryl diazonium salt is reacted with a β-keto-ester or β-keto-acid. This hydrazone is then subjected to Fischer indole cyclization to form the indole ring system with the desired substitution pattern.
Synthesis from 5-Methoxyindole Precursors
A common laboratory-scale synthesis involves the introduction of the acetic acid side chain at the 3-position of the pre-formed 5-methoxyindole ring. This can be achieved through the Mannich reaction to form 5-methoxygramine, which is then converted to 5-methoxyindole-3-acetonitrile (B1351729), followed by hydrolysis to the final carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Methoxyindole-3-acetonitrile
This protocol details the final step in a multi-step synthesis where 5-methoxyindole-3-acetonitrile is hydrolyzed to this compound.
-
Step 1: Hydrolysis of 5-methoxyindole-3-acetonitrile
-
To a solution of 5-methoxyindole-3-acetonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the reaction mixture at reflux for several hours to ensure complete hydrolysis of the nitrile group.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Note: While a specific literature source with exact quantities and yields for this direct conversion was not found in the provided search results, this represents a standard procedure for nitrile hydrolysis to a carboxylic acid in the context of indole chemistry. The overall yield for a three-step synthesis of a related compound, methyl 5-methoxyindole-2-acetate, from a nitrophenylacetic acid derivative is reported to be in the range of 30-40%.[9]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO₃ | [6] |
| Molecular Weight | 205.21 g/mol | [6] |
| Melting Point | 145-151 °C | [3] |
| Appearance | Off-white crystalline powder | [3] |
| Purity (HPLC) | ≥ 98% | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR | (DMSO-d₆, 399.65 MHz) δ (ppm): 12.0 (s, 1H), 10.7 (s, 1H), 7.25 (d, 1H), 7.19 (d, 1H), 7.00 (s, 1H), 6.74 (dd, 1H), 3.74 (s, 3H), 3.62 (s, 2H) | [4] |
| ¹³C NMR | Spectral data available, but specific peak assignments require further analysis. | [4] |
| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺: m/z 206 | [5] |
| Infrared (IR) Spectroscopy | ATR-IR spectrum available, characteristic peaks for O-H, N-H, C=O, and C-O stretching are expected. | [6] |
Signaling Pathways and Biological Activity
This compound is implicated in at least two major signaling pathways: plant auxin signaling and mammalian serotonin metabolism.
Plant Auxin Signaling
As a derivative of indole-3-acetic acid (IAA), the primary plant auxin, 5-MIAA is expected to exhibit auxin-like activity, influencing plant growth and development. The core auxin signaling pathway involves the perception of auxin by TIR1/AFB receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.
Serotonin Metabolism
In mammals, 5-MIAA is a metabolite in the serotonin pathway. Serotonin (5-hydroxytryptamine) is a key neurotransmitter. After its release and action, serotonin is metabolized, in part, to 5-hydroxyindole-3-acetic acid (5-HIAA). 5-HIAA can then be O-methylated to form 5-MIAA. This metabolic process is crucial for regulating serotonin levels in the body.
References
- 1. Human Metabolome Database: Showing metabocard for 5-Methoxyindoleacetate (HMDB0004096) [hmdb.ca]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound | 3471-31-6 | FM30482 [biosynth.com]
- 6. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Unraveling the Enigmatic Mechanism of 5-Methoxyindole-3-Acetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-3-acetic acid (5-MIAA), an endogenous methoxyindole and a metabolite of melatonin, presents a complex and multifaceted mechanism of action.[1][2] While a comprehensive understanding of its direct molecular targets remains under investigation, current research points towards significant pro-oxidant, cytotoxic, and endocrine-modulating activities. This technical guide synthesizes the existing knowledge on the biochemical actions of 5-MIAA, provides detailed experimental frameworks for its study, and illustrates its known metabolic and proposed functional pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of this intriguing molecule and its potential therapeutic applications.
Introduction
This compound is a naturally occurring compound synthesized in the pineal gland, retina, and Harderian gland of mammals.[1] As a metabolite of the well-characterized neurohormone melatonin, 5-MIAA has garnered interest for its own distinct biological activities.[2] It has been implicated in a range of physiological processes, from reproductive cycle regulation to potential applications in oncology due to its cytotoxic properties when activated.[1] Furthermore, 5-MIAA serves as a versatile chemical scaffold for the synthesis of a variety of pharmacologically active molecules, including selective COX-2 inhibitors and novel antitumor agents.[3][4] This document provides an in-depth exploration of its known mechanisms of action, supported by experimental methodologies and pathway visualizations.
Physicochemical Properties of 5-MIAA
A foundational understanding of the physicochemical characteristics of 5-MIAA is essential for its study and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| CAS Number | 3471-31-6 | [1] |
| Appearance | Solid | [5] |
| Synonyms | 5-methoxy IAA, 5-Methoxyindoleacetic Acid | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| UV Absorption Maxima | 221, 276 nm | [1] |
Known Biological Activities and Mechanism of Action
The primary mechanism of action of 5-MIAA elucidated to date is its role as a pro-oxidant, particularly following enzymatic activation. It also exhibits endocrine-modulating effects and serves as a precursor for various synthetic compounds.
Pro-oxidant Activity and Cytotoxicity
A key feature of 5-MIAA's mechanism is its conversion to a peroxyl radical by peroxidases, such as horseradish peroxidase (HRP).[1] This radical species can then enhance lipid peroxidation, leading to the formation of thiobarbituric acid reactive substances (TBARS) in liposomes.[1] This pro-oxidant activity is believed to underpin its cytotoxic effects on cancer cells, as demonstrated in V79 hamster cells.[1] This targeted "oxidation therapy" approach is a subject of interest in oncological research.
Endocrine Modulation
In vivo studies have revealed that 5-MIAA can influence the reproductive system. In female rats, administration of 5-MIAA has been shown to prolong the estrous cycle, increase uterine weight, and elevate plasma levels of 17β-estradiol.[1] The precise molecular targets and signaling pathways responsible for these endocrine-disrupting effects are yet to be fully characterized.
Role as a Synthetic Precursor
5-MIAA is a valuable starting material in medicinal chemistry for the synthesis of compounds with a range of therapeutic activities. It has been utilized in the preparation of:
-
NR2B/NMDA receptor antagonists [4]
-
P-selectin antagonists [4]
-
Prostaglandin D2 receptor antagonists [4]
Signaling and Metabolic Pathways
While the direct signaling pathways initiated by 5-MIAA are not well-defined, its metabolic origin is established.
Experimental Protocols
Horseradish Peroxidase (HRP) Mediated Oxidation Assay
This protocol provides a framework for assessing the conversion of 5-MIAA to a radical species by HRP.
-
Objective: To determine if 5-MIAA can act as a substrate for HRP.
-
Principle: HRP, in the presence of a peroxide, catalyzes the oxidation of a substrate, leading to a measurable change (e.g., color or fluorescence).
-
Materials:
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
This compound (5-MIAA)
-
Chromogenic or fluorogenic HRP substrate (e.g., ABTS, TMB, or Amplex Red)
-
Phosphate (B84403) buffer (pH 6.0-7.5)
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare a reaction buffer containing the HRP substrate and H₂O₂ in phosphate buffer.
-
Add 5-MIAA to the reaction buffer at various concentrations.
-
Initiate the reaction by adding a standardized amount of HRP.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
Include controls with no 5-MIAA and no HRP to account for background signal and substrate instability.
-
Lipid Peroxidation (TBARS) Assay
This protocol outlines a method to measure the pro-oxidant effect of HRP-activated 5-MIAA on lipids.
-
Objective: To quantify the extent of lipid peroxidation induced by 5-MIAA in the presence of HRP.
-
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored adduct that can be measured spectrophotometrically.
-
Materials:
-
Liposomes or other lipid source
-
5-MIAA
-
HRP
-
H₂O₂
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
MDA standard
-
Spectrophotometer
-
-
Procedure:
-
Incubate liposomes with 5-MIAA, HRP, and H₂O₂.
-
Stop the reaction by adding TCA to precipitate proteins and lipids.
-
Centrifuge to pellet the precipitate.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify the amount of MDA formed by comparison to a standard curve generated with a known concentration of MDA.
-
Cell Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of 5-MIAA on a cell line.
-
Objective: To determine the concentration-dependent cytotoxicity of 5-MIAA on a chosen cell line (e.g., V79).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
V79 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
5-MIAA
-
MTT solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 5-MIAA (and HRP/H₂O₂ if investigating activated cytotoxicity) for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add MTT solution to each well.
-
Incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a logical workflow for investigating the pro-oxidant and cytotoxic properties of 5-MIAA.
Conclusion and Future Directions
This compound is an endogenous molecule with demonstrable biological activities, most notably its capacity to act as a pro-oxidant following enzymatic activation, leading to cytotoxicity. It also exhibits endocrine-modulating properties. While these effects have been characterized, a significant knowledge gap exists regarding the specific molecular targets and signaling pathways through which 5-MIAA exerts its functions. The lack of comprehensive quantitative data, such as receptor binding affinities and enzyme inhibition constants, underscores the need for further investigation.
Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify the direct binding partners of 5-MIAA.
-
Quantitative Pharmacological Characterization: Determining the binding affinities, IC50/EC50 values, and enzyme kinetic parameters for 5-MIAA with its identified targets.
-
Signaling Pathway Elucidation: Mapping the downstream signaling cascades activated or inhibited by 5-MIAA to understand the molecular basis of its physiological effects.
-
In Vivo Studies: Expanding on the initial in vivo findings to better understand the physiological and potential pathophysiological roles of endogenous 5-MIAA.
A more complete understanding of the mechanism of action of 5-MIAA will be crucial for harnessing its therapeutic potential, whether as a direct pharmacological agent or as a scaffold for the development of new drugs.
References
An In-depth Technical Guide on 5-Methoxyindole-3-acetic Acid and Serotonin Pathways in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-3-acetic acid (5-MIAA) is an endogenous indoleamine and a principal metabolite of melatonin (B1676174), a hormone centrally involved in regulating circadian rhythms. While structurally related to the well-characterized serotonin (B10506) metabolite 5-hydroxyindoleacetic acid (5-HIAA), the precise role of 5-MIAA within the central nervous system, particularly its interaction with serotonergic pathways, remains an area of active investigation. This technical guide provides a comprehensive overview of 5-MIAA, detailing its metabolic origins, its relationship with serotonin, and its potential modulatory effects on serotonergic signaling. This document synthesizes available quantitative data, outlines key experimental methodologies for its study, and presents visual representations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this intriguing molecule for researchers and drug development professionals.
Introduction
The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is a critical regulator of a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. Dysregulation of this system is implicated in numerous neuropsychiatric disorders, making its components key targets for therapeutic intervention. This compound (5-MIAA) emerges as a molecule of interest due to its status as a downstream metabolite of melatonin, which itself is synthesized from serotonin. This inherent biochemical link suggests a potential for 5-MIAA to influence or reflect serotonergic activity. This guide explores the current state of knowledge regarding 5-MIAA and its place within the broader context of serotonin neuroscience.
Biosynthesis and Metabolism of this compound
5-MIAA is primarily formed through the metabolic breakdown of melatonin. The biosynthesis of melatonin begins with the amino acid tryptophan, which is converted to serotonin. In the pineal gland, serotonin undergoes a two-step enzymatic conversion to melatonin. Subsequently, melatonin is metabolized via several pathways, one of which leads to the formation of 5-MIAA.
The principal metabolic pathway from melatonin to 5-MIAA involves the cleavage of the N-acetyl group from melatonin to form 5-methoxytryptamine (B125070) (5-MT). 5-MT is then oxidatively deaminated by monoamine oxidase (MAO), a key enzyme in the degradation of monoamines like serotonin, to produce 5-methoxyindole-3-acetaldehyde. This intermediate is further oxidized by aldehyde dehydrogenase (ALDH) to yield the final product, this compound.
Metabolic Pathway of this compound.
Interaction with the Serotonergic System
The structural similarity of 5-MIAA to key molecules in the serotonin pathway suggests potential interactions with serotonin receptors and the serotonin transporter (SERT). However, direct, high-affinity binding data for 5-MIAA at these targets is currently limited in the public domain. The primary mechanism by which 5-MIAA may influence serotonergic neurotransmission is likely through its role as a metabolite, reflecting the activity of upstream pathways involving melatonin and serotonin.
Serotonin Receptors
Serotonin exerts its diverse effects by binding to a wide range of receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7). These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of these receptors initiates various intracellular signaling cascades, modulating neuronal excitability and gene expression.
While comprehensive quantitative data on the direct binding of 5-MIAA to serotonin receptors is scarce, its structural resemblance to serotonin warrants investigation into potential weak agonist or antagonist activity.
Serotonin Transporter (SERT)
The serotonin transporter (SERT), also known as SLC6A4, is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[1] This process terminates serotonergic signaling and is the primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[2]
Currently, there is a lack of specific quantitative data (e.g., IC50 or Ki values) detailing the inhibitory effect of 5-MIAA on SERT activity.
Quantitative Data
A thorough review of the current literature reveals a significant gap in quantitative data regarding the direct interaction of this compound with components of the serotonin pathway. The following table summarizes the currently available, albeit limited, information. Further research is critically needed to populate these and other relevant parameters.
| Target | Ligand | Parameter | Value | Reference |
| Serotonin Receptors | 5-MIAA | Ki / IC50 | Data Not Available | |
| Serotonin Transporter (SERT) | 5-MIAA | Ki / IC50 | Data Not Available |
Experimental Protocols
The study of 5-MIAA and its interaction with serotonin pathways requires a combination of analytical, biochemical, and functional assays. Below are detailed methodologies for key experiments.
Quantification of 5-MIAA in Brain Tissue by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of 5-MIAA in rodent brain tissue.
5.1.1. Sample Preparation
-
Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold plate.
-
Weigh the tissue sample and record the weight.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard such as 5-MIAA-d4).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
5.1.2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
5-MIAA: Precursor ion (m/z) -> Product ion (m/z)
-
5-MIAA-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
-
Quantification: Generate a standard curve using known concentrations of 5-MIAA and the internal standard. Calculate the concentration of 5-MIAA in the brain tissue samples by comparing their peak area ratios to the standard curve.
Workflow for 5-MIAA Quantification.
Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competitive binding assay to determine the affinity of 5-MIAA for a specific serotonin receptor subtype (e.g., 5-HT1A).
5.2.1. Membrane Preparation
-
Use cells stably expressing the serotonin receptor of interest or homogenized brain tissue known to be rich in the receptor.
-
Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
5.2.2. Binding Assay
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-labeled ligand for the receptor (e.g., serotonin).
-
Competition: Membrane preparation, radioligand, and varying concentrations of 5-MIAA.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
5.2.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 5-MIAA concentration.
-
Determine the IC50 value (the concentration of 5-MIAA that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
Signaling Pathways
The canonical signaling pathway for serotonin involves its release from a presynaptic neuron, diffusion across the synaptic cleft, and binding to postsynaptic receptors. This binding initiates a cascade of intracellular events mediated by second messengers, leading to a physiological response. The action of serotonin is terminated by its reuptake into the presynaptic neuron via SERT, where it is either repackaged into vesicles or degraded by MAO.
Given the current lack of data on 5-MIAA's direct interactions, a hypothetical modulatory role is depicted below. 5-MIAA, as a metabolite, could potentially provide feedback or have subtle off-target effects on this pathway.
Serotonin Signaling Pathway with Potential 5-MIAA Modulation.
Conclusion and Future Directions
This compound represents an understudied component of the melatonergic and, by extension, serotonergic systems. While its biochemical origin is well-established, its functional role in neuroscience remains largely speculative due to a lack of direct binding and functional data. The methodologies and conceptual frameworks presented in this guide are intended to provide a foundation for future research aimed at elucidating the precise interactions of 5-MIAA with serotonin receptors and transporters.
Future research should prioritize:
-
Quantitative Binding Studies: Comprehensive screening of 5-MIAA against a panel of serotonin receptor subtypes and SERT to determine its binding affinities.
-
Functional Assays: Investigation of the functional consequences of any observed binding, including effects on second messenger systems and neuronal firing.
-
In Vivo Studies: Examination of the behavioral and neurochemical effects of 5-MIAA administration in animal models.
A more complete understanding of 5-MIAA's neuropharmacology will not only enhance our knowledge of the intricate interplay between the melatonergic and serotonergic systems but may also reveal novel therapeutic targets for a range of neurological and psychiatric disorders.
References
5-Methoxyindole-3-Acetic Acid: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-3-acetic acid (5-MIAA), a metabolite of melatonin (B1676174) and a structural analog of the plant hormone indole-3-acetic acid (IAA), has emerged as a molecule of interest with diverse potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the current understanding of 5-MIAA, focusing on its promising roles in anticancer therapy, neuroprotection, and the modulation of the reproductive system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and development in the field.
Introduction
This compound (IUPAC name: 2-(5-methoxy-1H-indol-3-yl)acetic acid) is an endogenous indole (B1671886) found in various biological systems, including the pineal gland, retina, and harderian gland of rats.[3][4] It is also a known human urinary metabolite.[5] While structurally related to the well-characterized neurotransmitter serotonin (B10506) and the plant auxin IAA, 5-MIAA exhibits its own unique biological activity profile.[3][6] This guide explores the scientific basis for its potential therapeutic applications, drawing from preclinical studies and in vitro investigations.
Potential Therapeutic Uses
Anticancer Activity (in combination with Horseradish Peroxidase)
A significant area of research for 5-MIAA is in the field of targeted cancer therapy, specifically as a prodrug in combination with the enzyme horseradish peroxidase (HRP).[4] The fundamental principle of this enzyme/prodrug system is the targeted delivery of HRP to tumor cells, which then locally activates the non-toxic 5-MIAA into a cytotoxic species.
Mechanism of Action:
The proposed mechanism involves the HRP-catalyzed oxidative decarboxylation of 5-MIAA. This reaction generates a highly reactive skatolyl radical and subsequently, in the presence of oxygen, a peroxyl radical and 3-methylene-2-oxindole.[4] These reactive species are capable of inducing cellular damage through lipid peroxidation and covalent binding to cellular nucleophiles like DNA and proteins, ultimately leading to cancer cell death.[3][4]
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of 5-MIAA, particularly in the context of ischemic stroke. Post-ischemic administration of a related compound, 5-methoxyindole-2-carboxylic acid (MICA), has been shown to reduce infarction volume in animal models. The proposed mechanism involves the preservation of mitochondrial function and the attenuation of oxidative stress. While direct studies on 5-MIAA are needed, its structural similarity and shared indole core suggest it may possess similar neuroprotective properties.
Potential Mechanism of Action:
The neuroprotective effects are thought to be mediated through the upregulation of cellular antioxidant defenses, potentially involving the Nrf2 signaling pathway, and the preservation of mitochondrial complex activities, leading to maintained ATP production and reduced apoptotic signaling.
Modulation of the Reproductive System
In vivo studies in female rats have demonstrated that 5-MIAA can significantly impact the reproductive system. Administration of 5-MIAA has been shown to prolong the estrous cycle, increase uterine weight, and induce the formation of ovarian follicular cysts.[2] These effects are accompanied by an increase in plasma levels of 17β-estradiol.[3]
Mechanism of Action:
The exact mechanism by which 5-MIAA exerts these effects on the reproductive system is not fully elucidated but is thought to involve modulation of the hypothalamic-pituitary-gonadal axis. The observed increase in 17β-estradiol suggests an influence on ovarian steroidogenesis.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data, such as IC50 or EC50 values, for the direct therapeutic effects of 5-MIAA. Most of the quantitative research has focused on the combined cytotoxic effect with HRP or on its quantification in biological fluids.
| Parameter | Value | Context | Reference |
| Urinary Excretion | 4.77 ± 2.25 µ g/day | In healthy human subjects. | [5] |
| Effect on Estrous Cycle | Prolongation | Daily subcutaneous injections of 100 or 200 µg in female rats. | [2][3] |
| Uterine Weight | Increased | Daily subcutaneous injections of 100 or 200 µg in female rats. | [2][3] |
| Plasma 17β-estradiol | Increased | Daily subcutaneous injections of 200 µg in female rats. | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay: 5-MIAA in Combination with HRP
This protocol is adapted from studies investigating the cytotoxic effects of indole-3-acetic acids in the presence of horseradish peroxidase.
Objective: To determine the cytotoxic effect of 5-MIAA in combination with HRP on a cancer cell line.
Materials:
-
Cancer cell line (e.g., V79 hamster cells, human tumor cell lines)
-
This compound (5-MIAA)
-
Horseradish Peroxidase (HRP)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment Preparation: Prepare solutions of 5-MIAA and HRP in a complete cell culture medium at various concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the treatment solutions (5-MIAA alone, HRP alone, and 5-MIAA + HRP). Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the combination treatment.
In Vivo Assessment of Effects on the Estrous Cycle
This protocol is based on the study by Ocal-Irez et al. (1989).[3]
Objective: To evaluate the effect of 5-MIAA on the estrous cycle of female rats.
Materials:
-
Mature female Wistar albino rats
-
This compound (5-MIAA)
-
Vehicle for injection (e.g., saline)
-
Vaginal lavage equipment (pipette, saline)
-
Microscope slides
-
Staining solution (e.g., Giemsa stain)
-
Microscope
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions and handling for at least one week.
-
Baseline Estrous Cycle Monitoring: Perform daily vaginal lavages for at least two consecutive normal estrous cycles to establish a baseline.
-
Treatment Administration: Administer daily subcutaneous injections of 5-MIAA at desired doses (e.g., 100 µg and 200 µg per animal) or vehicle for a specified duration (e.g., 21 days).
-
Continued Estrous Cycle Monitoring: Continue daily vaginal lavages throughout the treatment period.
-
Vaginal Smear Analysis:
-
Prepare vaginal smears on microscope slides.
-
Stain the smears and examine them under a microscope to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) based on the predominant cell types.
-
-
Data Analysis: Analyze the length of the estrous cycles and the duration of each stage in the treatment groups compared to the control group.
-
Organ and Hormone Analysis (Optional): At the end of the treatment period, collect blood samples for hormone analysis (e.g., 17β-estradiol) and dissect reproductive organs (uterus, ovaries) for weight and histological examination.
Quantification of 5-MIAA in Biological Samples (LC-MS/MS)
This is a general protocol for the quantification of small molecules in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of 5-MIAA in plasma samples.
Materials:
-
Plasma samples
-
This compound (5-MIAA) analytical standard
-
Stable isotope-labeled internal standard (e.g., 5-MIAA-d5)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma, add the internal standard.
-
Add ice-cold acetonitrile to precipitate the proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate 5-MIAA from other components using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify 5-MIAA and its internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standards.
-
Calculate the concentration of 5-MIAA in the plasma samples based on the peak area ratio of the analyte to the internal standard.
-
Conclusion and Future Directions
This compound is a promising molecule with a range of potential therapeutic applications. The enzyme/prodrug approach for cancer therapy has shown significant preclinical potential, and its neuroprotective and reproductive system-modulating effects warrant further investigation.
Future research should focus on:
-
Elucidating Detailed Mechanisms: A deeper understanding of the specific signaling pathways and molecular targets of 5-MIAA is crucial for its development as a therapeutic agent.
-
Quantitative In Vitro and In Vivo Studies: There is a need for more comprehensive studies to determine the potency (IC50/EC50 values) and efficacy of 5-MIAA in various disease models.
-
Pharmacokinetic and Toxicological Profiling: Thorough pharmacokinetic and safety assessments are necessary to evaluate the drug-like properties of 5-MIAA.
-
Analogue Development: Synthesis and screening of 5-MIAA derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The convergence of its diverse biological activities suggests that this intriguing molecule may hold the key to novel treatments for a range of challenging diseases.
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Methoxyindole-3-acetic Acid: A Technical Guide for Plant Growth Regulation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-3-acetic acid (5-MeO-IAA) is an indole (B1671886) derivative and a structural analog of the primary plant auxin, Indole-3-acetic acid (IAA). While the role of IAA as a critical plant growth regulator is well-established, the specific functions and mechanisms of 5-MeO-IAA in plant physiology are less understood. This technical guide provides a comprehensive overview of 5-MeO-IAA, drawing parallels with the known actions of IAA to offer a framework for future research. It covers the chemical properties, potential physiological effects, and hypothetical signaling pathways of 5-MeO-IAA in plants. Detailed experimental protocols for assessing its auxin-like activity and quantitative analytical methods are also presented to facilitate further investigation into its potential as a plant growth regulator.
Introduction to this compound
This compound is a naturally occurring compound found as a metabolite of melatonin (B1676174) in pineal tissue[1]. Its chemical structure, featuring the characteristic indole ring and an acetic acid side chain, positions it as a potential auxin analog[2][3]. Auxins are a class of phytohormones that play a central role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation[4][5][6]. The structural similarity of 5-MeO-IAA to IAA, the most abundant natural auxin, suggests it may exhibit similar biological activities in plants[7]. Understanding the specific effects of the 5-methoxy substitution on the indole ring is crucial for elucidating its potential as a novel plant growth regulator.
Physicochemical Properties
A clear understanding of the physicochemical properties of 5-MeO-IAA is fundamental for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 3471-31-6 | [2] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| Synonyms | 5-methoxy-IAA, 5-MIAA | [2] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:1) (0.5 mg/ml). | [2] |
| Storage | Store at 5°C and protect from light. | [3] |
Potential Physiological Effects on Plants
While direct, extensive studies on the effects of 5-MeO-IAA on plant growth are limited, we can infer its potential activities based on the well-documented physiological roles of IAA[8][9][10]. It is hypothesized that 5-MeO-IAA may influence the following processes:
-
Cell Elongation and Division: Like IAA, 5-MeO-IAA may stimulate cell elongation in stems and coleoptiles and promote cell division in the cambium, contributing to overall plant growth.
-
Root Development: Auxins are critical for the initiation of lateral and adventitious roots. 5-MeO-IAA could potentially modulate root architecture, which is a key determinant of nutrient and water uptake[8]. However, it is important to note that the effect of auxins on root growth is concentration-dependent, with high concentrations often being inhibitory[11][12].
-
Apical Dominance: The suppression of lateral bud growth by the apical bud is a classic auxin-mediated phenomenon. 5-MeO-IAA might influence the degree of apical dominance in treated plants[4].
-
Fruit Development: Auxins are involved in fruit set and growth. 5-MeO-IAA could potentially be investigated for its role in parthenocarpy and fruit development.
-
Tropisms: Plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism) are regulated by differential auxin distribution.
The following table summarizes the expected effects of auxins on various plant growth parameters, providing a basis for designing experiments with 5-MeO-IAA.
| Plant Growth Parameter | Expected Effect of Auxin Application |
| Shoot Elongation | Promotion |
| Root Elongation | Promotion at low concentrations, inhibition at high concentrations |
| Lateral Root Formation | Promotion |
| Apical Dominance | Maintenance |
| Fruit Set and Growth | Promotion |
| Leaf Senescence | Delay |
Proposed Mechanism of Action and Signaling Pathway
The canonical auxin signaling pathway involves the perception of IAA by a co-receptor complex consisting of an F-box protein (TIR1/AFB) and an Aux/IAA transcriptional repressor[13][14][15]. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein, thereby de-repressing Auxin Response Factors (ARFs) that regulate the transcription of auxin-responsive genes[14].
Given its structural similarity to IAA, 5-MeO-IAA is hypothesized to interact with the components of this signaling pathway. The methoxy (B1213986) group at the 5-position of the indole ring may alter its binding affinity for the TIR1/AFB co-receptors, potentially leading to a modified physiological response compared to IAA.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. goldbio.com [goldbio.com]
- 4. eagri.org [eagri.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 8. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants [mdpi.com]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auxin receptors and plant development: a new signaling paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Nature of 5-Methoxyindole-3-Acetic Acid: An In-depth Technical Guide on its Antioxidant and Pro-oxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-3-acetic acid (5-MIAA), a methoxyindole and a metabolite of melatonin (B1676174), presents a complex and dualistic profile in the context of oxidative stress. While structurally related to known antioxidants, emerging evidence points towards a significant pro-oxidant capacity, particularly in the enhancement of lipid peroxidation. This technical guide provides a comprehensive overview of the current understanding of 5-MIAA's interaction with reactive oxygen species (ROS), summarizing the available quantitative data, detailing relevant experimental methodologies, and exploring potential signaling pathways. The dichotomous nature of 5-MIAA warrants careful consideration in the design of future research and its potential therapeutic applications.
Introduction
This compound (5-MIAA) is an endogenous compound found in the pineal gland, retina, and Harderian gland of rats[1]. As a metabolite of the well-known antioxidant and chronobiotic hormone melatonin, 5-MIAA has been the subject of investigation for its own biological activities[2]. While some indole (B1671886) derivatives are recognized for their antioxidant properties, 5-MIAA demonstrates a nuanced and context-dependent interaction with oxidative processes, exhibiting both antioxidant and, more prominently, pro-oxidant characteristics[3]. This guide aims to dissect these properties, providing a detailed resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Pro-oxidant Properties of this compound
The most consistently reported activity of 5-MIAA in the context of oxidative stress is its ability to enhance lipid peroxidation. This effect is particularly evident in the presence of peroxidases, such as horseradish peroxidase (HRP), which can convert 5-MIAA into a peroxyl radical[1].
Enhancement of Lipid Peroxidation
In liposomal systems, 5-MIAA has been shown to increase the rate of formation of thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation[1]. This pro-oxidant activity is pH-dependent, with varying effectiveness at different physiological pH levels.
Table 1: Comparative Pro-oxidant Activity of Indole-3-Acetic Acid (IAA) Derivatives in Catalyzing Lipid Peroxidation
| Compound | Effectiveness at pH 6.0 | Effectiveness at pH 7.4 |
| IAA | > 5MeO-2Me-IAA > 2Me-IAA > 5-MIAA | < 5MeO-2Me-IAA > 2Me-IAA > 5-MIAA |
Experimental Protocol: Lipid Peroxidation Assay (TBARS Method)
The following is a generalized protocol for assessing lipid peroxidation, which can be adapted to study the effects of 5-MIAA.
Objective: To quantify the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, as a measure of oxidative damage to lipids.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically at approximately 532 nm[4][5][6].
Materials:
-
Sample (e.g., liposomes, tissue homogenate)
-
This compound (5-MIAA) solution
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v in 0.25 M HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the lipid substrate (e.g., liposomes in PBS).
-
Incubation: Add 5-MIAA at various concentrations to the lipid substrate. An initiator of lipid peroxidation (e.g., FeSO₄/ascorbate or a peroxidase system) is typically included. Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a solution of TCA and BHT.
-
Color Development: Add the TBA reagent to the mixture and heat at 95-100°C for 15-60 minutes. This allows for the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a molar extinction coefficient.
Caption: Workflow for the TBARS lipid peroxidation assay.
Antioxidant Properties of Indole Derivatives: A Comparative Context
Direct quantitative data on the free radical scavenging activity of 5-MIAA from standard antioxidant assays is notably absent in the current scientific literature. To provide a framework for its potential antioxidant capacity, this section summarizes findings on closely related indole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. The reduction of the stable DPPH radical is measured by a decrease in absorbance at approximately 517 nm.
Table 2: DPPH Radical Scavenging Activity of Selected Indole Derivatives
| Compound | IC50 (µg/mL) | Reference |
| This compound (5-MIAA) | Data not available | - |
| Indole-3-acetic acid (IAA) | Data not available | - |
| Melatonin | Variable, literature dependent | - |
| Reference: Ascorbic Acid | Typically < 10 | - |
Note: The absence of data for 5-MIAA and IAA highlights a significant gap in the literature.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of ABTS•+ is observed as a loss of color, measured at approximately 734 nm.
Table 3: ABTS Radical Scavenging Activity of Selected Indole Derivatives
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| This compound (5-MIAA) | Data not available | - |
| Indole-3-acetic acid (IAA) | Data not available | - |
| Melatonin | Reported to have significant activity | [1] |
Note: While melatonin, a related compound, shows activity in the ABTS assay, specific TEAC values for 5-MIAA are not available.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored at 593 nm.
Table 4: Ferric Reducing Antioxidant Power of Selected Indole Derivatives
| Compound | FRAP Value (e.g., µM Fe(II)/mg) | Reference |
| This compound (5-MIAA) | Data not available | - |
| Indole-3-acetic acid (IAA) | Data not available | - |
| Melatonin | Reported to have reducing power | - |
Note: The lack of quantitative FRAP data for 5-MIAA is a recurring theme.
Experimental Protocols for In Vitro Antioxidant Assays
Detailed, generalized protocols for the DPPH, ABTS, and FRAP assays are provided below for researchers intending to investigate the antioxidant potential of 5-MIAA.
Principle: Antioxidants reduce the stable DPPH radical, causing a color change from purple to yellow, measured as a decrease in absorbance.
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of 5-MIAA and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
In a 96-well plate or cuvettes, mix the 5-MIAA/control solution with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Principle: Antioxidants reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution.
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of 5-MIAA or a standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Principle: At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C.
-
Add the 5-MIAA solution or a standard (e.g., FeSO₄) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value from a standard curve of known Fe²⁺ concentrations.
Caption: Workflows for common in vitro antioxidant assays.
Potential Signaling Pathways
The precise signaling pathways through which 5-MIAA exerts its pro-oxidant or potential antioxidant effects are not well-elucidated. However, insights can be drawn from studies on the related compound, indole-3-acetic acid (IAA), and the general mechanisms of cellular antioxidant defense.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the antioxidant response element (ARE) in their promoter regions. Activation of the Nrf2-ARE pathway is a central mechanism of cellular defense against oxidative stress. While direct evidence for 5-MIAA is lacking, some natural compounds are known to activate this pathway[5].
Caption: The Nrf2-ARE antioxidant response pathway.
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. There is growing evidence that this pathway also plays a role in the cellular response to oxidative stress. For instance, a study on the related compound 5-methoxytryptophan (B613034) (5-MTP) in colorectal cancer cells indicated an influence on the PI3K/Akt/FoxO3a signaling pathway[7]. It is plausible that 5-MIAA could also interact with components of this pathway, although direct experimental evidence is needed.
Caption: Overview of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound presents a fascinating case of a molecule with a dual identity in the realm of oxidative stress. The available evidence strongly suggests a pro-oxidant role, particularly in promoting lipid peroxidation, which may have implications for its physiological and potential pathophysiological functions. Conversely, the antioxidant potential of 5-MIAA remains largely unexplored, with a clear lack of quantitative data from standard assays.
For researchers and drug development professionals, this duality underscores the importance of context in evaluating the bioactivity of a compound. Future research should prioritize:
-
Quantitative Antioxidant Profiling: Systematic evaluation of 5-MIAA using a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC) to determine its intrinsic radical scavenging and reducing capacities.
-
Mechanistic Studies of Pro-oxidant Activity: Elucidation of the precise mechanisms by which 5-MIAA enhances lipid peroxidation, including the role of different peroxidases and the influence of the cellular microenvironment.
-
Signaling Pathway Analysis: Direct investigation of the interaction of 5-MIAA with key signaling pathways involved in oxidative stress response, such as the Nrf2-ARE and PI3K/Akt pathways, using relevant cell-based models.
-
Structure-Activity Relationship Studies: Comparative analysis of a broader range of methoxyindole derivatives to understand how structural modifications influence the balance between antioxidant and pro-oxidant activities.
A thorough understanding of these aspects will be crucial in determining whether the pro-oxidant effects of 5-MIAA can be harnessed for therapeutic benefit (e.g., in targeted cancer therapy) or if its potential antioxidant properties can be optimized for cytoprotective applications. The current state of knowledge, as summarized in this guide, serves as a foundational platform for these exciting and necessary future investigations.
References
- 1. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of Indole Derivatives Containi...: Ingenta Connect [ingentaconnect.com]
- 5. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxyindole-3-acetic Acid in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-3-acetic acid (5-MIAA) is a naturally occurring metabolite derived from the essential amino acid tryptophan. As a downstream product of serotonin (B10506) and melatonin (B1676174) metabolism, 5-MIAA is implicated in a variety of physiological processes, ranging from neuronal function to hormonal regulation. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and physiological significance of 5-MIAA. It includes a comprehensive summary of quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
This compound (C₁₁H₁₁NO₃) is an indole (B1671886) derivative that has been identified in various biological systems, including plants, animals, and humans.[1] It is recognized as a metabolite of tryptophan and is structurally related to the neurotransmitter serotonin and the chronobiotic hormone melatonin. While often considered a terminal metabolic product, emerging evidence suggests that 5-MIAA may possess intrinsic biological activities, warranting further investigation into its physiological roles and potential as a biomarker or therapeutic target. This guide aims to consolidate the current knowledge on 5-MIAA within the context of tryptophan metabolism, providing a technical framework for its study.
Biosynthesis and Degradation of this compound
The formation of 5-MIAA is intricately linked to the metabolic pathways of serotonin and melatonin, originating from the essential amino acid L-tryptophan.
Biosynthesis from L-Tryptophan
The primary pathway for 5-MIAA synthesis involves the conversion of L-tryptophan to 5-methoxytryptamine, which is then metabolized to 5-MIAA. This multi-step enzymatic process is outlined below:
-
Hydroxylation of Tryptophan: The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH) .[2][3][4] There are two isoforms of this enzyme, TPH1, found predominantly in peripheral tissues, and TPH2, which is the primary isoform in the central nervous system.[2][4]
-
Decarboxylation to Serotonin: 5-HTP is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2]
-
N-acetylation to N-acetylserotonin: In the pineal gland and other tissues, serotonin is acetylated by serotonin N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS).[5][6]
-
O-methylation to Melatonin: NAS is then O-methylated by hydroxyindole-O-methyltransferase (HIOMT) , also known as N-acetylserotonin O-methyltransferase (ASMT), to produce melatonin.[6][7][8]
-
Deacetylation to 5-Methoxytryptamine: Melatonin can be deacetylated to form 5-methoxytryptamine (5-MT) .
-
Oxidative Deamination to 5-Methoxyindole-3-acetaldehyde: 5-MT is a substrate for monoamine oxidase (MAO) , primarily MAO-A, which catalyzes its oxidative deamination to 5-methoxyindole-3-acetaldehyde.[9][10][11]
-
Oxidation to this compound: Finally, 5-methoxyindole-3-acetaldehyde is oxidized by aldehyde dehydrogenase (ALDH) to yield this compound (5-MIAA).[10][11]
An alternative, though less characterized, pathway may involve the direct O-methylation of 5-hydroxyindole-3-acetic acid (5-HIAA), a major metabolite of serotonin, by HIOMT.
Degradation
5-MIAA is generally considered a stable end-product of tryptophan metabolism and is primarily eliminated from the body through urinary excretion.[12] Further metabolism or degradation pathways in mammals have not been extensively characterized.
Quantitative Data
The concentration of 5-MIAA varies across different species and tissues. The following tables summarize available quantitative data.
Table 1: Concentrations of 5-MIAA in Biological Samples
| Species | Tissue/Fluid | Concentration | Method | Reference |
| Human | Urine | 4.77 ± 2.25 µ g/day | GC-MS | [12] |
| Human | Urine | 1.3 µg/mL | GC-MS | [13] |
| Human | Cerebrospinal Fluid | Median (Depressed): 12.57 ng/mL | HPLC | [14] |
| Human | Cerebrospinal Fluid | Median (Non-depressed): 15.41 ng/mL | HPLC | [14] |
| Rat | Pineal Gland (mid-light) | ~1.5 pmol/gland | RIA | [15] |
| Rat | Pineal Gland (mid-dark) | ~0.5 pmol/gland | RIA | [15] |
| Rat | Serum | No significant diurnal variation | RIA | [15] |
| Pig | Pineal Gland | nmol/g range | GC-MS | [16] |
| Cow | Pineal Gland | nmol/g range | GC-MS | [16] |
| Sheep | Pineal Gland | nmol/g range | GC-MS | [16] |
Table 2: Kinetic Parameters of Key Enzymes in the 5-MIAA Biosynthetic Pathway
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Tryptophan Hydroxylase 2 (TPH2) | L-Tryptophan | - | - | Human (recombinant) | [3] |
| Serotonin N-acetyltransferase (AANAT) | Tryptamine | - | - | Sheep (recombinant) | [5] |
| Serotonin N-acetyltransferase (AANAT) | Acetyl-CoA | - | - | Sheep (recombinant) | [5] |
| Hydroxyindole-O-methyltransferase (HIOMT) | N-acetylserotonin | ≈10 µM | ≈40 fmol/h/mg protein | Mouse Retina | [7] |
| Hydroxyindole-O-methyltransferase (HIOMT) | N-acetylserotonin | - | - | Trout Pineal Gland | [8] |
Experimental Protocols
Accurate quantification of 5-MIAA is crucial for understanding its physiological roles. The following are generalized protocols for the analysis of 5-MIAA in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of 5-MIAA in Urine by GC-MS
This protocol is based on methods described for the analysis of indole metabolites in urine.[12][17][18][19][20]
4.1.1. Materials and Reagents
-
This compound standard
-
Deuterated 5-MIAA internal standard (e.g., 5-MIAA-d4)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol
4.1.2. Sample Preparation
-
Sample Collection: Collect a 24-hour urine sample and store it at -20°C until analysis.
-
Internal Standard Spiking: Thaw the urine sample and vortex to mix. To 1 mL of urine, add a known amount of deuterated 5-MIAA internal standard.
-
Acidification: Acidify the sample to pH 2-3 with HCl.
-
Extraction: Add 5 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 x g for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer with another 5 mL of ethyl acetate.
-
Pooling and Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Heat at 60°C for 30 minutes.
4.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized 5-MIAA and its internal standard.
Quantification of 5-MIAA in Plasma by LC-MS/MS
This protocol is a general guide based on established methods for quantifying small molecules in plasma.[21][22][23]
4.2.1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled 5-MIAA internal standard (e.g., 5-MIAA-¹³C₆)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Methanol (MeOH)
-
Water (LC-MS grade)
4.2.2. Sample Preparation
-
Sample Collection: Collect blood in EDTA or heparin tubes and centrifuge to obtain plasma. Store plasma at -80°C.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of the stable isotope-labeled internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4.2.3. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 5-MIAA and its internal standard.
References
- 1. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drkumardiscovery.com [drkumardiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Kinetic analysis of the catalytic mechanism of serotonin N-acetyltransferase (EC 2.3.1.87) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Pineal gland hydroxyindole-O-methyl transferase (HIOMT) from rainbow trout (Salmo gairdneri) subject to temperature-dependent substrate inhibition by N-acetylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 11. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and quantification of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for 5-Methoxyindoleacetate (HMDB0004096) [hmdb.ca]
- 14. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Methoxyindoles in pineal gland of cow, pig, sheep and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. jfda-online.com [jfda-online.com]
- 20. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. LC-MS/MS approach for quantification of therapeutic proteins in plasma using a protein internal standard and 2D-solid-phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity of 5-Methoxyindole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA) is a naturally occurring compound found in various biological systems and is a known metabolite of melatonin.[1][2] Its structural similarity to the neurotransmitter serotonin (B10506) and the plant hormone auxin (indole-3-acetic acid) has led to investigations into its physiological roles and potential therapeutic applications. As with any compound under consideration for further development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available safety and toxicity data for 5-MIAA, including summaries of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3471-31-6 | [3][4] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |
| Molecular Weight | 205.21 g/mol | [3] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 145-148 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO and ethanol. | [5] |
Non-Clinical Safety and Toxicity
Acute Toxicity
Table 2: GHS Hazard Classification for this compound
| Hazard Statement | Classification | Reference |
| H302 | Harmful if swallowed | [3] |
| H332 | Harmful if inhaled | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
These classifications suggest that 5-MIAA poses a moderate acute toxicity risk.
Irritation and Sensitization
Skin Irritation: 5-MIAA is classified as a skin irritant.[3] Studies on similar compounds often follow OECD Guideline 404 for Acute Dermal Irritation/Corrosion.
Eye Irritation: A primary eye irritation study in rabbits classified 5-MIAA as severely irritating to the eye.
Sub-chronic and Chronic Toxicity
Detailed sub-chronic and chronic toxicity studies for 5-MIAA are not extensively reported in publicly available literature. Such studies, typically conducted in rodents for 28 or 90 days (sub-chronic) or longer (chronic), are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Genotoxicity
Carcinogenicity
There is evidence to suggest that 5-MIAA may possess carcinogenic potential. One study reported that transplacental administration of 5-MIAA induced the development of malignant and benign neoplasms, including lymphosarcomas, adenomas, and hepatomas, in 84% of C57BL/6 mouse progeny.[5] The tumors in the exposed group appeared earlier and were more malignant compared to the control group.[5] Another study suggested that the blastomogenic effect of 5-methoxytryptamine (B125070) (a precursor to 5-MIAA) is due to its metabolic transformation into 5-MIAA.[6]
Reproductive and Developmental Toxicity
5-MIAA has been shown to affect the reproductive system in female Wistar albino rats. Subcutaneous administration of 100 and 200 µg of 5-MIAA for four weeks resulted in a significant prolongation of the estrous cycle, an increase in uterine weight, and the induction of ovarian follicular cysts.[2][7] These effects were accompanied by altered levels of related hormones.[2]
Experimental Protocols
Detailed experimental protocols for specific toxicity studies on 5-MIAA are not widely published. However, standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed in regulatory toxicology. Below are generalized descriptions of protocols relevant to the observed toxicities.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Test System: Typically, young adult female rats are used.
-
Procedure: A single dose of the test substance is administered by gavage. The procedure is sequential, with a group of three animals used in each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first group determines the dose for the next group, if necessary.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.
Primary Eye Irritation - Based on OECD Test Guideline 405
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Test System: Albino rabbits are typically used.
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control. The eyes are not washed after instillation.
-
Observations: The eyes are examined for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days to assess the reversibility of any effects.
-
Data Analysis: The severity of the ocular lesions is scored according to a standardized system (e.g., Draize scale). The mean scores for each observation point are calculated to determine the irritation potential.
Carcinogenicity Study - General Principles based on OECD Test Guideline 451
Long-term carcinogenicity studies are conducted to assess the carcinogenic potential of a substance after prolonged exposure.
-
Test System: Typically, two rodent species (e.g., rats and mice) are used.
-
Procedure: The test substance is administered daily to several groups of animals at different dose levels for a major portion of their lifespan (e.g., 24 months for rats). A control group receives the vehicle only.
-
Observations: Animals are monitored daily for clinical signs of toxicity and the development of tumors. Body weight and food consumption are recorded regularly. At the end of the study, all animals undergo a full necropsy, and a wide range of tissues are examined microscopically for evidence of neoplasia.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Caption: General workflow for a carcinogenicity bioassay.
Potential Signaling Pathway Interactions
The available literature suggests that 5-MIAA may interact with several key signaling pathways, although direct evidence is often limited.
Prostaglandin Synthesis (Cyclooxygenase Pathway)
5-MIAA is used as a reactant in the synthesis of selective COX-2 inhibitors.[4] This suggests that the indole-3-acetic acid scaffold, with a methoxy (B1213986) substitution, may have the potential to interact with the cyclooxygenase enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins (B1171923) involved in inflammation and other physiological processes.
Caption: Potential interaction of 5-MIAA with the COX pathway.
Nitric Oxide Signaling
5-MIAA is also utilized in the preparation of inhibitors of nitric oxide (NO) production.[4] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. Its production is catalyzed by nitric oxide synthases (NOS). The use of 5-MIAA in synthesizing NO production inhibitors suggests a potential for this compound or its derivatives to modulate NO signaling.
Caption: Potential interaction of 5-MIAA with the NO signaling pathway.
Hedgehog Signaling Pathway
The use of 5-MIAA as a reactant for the preparation of transcription inhibitors of Gli1, a key transcription factor in the Hedgehog signaling pathway, points to a potential, albeit indirect, interaction.[4] The Hedgehog pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.
Caption: Potential indirect interaction with the Hedgehog pathway.
Summary and Conclusion
This compound exhibits a safety profile that warrants careful handling and further investigation. The available data indicate that it is harmful if swallowed or inhaled and is a skin and severe eye irritant. Furthermore, preliminary studies suggest potential carcinogenic and reproductive toxicity concerns.
A significant data gap exists regarding quantitative acute toxicity (LD50 values), sub-chronic and chronic toxicity, and genotoxicity. While its involvement in key signaling pathways such as those for prostaglandins, nitric oxide, and Hedgehog is suggested by its use in synthesizing inhibitors, direct evidence of these interactions is limited.
For drug development professionals, these findings underscore the need for comprehensive toxicity testing following established regulatory guidelines before 5-MIAA or its close derivatives can be considered for further development. For researchers and scientists, the potential interactions with important signaling pathways present intriguing avenues for further mechanistic studies to elucidate its biological activities and potential therapeutic or toxicological effects.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. All laboratory work with this compound should be conducted with appropriate personal protective equipment and in accordance with established safety protocols.
References
- 1. itia.info [itia.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methoxy-3-indoleacetic acid 98 3471-31-6 [sigmaaldrich.com]
- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. [Carcinogenic action of 5-methoxytryptamine related to its transformation into 5-methoxyindolyl-3-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Endogenous Levels of 5-Methoxyindole-3-Acetic Acid in Human Urine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole and a metabolite of serotonin (B10506), a key neurotransmitter in the central nervous system. As a downstream product of serotonin metabolism, the quantification of endogenous 5-MIAA in human urine can provide valuable insights into various physiological and pathological states. This technical guide offers an in-depth overview of the current knowledge on endogenous 5-MIAA levels in human urine, detailing quantitative data, experimental protocols for its measurement, and the relevant metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical research.
Data Presentation: Quantitative Levels of 5-MIAA in Human Urine
The following table summarizes the reported endogenous levels of this compound in human urine from available scientific literature.
| Population | Mean ± SD (µ g/day ) | Concentration (µg/mL) | Notes |
| Healthy Adults | 4.77 ± 2.25[1] | - | Excretion was found to be consistent over a 2-4 week period and did not vary with the menstrual cycle.[1] |
| Not Specified | - | 1.3[2] | Determined by GC-MS.[2] |
| Cancer Patients | Increased Excretion | - | An increase in urinary 5-MIAA excretion was observed in patients with cancer of the stomach, rectum, and lung.[2] |
Experimental Protocols
Sample Collection and Preparation
-
Urine Collection: A 24-hour urine collection is the preferred sample type to account for diurnal variations in metabolite excretion. The collection container should be kept refrigerated or in a cool, dark place during the collection period.
-
Preservation: Acidification of the urine sample (e.g., with hydrochloric acid) is recommended to prevent degradation of indoleamines.
-
Initial Processing: Upon receipt in the laboratory, the total volume of the 24-hour urine collection should be measured and recorded. An aliquot is then taken for analysis.
Extraction of 5-MIAA
-
Enzymatic Hydrolysis: To analyze for total 5-MIAA (both free and conjugated forms), enzymatic hydrolysis using β-glucuronidase/arylsulfatase is a common step to cleave glucuronide and sulfate (B86663) conjugates. This typically involves incubating the urine sample with the enzyme at a specific temperature and pH for a set period.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: The urine sample is acidified and then extracted with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This process is repeated multiple times to ensure efficient extraction of the analyte. The organic phases are then pooled and evaporated to dryness.
-
SPE: A more modern and often cleaner approach involves passing the urine sample through a solid-phase extraction cartridge. The cartridge is first conditioned, then the sample is loaded. After washing to remove interfering substances, the 5-MIAA is eluted with an appropriate solvent.
-
Derivatization
For GC-MS analysis, polar and non-volatile compounds like 5-MIAA need to be derivatized to increase their volatility and thermal stability.
-
Silylation: This is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are frequently used. The dried extract is reconstituted in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and the silylating reagent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration.
-
Acylation: Another approach is to form fluoroacyl derivatives using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Temperature Program: An oven temperature program is used to separate the components of the sample. This usually involves an initial low temperature, followed by a ramp to a higher temperature.
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is standard for GC-MS.
-
Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known compounds like 5-MIAA. In SIM mode, only specific ions characteristic of the derivatized 5-MIAA are monitored, which significantly increases sensitivity and selectivity.
-
Mandatory Visualizations
Signaling Pathways
Caption: Metabolic pathway of this compound (5-MIAA) from tryptophan.
Experimental Workflow
Caption: A generalized experimental workflow for the quantification of 5-MIAA in human urine.
References
Methodological & Application
Application Note and Protocol for the HPLC Analysis of 5-Methoxyindole-3-acetic acid
This document provides a comprehensive guide for the quantitative analysis of 5-Methoxyindole-3-acetic acid (5-MIAA) in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols and methodologies are intended for researchers, scientists, and professionals in the field of drug development and biomedical research.
Introduction
This compound is a metabolite of melatonin (B1676174) and an important analyte in neuroscience and clinical research. Accurate and reliable quantification of 5-MIAA is crucial for understanding its physiological roles and potential as a biomarker. HPLC is a powerful analytical technique for the separation, identification, and quantification of 5-MIAA due to its high resolution and sensitivity. This application note details a validated HPLC method for this purpose.
Principle of the Method
The described method utilizes reverse-phase HPLC (RP-HPLC) to separate 5-MIAA from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is typically performed using a UV or fluorescence detector, with fluorescence offering higher sensitivity and specificity for indolic compounds.[1]
Materials and Reagents
-
This compound (5-MIAA) reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Glacial acetic acid
-
Trichloroacetic acid (TCA)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.
Table 1: HPLC Operating Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (45:54:1, v/v/v), pH adjusted to ~3.0 |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)[2] |
| Run Time | Approximately 15 minutes |
Experimental Protocols
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-MIAA reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
The choice of sample preparation method depends on the sample matrix. A generic protocol for plasma or serum is provided below.
-
Protein Precipitation: To 500 µL of plasma/serum sample, add 50 µL of an internal standard solution (if used) and 500 µL of 10% (w/v) trichloroacetic acid.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[3]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[4]
-
Injection: Inject 20 µL of the filtered supernatant into the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank samples, samples spiked with 5-MIAA, and placebo samples. | No interfering peaks at the retention time of 5-MIAA. |
| Linearity | Analyze a minimum of five concentrations of 5-MIAA standards. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Perform recovery studies by spiking known amounts of 5-MIAA into blank matrix at three concentration levels (low, medium, high). | Mean recovery between 85% and 115%. |
| Precision | Analyze replicate injections of 5-MIAA standards at three concentrations on the same day (intra-day) and on different days (inter-day). | Relative Standard Deviation (RSD) ≤ 5%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | - |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | - |
| Robustness | Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) and assess the impact on the results. | RSD of results should remain within acceptable limits. |
Data Presentation and Analysis
The concentration of 5-MIAA in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 5.0 | 759,900 |
| 10.0 | 1,520,100 |
| 25.0 | 3,799,500 |
| 50.0 | 7,605,000 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of 5-MIAA.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of 5-Methoxyindole-3-Acetic Acid (5-MIAA) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxylated derivative of the plant hormone indole-3-acetic acid (IAA) and a metabolite of melatonin. Its quantification in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of 5-MIAA. Due to its low volatility, a derivatization step is necessary to convert 5-MIAA into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides a detailed protocol for the quantification of 5-MIAA using a trimethylsilyl (B98337) (TMS) derivatization approach followed by GC-MS analysis in selected ion monitoring (SIM) mode.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the GC-MS analysis of 5-MIAA following trimethylsilyl derivatization. These values are representative and may vary depending on the specific instrumentation and matrix effects.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity Range | 1 - 1000 ng/mL (R² > 0.99) |
| Recovery | 85 - 110% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of 5-MIAA from biological fluids such as plasma, serum, or urine.
Materials:
-
Biological sample (e.g., 1 mL of plasma)
-
Internal Standard (IS) solution (e.g., this compound-d5, 1 µg/mL in methanol)
-
Ethyl acetate (B1210297) (GC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (15 mL, glass)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 15 mL glass centrifuge tube, add 1 mL of the biological sample.
-
Spike the sample with 10 µL of the internal standard solution.
-
Acidify the sample to pH 2-3 by adding 1 M HCl (approximately 50-100 µL).
-
Add 0.5 g of NaCl to the tube and vortex to dissolve.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization: Trimethylsilylation (TMS)
This protocol describes the derivatization of the extracted 5-MIAA to its more volatile TMS ester.
Materials:
-
Dried sample extract from the LLE step
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried sample extract, add 50 µL of anhydrous pyridine to reconstitute the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC Parameters:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 280°C.[1]
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for TMS-derivatized 5-MIAA):
-
Quantification ion: m/z 277 (M+)
-
Qualifier ions: m/z 218, 160
-
-
Ions to Monitor (for TMS-derivatized 5-MIAA-d5 IS):
-
Quantification ion: m/z 282 (M+)
-
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 5-MIAA by GC-MS.
5-MIAA and the Auxin Signaling Pathway
5-MIAA is structurally similar to the natural auxin, indole-3-acetic acid (IAA). It is therefore hypothesized to interact with the canonical auxin signaling pathway. In this pathway, auxin acts as a "molecular glue" to facilitate the interaction between the TIR1/AFB family of F-box proteins and the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses.
Caption: Hypothesized interaction of 5-MIAA with the auxin signaling pathway.
References
Application Notes and Protocols for 5-Methoxyindole-3-acetic Acid Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA) is a naturally occurring auxin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. It is also recognized for its potential applications in neuroscience research, particularly in studies related to neurotransmitter activity and its effects on serotonin (B10506) pathways.[1][2] As a metabolite of melatonin, 5-MIAA is investigated for its broader biological activities.[3][4][5]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][6] |
| Molecular Weight | 205.21 g/mol | [1][3][6] |
| Appearance | Off-white to slightly beige crystalline powder | [1][7] |
| Melting Point | 145-151 °C | [1] |
| Purity | ≥95% |
Solubility is a critical factor in determining the appropriate solvent for stock solutions. This compound exhibits solubility in various organic solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 20 mg/mL; up to 88 mg/mL (428.83 mM) | [3] |
| DMF | 20 mg/mL | |
| Ethanol (B145695) | 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Note: Sonication may be required to facilitate dissolution, especially at higher concentrations.[3] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 have been reported.[3]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 205.21 g/mol x 1000 mg/g = 20.52 mg
-
-
Weigh the compound: Accurately weigh 20.52 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 mg/mL Stock Solution in Ethanol
For applications where DMSO may interfere with the experimental system, ethanol can be used as an alternative solvent.
Materials:
-
This compound (powder)
-
Ethanol (95% or absolute), sterile-filtered
-
Sterile vials or tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the compound: Weigh 10 mg of this compound powder and place it in a sterile vial.
-
Add solvent: Add 1 mL of ethanol to the vial.
-
Dissolve the compound: Vortex thoroughly until the compound is fully dissolved.
-
Storage: Store the solution in tightly sealed vials at -20°C.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Condition | Duration | Reference |
| Powder | 3 years at -20°C | [3] |
| In Solvent (DMSO) | 1 year at -80°C; 6 months at -80°C; 1 month at -20°C | [3][8] |
General Recommendations:
-
Protect from light, as indole (B1671886) compounds can be light-sensitive.
-
Store in airtight containers to prevent evaporation and contamination.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Visualization of Relevant Signaling Pathway
As an auxin analog, this compound is expected to influence the canonical auxin signaling pathway in plants. This pathway is critical for regulating gene expression and subsequent physiological responses.
Caption: Canonical auxin signaling pathway initiated by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5-methoxy IAA | Indoles | Ambeed.com [ambeed.com]
- 6. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(3471-31-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for 5-Methoxyindole-3-acetic Acid in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-3-acetic acid (5-MeO-IAA) is an indole (B1671886) derivative and a structural analog of the primary plant hormone auxin, indole-3-acetic acid (IAA). While recognized as a plant growth regulator with potential applications in promoting root development, detailed and specific protocols for its use in plant tissue culture are not extensively documented in publicly available scientific literature.[1] This document provides a comprehensive overview of the potential applications of 5-MeO-IAA in plant tissue culture, based on the established roles of auxins. It offers generalized experimental protocols for researchers to systematically evaluate its efficacy for callus induction, shoot regeneration, and root formation. Additionally, it includes a summary of the canonical auxin signaling pathway to provide a framework for understanding its potential mechanism of action.
Introduction to this compound
This compound is a naturally occurring compound found in some plant species and is also available as a synthetic chemical. Its structural similarity to IAA suggests that it may exhibit auxin-like activity, influencing key developmental processes in plants such as cell division, elongation, and differentiation. Auxins are a cornerstone of plant tissue culture, used to induce the formation of callus (an undifferentiated mass of cells), stimulate the development of shoots from callus or explants, and promote the formation of roots on regenerated shoots to create whole plantlets.
Chemical Structure:
-
IUPAC Name: (5-Methoxy-1H-indol-3-yl)acetic acid
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
Potential Applications in Plant Tissue Culture
Based on the known functions of auxins, 5-MeO-IAA could potentially be utilized in the following areas of plant tissue culture:
-
Callus Induction: In combination with a cytokinin, 5-MeO-IAA may be effective in inducing callus formation from various explants (e.g., leaf discs, stem segments, cotyledons). The optimal concentration would likely be species- and explant-dependent.
-
Somatic Embryogenesis: Certain auxins are critical for inducing somatic embryogenesis, a process where embryos are developed from somatic cells. 5-MeO-IAA could be investigated for its potential in this application.
-
Shoot Regeneration: While high concentrations of strong auxins can inhibit shoot formation, a balanced auxin-to-cytokinin ratio is crucial for inducing organogenesis. The specific properties of 5-MeO-IAA might offer advantages in certain regeneration systems.
-
Root Formation (Rhizogenesis): As a key function of auxins, 5-MeO-IAA is expected to be most effective in inducing adventitious root formation on in vitro regenerated shoots, a critical step for the acclimatization and survival of micropropagated plants.
Generalized Experimental Protocols for Efficacy Testing
The following protocols are provided as a general framework for researchers to systematically evaluate the effects of 5-MeO-IAA on a specific plant species. It is crucial to optimize the concentrations and combinations of plant growth regulators for each plant system.
Preparation of 5-MeO-IAA Stock Solution
-
Dissolving the Powder: Weigh the desired amount of this compound powder. Due to its limited solubility in water, dissolve it in a small volume of a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or 1N NaOH.
-
Dilution: Once fully dissolved, bring the solution to the final desired volume with sterile distilled water.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution in a sterile, light-protected container at 4°C.
Protocol for Callus Induction
-
Explant Preparation: Select healthy, young explants (e.g., leaf discs, stem segments). Surface sterilize the explants using a standard protocol (e.g., treatment with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution and rinsing with sterile distilled water).
-
Culture Medium: Prepare a basal medium such as Murashige and Skoog (MS) medium supplemented with vitamins, sucrose (B13894) (typically 30 g/L), and a gelling agent (e.g., agar (B569324) or gellan gum).
-
Hormone Supplementation: To the autoclaved and cooled (around 50-60°C) medium, add a cytokinin (e.g., 6-Benzylaminopurine [BAP] or Kinetin at a concentration range of 0.5-2.0 mg/L) and varying concentrations of 5-MeO-IAA (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A control medium without any auxin and a control with a standard auxin like IAA or 2,4-D at an optimal concentration should be included for comparison.
-
Culture Conditions: Place the explants on the solidified medium in sterile culture vessels. Incubate the cultures in a growth chamber at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16 hours light/8 hours dark or complete darkness, depending on the species).
-
Data Collection: After a defined culture period (e.g., 4-6 weeks), record the percentage of explants forming callus, and the fresh and dry weight of the callus.
Protocol for Shoot Regeneration
-
Callus Subculture: Transfer well-proliferated callus from the callus induction medium to a shoot regeneration medium.
-
Culture Medium: Prepare a basal MS medium as described for callus induction.
-
Hormone Supplementation: The key to shoot regeneration is the auxin-to-cytokinin ratio. Generally, a higher cytokinin-to-auxin ratio promotes shoot formation. Add a cytokinin (e.g., BAP or Kinetin at a higher concentration, such as 1.0-5.0 mg/L) and varying, generally lower, concentrations of 5-MeO-IAA (e.g., 0.0, 0.1, 0.2, 0.5, 1.0 mg/L).
-
Culture Conditions: Incubate the cultures under a defined photoperiod (e.g., 16 hours light/8 hours dark) and temperature (e.g., 25 ± 2°C).
-
Data Collection: After an appropriate culture period (e.g., 6-8 weeks), record the percentage of callus regenerating shoots, the number of shoots per callus, and the average shoot length.
Protocol for Root Induction
-
Shoot Excision: Excise individual, well-developed shoots (typically >2 cm in length) from the regeneration medium.
-
Culture Medium: Prepare a half-strength or full-strength basal MS medium. A reduced salt concentration can sometimes promote better rooting.
-
Hormone Supplementation: Add varying concentrations of 5-MeO-IAA (e.g., 0.1, 0.5, 1.0, 2.0 mg/L) to the rooting medium. A control without auxin and a comparison with a standard rooting auxin like Indole-3-butyric acid (IBA) or NAA are recommended.
-
Culture Conditions: Incubate the shoots under the same conditions as for shoot regeneration.
-
Data Collection: After 3-4 weeks, record the percentage of shoots forming roots, the number of roots per shoot, and the average root length.
Data Presentation
For a systematic evaluation, all quantitative data should be summarized in tables. Below are example templates for data presentation.
Table 1: Effect of 5-MeO-IAA on Callus Induction from Leaf Explants of [Plant Species]
| 5-MeO-IAA Conc. (mg/L) | BAP Conc. (mg/L) | Callus Induction (%) | Callus Fresh Weight (g) | Callus Dry Weight (mg) |
| 0.0 (Control) | 1.0 | |||
| 0.1 | 1.0 | |||
| 0.5 | 1.0 | |||
| 1.0 | 1.0 | |||
| 2.0 | 1.0 | |||
| 5.0 | 1.0 | |||
| 1.0 (IAA Control) | 1.0 |
Table 2: Effect of 5-MeO-IAA on Shoot Regeneration from Callus of [Plant Species]
| 5-MeO-IAA Conc. (mg/L) | BAP Conc. (mg/L) | Regeneration (%) | Shoots per Explant (No.) | Avg. Shoot Length (cm) |
| 0.0 | 2.0 | |||
| 0.1 | 2.0 | |||
| 0.2 | 2.0 | |||
| 0.5 | 2.0 | |||
| 1.0 | 2.0 | |||
| 0.1 (IAA Control) | 2.0 |
Table 3: Effect of 5-MeO-IAA on Rooting of In Vitro Shoots of [Plant Species]
| 5-MeO-IAA Conc. (mg/L) | Rooting (%) | Roots per Shoot (No.) | Avg. Root Length (cm) |
| 0.0 (Control) | |||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 1.0 (IBA Control) |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a generalized workflow for testing the efficacy of 5-MeO-IAA in a plant tissue culture system.
Caption: Generalized workflow for evaluating 5-MeO-IAA in plant tissue culture.
Canonical Auxin Signaling Pathway
While the specific interactions of 5-MeO-IAA with signaling components are not known, it is hypothesized to follow the canonical auxin signaling pathway. This pathway is crucial for mediating the effects of auxins on gene expression and subsequent developmental outcomes.
Caption: Simplified diagram of the canonical auxin signaling pathway.
In this pathway, auxin (like 5-MeO-IAA) enters the nucleus and binds to the TIR1/AFB receptor complex. This binding promotes the degradation of Aux/IAA repressor proteins. The degradation of these repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to various developmental responses.
Conclusion and Future Directions
This compound holds potential as an alternative or supplementary auxin in plant tissue culture. However, its efficacy relative to commonly used auxins like IAA, IBA, and NAA needs to be systematically evaluated across a range of plant species and applications. The generalized protocols and frameworks provided in this document are intended to guide researchers in designing experiments to determine the optimal conditions for the use of 5-MeO-IAA. Future research should focus on comparative studies to elucidate its specific advantages, potential synergistic effects with other plant growth regulators, and its precise mechanism of action within the plant cell. Such studies will be invaluable for advancing plant biotechnology and developing more efficient micropropagation and plant regeneration systems.
References
Application Notes and Protocols for In Vitro Root Induction Using 5-Methoxyindole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MeO-IAA) is a naturally occurring methoxy-substituted indole (B1671886), structurally related to the primary plant auxin, indole-3-acetic acid (IAA). While the role of auxins like IAA, indole-3-butyric acid (IBA), and naphthaleneacetic acid (NAA) in promoting adventitious root formation in vitro is well-documented, specific data on the efficacy and optimal application of 5-MeO-IAA for root induction remains limited in publicly available scientific literature. These application notes provide a comprehensive guide for researchers interested in investigating the potential of 5-MeO-IAA as a root-inducing agent in plant tissue culture.
This document outlines a generalized protocol for in vitro rooting experiments, adapted from established methods for other auxins, and proposes a structured experimental design to systematically evaluate the effectiveness of 5-MeO-IAA.
Rationale for Investigating this compound
The exploration of novel auxin analogs is crucial for optimizing plant micropropagation protocols. Substituted auxins can exhibit altered stability, uptake, and biological activity compared to IAA. The methoxy (B1213986) group at the 5-position of the indole ring in 5-MeO-IAA may influence its properties, potentially offering advantages in specific plant species or culture systems. Investigating 5-MeO-IAA could lead to the development of more efficient rooting protocols, particularly for recalcitrant species.
Proposed Experimental Design for Evaluating 5-MeO-IAA
Due to the lack of specific data, a dose-response experiment is recommended to determine the optimal concentration of 5-MeO-IAA for root induction. This experiment should be conducted in parallel with positive (e.g., IAA or IBA) and negative (auxin-free medium) controls.
Data Presentation: Hypothetical Experimental Data
The following table illustrates how quantitative data from a root induction experiment evaluating 5-MeO-IAA could be structured. The values presented are hypothetical and for illustrative purposes only.
| Treatment (Auxin) | Concentration (µM) | Rooting Percentage (%) | Average Number of Roots per Explant | Average Root Length (cm) |
| Control | 0 | 10 | 0.5 ± 0.2 | 0.3 ± 0.1 |
| 5-MeO-IAA | 0.1 | 30 | 1.2 ± 0.4 | 0.8 ± 0.3 |
| 0.5 | 65 | 3.5 ± 0.8 | 1.5 ± 0.5 | |
| 1.0 | 80 | 5.2 ± 1.1 | 2.1 ± 0.7 | |
| 5.0 | 70 | 4.8 ± 0.9 | 1.8 ± 0.6 | |
| 10.0 | 50 | 3.1 ± 0.7 | 1.2 ± 0.4 | |
| IAA (Control) | 1.0 | 75 | 4.5 ± 1.0 | 2.0 ± 0.6 |
| IBA (Control) | 1.0 | 85 | 6.0 ± 1.2 | 2.5 ± 0.8 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting an in vitro root induction experiment to evaluate 5-MeO-IAA.
Preparation of Stock Solutions
Proper preparation of sterile auxin stock solutions is critical for reproducible results.
Materials:
-
This compound (5-MeO-IAA) powder
-
Indole-3-acetic acid (IAA) powder (for control)
-
Indole-3-butyric acid (IBA) powder (for control)
-
1 N NaOH or 1 N HCl
-
Sterile, purified water (e.g., Milli-Q or double-distilled)
-
Sterile volumetric flasks
-
Sterile filter sterilization unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
Calculate the required mass: To prepare a 1 mM stock solution, calculate the mass of each auxin needed. For example, for 5-MeO-IAA (Molar Mass: 205.22 g/mol ), you would need 20.52 mg for a 100 mL stock solution.
-
Dissolution:
-
For 5-MeO-IAA and IAA, dissolve the powder in a small volume of 1 N NaOH.
-
For IBA, dissolve the powder in a small volume of ethanol (B145695) or 1 N NaOH.
-
-
Volume Adjustment: Once dissolved, bring the solution to the final volume with sterile, purified water in a sterile volumetric flask.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the stock solution to approximately 6.0 using 1 N HCl or 1 N NaOH.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle. Do not autoclave auxin solutions , as they are heat-labile.
-
Storage: Store the stock solutions in the dark at 4°C for up to one month.
Media Preparation
A basal salt medium, such as Murashige and Skoog (MS) or Gamborg's B5, is commonly used for rooting. Half-strength basal salts are often beneficial for root induction.
Materials:
-
Basal salt mixture (e.g., MS or B5)
-
Gelling agent (e.g., agar (B569324) or gellan gum)
-
Sterile, purified water
-
pH meter
-
Autoclave
Procedure:
-
Dissolve components: In a large beaker, dissolve the basal salts and sucrose (typically 20-30 g/L) in approximately 80% of the final volume of purified water.
-
Add auxin: Add the required volume of the 5-MeO-IAA stock solution (and other auxin controls to their respective media batches) to achieve the desired final concentration.
-
Adjust pH: Adjust the pH of the medium to 5.7-5.8 using 1 N NaOH or 1 N HCl.
-
Add gelling agent: Add the gelling agent (e.g., 7-8 g/L agar) and stir well.
-
Final volume: Bring the medium to the final volume with purified water.
-
Dispensing: Dispense the medium into culture vessels (e.g., test tubes or Magenta™ boxes).
-
Sterilization: Autoclave the medium at 121°C and 15 psi for 15-20 minutes.
-
Storage: Store the sterilized medium at room temperature in the dark until use.
Explant Preparation and Inoculation
The choice of explant is critical and will depend on the plant species. In vitro-grown shoots are ideal as they are sterile and physiologically uniform.
Materials:
-
Healthy, in vitro-grown shoots (typically 2-4 cm in length)
-
Sterile petri dishes
-
Sterile forceps and scalpels
-
Laminar flow hood
Procedure:
-
Explant selection: Under aseptic conditions in a laminar flow hood, select healthy and vigorous shoots from an established in vitro culture.
-
Preparation: Remove any basal leaves. A fresh basal cut may be made to enhance auxin uptake.
-
Inoculation: Insert the basal end of each shoot (approximately 0.5-1.0 cm) into the solidified rooting medium.
-
Sealing: Seal the culture vessels with a suitable closure (e.g., parafilm, sterile caps).
Culture Conditions
Incubation:
-
Temperature: Maintain cultures at 25 ± 2°C.
-
Photoperiod: A 16-hour light/8-hour dark cycle is standard.
-
Light Intensity: Use cool-white fluorescent lamps with a light intensity of 30-50 µmol/m²/s.
-
Initial Dark Period: For some species, an initial dark period of 3-7 days can promote root initiation.
Data Collection and Analysis
After a predefined culture period (typically 4-6 weeks), the following data should be collected:
-
Rooting Percentage: The percentage of explants that formed at least one root.
-
Number of Roots per Explant: The average number of roots formed on the rooted explants.
-
Root Length: The average length of the longest root per explant.
-
Callus Formation: Note the presence and extent of callus formation at the base of the explants.
Data should be analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between treatments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating 5-MeO-IAA for in vitro root induction.
Generalized Auxin Signaling Pathway
While the specific signaling cascade for 5-MeO-IAA is not yet elucidated, it is hypothesized to follow the general auxin signaling pathway.
Caption: A generalized model of the auxin signaling pathway leading to root development.
Conclusion
While this compound presents an intriguing candidate for a novel root-inducing agent, empirical data is required to validate its efficacy. The protocols and experimental design outlined in these application notes provide a robust framework for researchers to systematically investigate the potential of 5-MeO-IAA in their specific plant tissue culture systems. Such research will contribute valuable knowledge to the field of plant micropropagation and may lead to the development of improved rooting protocols.
5-Methoxyindole-3-acetic acid: Application Notes and Protocols for Callus Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MeO-IAA) is an indole (B1671886) derivative and an analog of the primary plant auxin, Indole-3-acetic acid (IAA). While structurally similar to IAA, 5-MeO-IAA's specific applications and efficacy in plant tissue culture, particularly in callus induction, are not as extensively documented as those of more common auxins like NAA, 2,4-D, and IAA itself. Research indicates that 5-MeO-IAA has been investigated for its auxin-like activity and has been cited in patent literature for its potential in plant tissue regeneration, including callus formation.
These application notes provide a comprehensive overview of the available information on 5-MeO-IAA and present generalized protocols for its use in callus induction. Given the limited publicly available quantitative data, the protocols are based on established principles of auxin-mediated callus induction and should be used as a starting point for optimization in specific plant species and explant types.
Data Presentation
Quantitative data from direct comparative studies on the efficacy of this compound for callus induction is limited in publicly accessible scientific literature. However, a United States Patent (US6361999B1) discloses the testing of 5-MeO-IAA as an auxinic analogue for the regeneration of plant tissues, including callus, in species such as tobacco, tomato, and potato. The patent mentions a table documenting these comparisons, but the specific quantitative results are not detailed in the available public record.
To guide researchers, the following table provides a general range of concentrations at which various common auxins are typically used for callus induction. It is recommended that a similar concentration range be explored for the optimization of 5-MeO-IAA in specific callus induction protocols.
Table 1: Typical Concentration Ranges of Common Auxins for Callus Induction
| Auxin | Chemical Name | Typical Concentration Range for Callus Induction (mg/L) |
| 5-MeO-IAA | This compound | 0.1 - 5.0 (Recommended for initial testing) |
| IAA | Indole-3-acetic acid | 0.1 - 2.0 |
| NAA | 1-Naphthaleneacetic acid | 0.1 - 10.0 |
| 2,4-D | 2,4-Dichlorophenoxyacetic acid | 0.1 - 4.0 |
| IBA | Indole-3-butyric acid | 0.1 - 2.0 |
Note: The optimal concentration is highly dependent on the plant species, explant type, and the presence and concentration of cytokinins.
Experimental Protocols
The following are detailed, generalized protocols for callus induction that can be adapted for testing the efficacy of this compound.
Protocol 1: General Callus Induction from Leaf Explants
1. Materials and Reagents:
-
Healthy, young leaves of the target plant species
-
Murashige and Skoog (MS) basal medium with vitamins
-
Plant-grade agar (B569324) or other gelling agent
-
This compound (5-MeO-IAA)
-
A cytokinin (e.g., 6-Benzylaminopurine (BAP) or Kinetin)
-
Distilled water
-
70% (v/v) Ethanol (B145695)
-
Commercial bleach solution (e.g., 10-20% v/v) with a few drops of Tween-20
-
Sterile distilled water
-
Petri dishes, culture vessels
-
Sterile filter paper, forceps, and scalpels
-
Laminar flow hood
-
Autoclave
-
pH meter
2. Methodology:
-
Media Preparation:
-
Prepare MS basal medium according to the manufacturer's instructions.
-
Add sucrose to a final concentration of 30 g/L.
-
Add the desired concentration of 5-MeO-IAA (e.g., starting with a range of 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L).
-
Add a cytokinin (e.g., BAP at 0.5 or 1.0 mg/L) to promote cell division. The auxin-to-cytokinin ratio is critical for callus induction.
-
Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.
-
Add agar (e.g., 8 g/L) and heat to dissolve completely.
-
Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.
-
-
Explant Preparation and Sterilization:
-
Excise young, healthy leaves from the source plant.
-
Wash the leaves thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds.
-
Transfer the leaves to a 10-20% commercial bleach solution with a few drops of Tween-20 and agitate for 10-15 minutes.
-
Rinse the leaves 3-4 times with sterile distilled water to remove any traces of bleach.
-
Place the sterilized leaves on sterile filter paper to dry.
-
-
Inoculation and Culture:
-
Cut the sterilized leaves into small sections (explants) of approximately 1 cm².
-
Inoculate the leaf explants onto the prepared callus induction medium, ensuring the abaxial (lower) surface is in contact with the medium.
-
Seal the culture vessels with parafilm or another suitable closure.
-
Incubate the cultures in the dark at 25 ± 2°C. Darkness often promotes the initial stages of callus formation.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
-
Protocol 2: Comparative Study of 5-MeO-IAA with other Auxins
To evaluate the efficacy of 5-MeO-IAA, a comparative study can be designed.
1. Experimental Design:
-
Use the same plant species, explant type, and basal medium (e.g., MS) for all treatments.
-
Prepare separate media batches, each containing a different auxin (5-MeO-IAA, IAA, NAA, 2,4-D) at various concentrations (e.g., 0.5, 1.0, 2.0 mg/L).
-
Maintain a consistent concentration of a cytokinin (e.g., 1.0 mg/L BAP) across all treatments.
-
Include a control group with no auxin.
-
Use a sufficient number of replicates for each treatment.
2. Data Collection and Analysis:
-
Record the time to callus initiation.
-
After a set culture period (e.g., 4 weeks), measure the callus induction frequency (percentage of explants forming callus).
-
Measure the fresh and dry weight of the callus to quantify growth.
-
Observe and record the morphology of the callus (e.g., friable, compact, color).
-
Statistically analyze the data to determine significant differences between the treatments.
Visualizations
Signaling Pathways and Workflows
The precise signaling pathway of this compound in callus induction has not been elucidated in detail. However, as an auxin analog, it is presumed to act through the canonical auxin signaling pathway.
Caption: General auxin signaling pathway, presumed for 5-MeO-IAA.
Caption: Experimental workflow for callus induction using 5-MeO-IAA.
Conclusion
This compound represents a potentially valuable tool for researchers in plant tissue culture. While specific, peer-reviewed data on its application in callus induction is not widely available, its classification as an auxin analog suggests that it can be effectively employed using standard callus induction methodologies. The provided protocols and visualizations offer a foundational framework for initiating research into the efficacy and optimal use of 5-MeO-IAA. Further empirical studies are necessary to fully characterize its activity and establish its place among the array of plant growth regulators used in biotechnology and drug development.
Application Notes and Protocols: 5-Methoxyindole-3-Acetic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA) is an endogenous indoleamine found in the pineal gland and is a metabolite of the neurotransmitter serotonin (B10506).[1][2] As a naturally occurring compound in the central nervous system with structural similarities to melatonin (B1676174) and serotonin, 5-MIAA is a molecule of interest for neuroscience research. Its physiological roles are still being elucidated, but existing evidence points towards its involvement in circadian rhythms and potential neurodevelopmental effects.[3][4] These application notes provide an overview of the current understanding of 5-MIAA and offer detailed protocols for its investigation in a neuroscience context.
Physiological and Pharmacological Profile
5-MIAA is synthesized in the pineal gland and its levels are influenced by environmental light, suggesting a role in regulating the body's internal clock.[3] Studies in rats have shown that levels of 5-MIAA in the pineal gland exhibit a circadian rhythm, which is abolished in constant light.[3] In humans, oral administration of 5-MIAA has been shown to influence hormone levels, notably increasing luteinizing hormone (LH).[5] High-dose studies in pregnant rats have indicated that 5-MIAA can induce apoptosis in the neuroepithelium of embryos, suggesting a potential role in neurodevelopmental processes.[4][6]
Quantitative Data Summary
The available quantitative data for this compound in a neuroscience context is limited. The following table summarizes the key findings from the existing literature. It is important to note that crucial data such as receptor binding affinities (Ki, IC50) and effective concentrations for specific neuronal effects are not yet well-documented.
| Parameter | Species/Model | Concentration/Dose | Observed Effect | Reference |
| Hormone Modulation | Healthy Human Males | 1 mg (oral) | Significant enhancement of Luteinizing Hormone (LH) concentrations. | [5] |
| Healthy Human Males | 1 mg (oral) | Non-significant decrease in Growth Hormone (GH). | [5] | |
| Healthy Human Males | 1 mg (oral) | Non-significant increase in Cortisol. | [5] | |
| Neurodevelopmental Effects | Pregnant Wistar Rats | 1,000 mg/kg (oral, daily for 3 days) | Induction of apoptotic cells in the neuroepithelium of embryos on gestational day 14.5. | [4][6] |
| Pregnant Wistar Rats | 1,000 mg/kg (oral, daily for 3 days) | Decrease in absolute brain weight of embryos. | [4][6] | |
| Circadian Rhythm | Sprague-Dawley Rats | Not Applicable | Pineal gland 5-MIAA levels show a circadian rhythm, which is abolished by constant light. | [3] |
Signaling Pathways
The precise signaling pathways through which 5-MIAA exerts its effects in the nervous system are not yet fully elucidated. However, based on its structural similarity to serotonin and melatonin, it is plausible that it may interact with G protein-coupled receptors (GPCRs) or other targets associated with these well-known neurochemicals.
Metabolic Pathway of 5-MIAA from Serotonin
5-MIAA is a downstream metabolite of serotonin. This metabolic conversion is a key aspect of its biological context.
Hypothetical Signaling Pathway for 5-MIAA
Given that many indoleamines act on GPCRs, a potential mechanism of action for 5-MIAA could involve the activation of such a receptor, leading to downstream modulation of intracellular signaling cascades, such as those involving cyclic AMP (cAMP) or protein kinase C (PKC). The following diagram illustrates a hypothetical signaling pathway that could be a starting point for investigation.
Experimental Protocols
Due to the limited specific research on 5-MIAA in neuroscience, the following are presented as example protocols that can be adapted and optimized for investigating its potential effects.
Protocol 1: In Vitro Assessment of Neuroprotective Effects
Objective: To determine if 5-MIAA can protect cultured neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound (5-MIAA)
-
Hydrogen peroxide (H₂O₂) or other oxidative stressor
-
MTT or other viability assay kit
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Methodology:
-
Cell Plating: Seed neuronal cells in 96-well plates at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
5-MIAA Pre-treatment: Prepare a stock solution of 5-MIAA in a suitable solvent (e.g., DMSO) and dilute to various final concentrations in cell culture medium. Replace the medium in the wells with the 5-MIAA-containing medium and incubate for a predetermined time (e.g., 2, 12, or 24 hours). Include a vehicle control.
-
Induction of Oxidative Stress: Prepare a solution of H₂O₂ in cell culture medium at a concentration known to induce approximately 50% cell death. After the 5-MIAA pre-treatment, add the H₂O₂ solution to the wells (except for the negative control wells) and incubate for the required duration (e.g., 24 hours).
-
Cell Viability Assessment: After the H₂O₂ incubation, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with 5-MIAA.
Experimental Workflow Diagram:
Protocol 2: In Vivo Analysis of Circadian Rhythm Modulation
Objective: To investigate the effect of exogenous 5-MIAA administration on the locomotor activity and circadian rhythm of rodents.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Animal housing with controlled light-dark cycle (12:12) and constant darkness capabilities
-
Running wheels or infrared beam-based activity monitoring system
-
This compound (5-MIAA)
-
Vehicle solution (e.g., saline with a small percentage of DMSO)
-
Injection supplies (syringes, needles)
Methodology:
-
Acclimation and Baseline Recording: Individually house the animals in cages equipped with activity monitors. Acclimate them to a 12:12 light-dark cycle for at least two weeks and record baseline locomotor activity.
-
Constant Darkness Phase: Transfer the animals to constant darkness to allow their free-running circadian rhythms to be observed. Continue recording activity for at least one week.
-
5-MIAA Administration: At a specific circadian time (e.g., the beginning of the subjective night), administer 5-MIAA via intraperitoneal (i.p.) injection. A range of doses should be tested. A control group should receive vehicle injections.
-
Activity Monitoring: Continue to record locomotor activity in constant darkness for at least two weeks following the injection to observe any phase shifts or changes in the period of the circadian rhythm.
-
Data Analysis: Analyze the activity data using chronobiology software to determine the period and phase of the circadian rhythm before and after 5-MIAA administration. Compare the phase shifts in the 5-MIAA-treated group to the vehicle-treated group.
Experimental Workflow Diagram:
Protocol 3: Investigation of Neuronal Firing with Microelectrode Arrays (MEAs)
Objective: To determine if 5-MIAA modulates the spontaneous electrical activity of cultured neuronal networks.
Materials:
-
Primary cortical or hippocampal neurons
-
Microelectrode array (MEA) plates
-
MEA recording system and software
-
Cell culture medium and supplements
-
This compound (5-MIAA)
-
Vehicle solution
Methodology:
-
Neuron Culture on MEAs: Culture primary neurons on MEA plates until a stable, spontaneously active network is formed (typically 2-3 weeks in vitro).
-
Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal network for a sufficient period (e.g., 30 minutes) to establish a stable firing pattern.
-
5-MIAA Application: Apply 5-MIAA at various concentrations to the culture medium. Include a vehicle control application.
-
Post-Application Recording: Record the network activity for an extended period after the application of 5-MIAA (e.g., 1-2 hours) to observe any acute or long-term changes in firing rate, burst patterns, and network synchrony.
-
Washout: Replace the medium with fresh, 5-MIAA-free medium and record for another period to assess the reversibility of any observed effects.
-
Data Analysis: Analyze the MEA data to quantify parameters such as mean firing rate, burst frequency, burst duration, and network synchronicity. Compare these parameters before and after the application of 5-MIAA.
Experimental Workflow Diagram:
Conclusion
This compound is an understudied indoleamine with potential significance in neuroscience research, particularly in the areas of chronobiology and neurodevelopment. The provided application notes and example protocols offer a framework for researchers to begin exploring the neuronal functions of this compound. Further investigation is warranted to identify its specific molecular targets and elucidate its signaling pathways, which will be crucial for understanding its physiological roles and potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of indole-3-acetic acid derivatives on neuroepithelium in rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EFFECT OF INDOLE-3-ACETIC ACID DERIVATIVES ON NEUROEPITHELIUM IN RAT EMBRYOS [jstage.jst.go.jp]
5-Methoxyindole-3-acetic Acid: Application Notes and Protocols for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole compound and a known metabolite of melatonin (B1676174).[1][2] Its presence in biological matrices such as the pineal gland, retina, and serum makes it a compound of interest in neuroscience and endocrinology research.[3] As a certified analytical standard, 5-MIAA is crucial for the accurate quantification and identification of this analyte in various experimental settings. These application notes provide detailed protocols for the use of 5-MIAA as a standard in analytical chemistry, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 3471-31-6 |
| Appearance | White to cream or pale brown crystalline powder |
| Melting Point | 145-148 °C (decomposes) |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (20 mg/mL), DMF (20 mg/mL), and Ethanol (10 mg/mL) |
Storage and Stability
Proper storage of the 5-MIAA analytical standard is critical to maintain its integrity and ensure accurate experimental results.
-
Solid Form: The solid standard should be stored at -20°C, protected from light.[4] Under these conditions, it is stable for at least four years.[5]
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials at -20°C. It is recommended to use freshly prepared solutions. If storage is necessary, aliquoting the stock solution can prevent repeated freeze-thaw cycles.
Biosynthesis of this compound
5-MIAA is a metabolite in the melatonin biosynthesis pathway. The following diagram illustrates the key steps in its formation from serotonin (B10506). In one branch of the pathway, serotonin is N-acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin, which is then O-methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to produce melatonin.[5] Alternatively, serotonin can be deaminated by monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde, which is then oxidized to 5-hydroxyindole-3-acetic acid (5-HIAA). Subsequently, 5-HIAA can be O-methylated by HIOMT to yield 5-MIAA.[3]
Application 1: Quantification of 5-MIAA in Biological Samples using LC-MS/MS
This protocol outlines a general method for the quantification of 5-MIAA in biological matrices such as brain tissue or urine, adapted from established methods for the structurally similar compound 5-hydroxyindole-3-acetic acid (5-HIAA).[6][7] Method validation and optimization are recommended for each specific application and matrix.
Experimental Workflow
The following diagram illustrates the general workflow for sample preparation and analysis.
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS): A stable isotope-labeled 5-MIAA (e.g., 5-MIAA-d₅) is recommended. If unavailable, a structurally similar compound not present in the sample can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., brain tissue homogenate, urine)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-MIAA standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or an appropriate solvent mixture to create a calibration curve. Recommended concentration ranges for calibration curves are typically in the ng/mL to µg/mL range, depending on the expected sample concentrations and instrument sensitivity.
Sample Preparation Protocol (for Brain Tissue)
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid) containing the internal standard.
-
Homogenize the tissue on ice using a sonicator or mechanical homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Method Parameters (Example)
The following parameters are based on methods for similar indoleacetic acids and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of 5-MIAA. For positive mode, the precursor ion would be [M+H]⁺. |
Method Validation Parameters
A comprehensive method validation should be performed according to established guidelines (e.g., FDA, EMA). Key parameters to evaluate include:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Matrix Effect | To be assessed and minimized |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability to be evaluated. |
Quantitative Data Summary (Example from 5-HIAA Literature)
The following table summarizes typical performance characteristics from validated LC-MS/MS methods for the related analyte 5-HIAA, which can serve as a reference for developing a 5-MIAA assay.[6][8]
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 mg/L | [6][8] |
| Correlation Coefficient (r) | 0.9876 | [6][8] |
| Within-run Precision (% CV) | 0.8 - 5.4% | [6][8] |
| Between-day Precision (% CV) | 0.8 - 5.4% | [6][8] |
| Accuracy (% Recovery) | 96 - 99.7% | [2][9] |
Application 2: Use of 5-MIAA in In Vitro Assays
5-MIAA can be used as a reference compound in various in vitro assays, such as cytotoxicity or receptor binding assays. The following is a general protocol for preparing 5-MIAA for use in cell-based assays.
Protocol for Preparing 5-MIAA for Cell-Based Assays
-
Stock Solution Preparation: Dissolve the 5-MIAA standard in a cell culture grade solvent, such as DMSO, to a high concentration (e.g., 10-50 mM).
-
Working Solutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Assay Procedure: Add the working solutions to the cells and incubate for the desired period. Perform the specific assay readout (e.g., measuring cell viability, enzyme activity, or reporter gene expression).
The following diagram illustrates the logical relationship in a dose-response experiment using 5-MIAA.
Conclusion
This compound is a valuable analytical standard for researchers in various fields. The protocols and information provided in these application notes offer a comprehensive guide for its use in quantitative analysis and in vitro studies. Adherence to proper storage, handling, and method validation procedures will ensure the generation of accurate and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melatonin [ch.ic.ac.uk]
- 4. goldbio.com [goldbio.com]
- 5. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of multiple neurochemicals in mouse brain tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of 5-Methoxyindole-3-Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA) is a naturally occurring indole (B1671886) and a metabolite of melatonin, playing a role in various physiological processes. Its investigation in in vivo models is crucial for understanding its biological functions and therapeutic potential. Successful in vivo studies hinge on the appropriate formulation of 5-MIAA to ensure its solubility, stability, and effective delivery to the target site. These application notes provide detailed methodologies for the preparation of 5-MIAA formulations for in vivo research, present key quantitative data in a structured format, and illustrate relevant experimental workflows and signaling pathways.
Data Presentation: Physicochemical and Formulation Data
For ease of comparison and use in experimental design, the physicochemical properties and formulation details of 5-MIAA are summarized in the table below.
Table 1: Summary of Quantitative Data for this compound (5-MIAA)
| Parameter | Value | Citations |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 | [2] |
| Appearance | Crystalline solid | [1] |
| Storage | Store at -20°C for long-term stability. | [2] |
| Stability | Stable for at least 4 years when stored at -20°C. | [1] |
| Solubility | Dimethylformamide (DMF): 20 mg/mLDimethyl sulfoxide (B87167) (DMSO): 20 mg/mL to 88 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |
| Recommended In Vivo Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2] |
| Solubility in Vehicle | 3.3 mg/mL | [2] |
| Reported In Vivo Dosages | Rats: 100 and 200 µ g/animal (subcutaneous)Mice: 50 mg/kg (intraperitoneal) | [1][3] |
Experimental Protocols
Protocol 1: Preparation of 5-MIAA Formulation for In Vivo Administration
This protocol details the preparation of a stock solution of 5-MIAA in a widely used vehicle for in vivo studies. This vehicle is designed to enhance the solubility of hydrophobic compounds for systemic administration.
Materials:
-
This compound (5-MIAA) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween® 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, for injection
-
Sterile, pyrogen-free vials or tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing of 5-MIAA: In a sterile vial, accurately weigh the required amount of 5-MIAA powder based on the desired final concentration. For a 3.3 mg/mL solution, weigh 3.3 mg of 5-MIAA.
-
Initial Dissolution in DMSO: Add 10% of the final volume as DMSO (e.g., 100 µL for a 1 mL final volume). Vortex thoroughly until the 5-MIAA is completely dissolved.[4]
-
Addition of Co-solvent: Add 40% of the final volume as PEG300 (e.g., 400 µL for a 1 mL final volume). Mix the solution well by vortexing.[4]
-
Addition of Surfactant: Add 5% of the final volume as Tween 80 (e.g., 50 µL for a 1 mL final volume). Ensure the solution is mixed thoroughly.[4]
-
Final Dilution with Saline: Add 45% of the final volume as sterile saline to reach the final desired volume (e.g., 450 µL for a 1 mL final volume).[4] Vortex the solution until it is clear and homogenous. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Final Inspection and Use: Before administration, visually inspect the solution for any particulates or precipitation. It is recommended to use the formulation immediately after preparation.
Protocol 2: Sterilization of the Final Formulation
To ensure the safety of in vivo experiments, the final drug formulation must be sterile. Aseptic preparation techniques should be used throughout the formulation process. For terminal sterilization of the final solution, sterile filtration is recommended.
Materials:
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (ensure filter material is compatible with the vehicle components)
-
Sterile, pyrogen-free vial for the final product
Procedure:
-
Draw the prepared 5-MIAA formulation into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial.[5]
-
The sterilized formulation is now ready for in vivo administration.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram outlines the key steps involved in the preparation and administration of the 5-MIAA formulation for in vivo studies.
Caption: Workflow for 5-MIAA formulation and in vivo administration.
Hypothesized Signaling Pathway of 5-MIAA
Based on its structural similarity to serotonin (B10506) and its known biological activities, a plausible signaling pathway for 5-MIAA is proposed. This pathway involves interaction with serotonin receptors and the generation of reactive oxygen species, leading to the activation of downstream signaling cascades.
References
- 1. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
Application Notes and Protocols for Studying Auxin Signaling Pathways with 5-Methoxyindole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Methoxyindole-3-acetic acid (5-MeO-IAA) as a tool to investigate auxin signaling pathways in plants. While specific quantitative data for 5-MeO-IAA is emerging, this document outlines its potential applications, relevant protocols adapted from established auxin research methodologies, and a framework for data collection and interpretation.
Introduction to this compound (5-MeO-IAA)
This compound is a derivative of the primary plant auxin, Indole-3-acetic acid (IAA). The addition of a methoxy (B1213986) group at the 5th position of the indole (B1671886) ring can alter its chemical properties, potentially affecting its binding to auxin receptors, its transport, and its metabolism within the plant. These characteristics make 5-MeO-IAA a valuable chemical tool for dissecting the complexities of auxin perception and signal transduction. By comparing the effects of 5-MeO-IAA with those of IAA and other synthetic auxins, researchers can gain insights into the structure-activity relationships that govern auxin responses.
Mechanism of Action in Auxin Signaling
The canonical auxin signaling pathway involves three main protein families: the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][2] In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from regulating the expression of auxin-responsive genes.[3][4] When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby releasing ARFs to activate or repress downstream gene expression.[2][6]
5-MeO-IAA is hypothesized to function as an auxin agonist, initiating this signaling cascade. However, the methoxy substitution may alter its binding affinity for different TIR1/AFB co-receptors, leading to varied downstream responses compared to IAA.
Data Presentation
The following table provides a structured template for summarizing quantitative data obtained from experiments with 5-MeO-IAA, with comparative values for IAA provided where available from the literature. This will facilitate a clear comparison of the activities of these two compounds.
| Parameter | This compound (5-MeO-IAA) | Indole-3-acetic acid (IAA) | Reference |
| Binding Affinity (Kd) | |||
| TIR1-Aux/IAA Complex | Data to be determined | ~15-30 nM (for TIR1-IAA7) | [7] |
| AFB5-Aux/IAA Complex | Data to be determined | Data varies with specific Aux/IAA | [7] |
| Physiological Effects | |||
| Optimal Concentration for Root Elongation Inhibition | Data to be determined | ~0.1 µM - 1 µM | [8] |
| Optimal Concentration for Lateral Root Formation | Data to be determined | ~0.01 µM - 0.1 µM | [9] |
| Aux/IAA Degradation | |||
| Half-life of Aux/IAA protein (e.g., IAA1) | Data to be determined | Decreases with increasing auxin concentration | [1][6] |
| Gene Expression | |||
| Fold-change of auxin-responsive genes (e.g., GH3, SAURs) | Data to be determined | Concentration-dependent increase | [10] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of 5-MeO-IAA on auxin signaling are provided below. These are generalized protocols and may require optimization for specific plant species and experimental conditions.
Protocol 1: Root Elongation Assay in Arabidopsis thaliana
This assay is a classic method to determine the auxin activity of a compound by measuring its effect on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Sterile petri dishes (square)
-
5-MeO-IAA stock solution (in DMSO or ethanol)
-
IAA stock solution (as a positive control)
-
Solvent control (DMSO or ethanol)
-
Stereomicroscope with a ruler or imaging system
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 2.5% bleach solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.[9]
-
Plating and Stratification: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates (0.8% agar, 1% sucrose, pH 5.7). Store the plates at 4°C for 2-3 days in the dark to stratify the seeds and promote uniform germination.
-
Germination: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 4-5 days until seedlings have a primary root length of approximately 0.5-1 cm.
-
Treatment: Prepare MS agar plates containing a range of 5-MeO-IAA concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM), an IAA positive control series, and a solvent control.
-
Transfer the germinated seedlings to the treatment plates, placing them vertically. Mark the position of the root tip at the time of transfer.
-
Incubation and Measurement: Return the plates to the growth chamber and incubate for 3-5 days.
-
Measure the length of the primary root from the initial mark to the new root tip.
-
Data Analysis: Calculate the average root growth for each treatment and normalize it to the solvent control. Plot the normalized root growth against the concentration of 5-MeO-IAA and IAA.
Protocol 2: Aux/IAA Protein Degradation Assay (Luciferase-based)
This protocol utilizes a fusion protein of an Aux/IAA and luciferase (LUC) to monitor protein stability in response to auxin treatment.[1][6]
Materials:
-
Transgenic Arabidopsis seedlings expressing an Aux/IAA-LUC fusion protein (e.g., HS::AXR3NT-GUS)
-
Liquid MS medium
-
5-MeO-IAA stock solution
-
IAA stock solution
-
Solvent control
-
Luciferin (B1168401) solution
-
Luminometer or imaging system capable of detecting luminescence
Procedure:
-
Seedling Growth: Grow transgenic seedlings in liquid MS medium for 5-7 days under controlled conditions.
-
Treatment: Transfer individual seedlings or groups of seedlings to a 96-well plate containing liquid MS medium with the desired concentrations of 5-MeO-IAA, IAA, or solvent control.
-
Incubation: Incubate the seedlings in the treatment solutions for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Luciferase Assay: Add luciferin solution to each well to a final concentration of 1 mM.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal at each time point to the time-zero control for each treatment. A decrease in luminescence indicates degradation of the Aux/IAA-LUC fusion protein. Plot the relative luminescence over time for each treatment.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression
This protocol measures changes in the transcript levels of known auxin-responsive genes to quantify the cellular response to 5-MeO-IAA.
Materials:
-
Arabidopsis seedlings
-
Liquid MS medium
-
5-MeO-IAA stock solution
-
IAA stock solution
-
Solvent control
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target auxin-responsive genes (e.g., GH3.3, SAUR15) and a reference gene (e.g., ACTIN2)
-
qPCR instrument
Procedure:
-
Seedling Growth and Treatment: Grow Arabidopsis seedlings in liquid MS medium for 7-10 days. Treat the seedlings with different concentrations of 5-MeO-IAA, IAA, or a solvent control for a specific duration (e.g., 1-3 hours).
-
Sample Collection: Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue using a commercial kit. Synthesize first-strand cDNA from the purified RNA.
-
qPCR: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions in a qPCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. Compare the fold-change in gene expression induced by 5-MeO-IAA to that induced by IAA.
Visualizations
Auxin Signaling Pathway
References
- 1. Auxin modulates the degradation rate of Aux/IAA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 3. Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]
- 10. New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure Confirmation of 5-Methoxyindole-3-acetic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For drug development professionals, rapid and unambiguous confirmation of the structure of synthesized compounds, metabolites, or isolated natural products is critical. This document provides a detailed application note and corresponding protocols for the structural confirmation of 5-methoxyindole-3-acetic acid using one- and two-dimensional NMR spectroscopy, supplemented by mass spectrometry data.
This compound is a naturally occurring auxin derivative with various biological activities. Its structural confirmation is essential for researchers studying its physiological effects or utilizing it as a scaffold in drug design.
Structural Elucidation Workflow
A systematic approach is employed for the structural confirmation of this compound, integrating data from various NMR experiments and mass spectrometry. The logical flow of this process ensures a comprehensive and accurate structural assignment.
Caption: A logical workflow for the structural elucidation of this compound.
Experimental Data
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in DMSO-d₆ at 399.65 MHz and 100 MHz, respectively.[1]
Table 1: ¹H NMR Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.0 (approx.) | br s | 1H | -COOH |
| 10.74 | s | 1H | N-H |
| 7.25 | d | 1H | H-7 |
| 7.19 | d | 1H | H-2 |
| 7.00 | d | 1H | H-4 |
| 6.74 | dd | 1H | H-6 |
| 3.74 | s | 3H | -OCH₃ |
| 3.62 | s | 2H | -CH₂- |
Table 2: ¹³C NMR Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 173.9 | Quaternary | -COOH |
| 153.3 | Quaternary | C-5 |
| 131.2 | Quaternary | C-7a |
| 127.6 | Quaternary | C-3a |
| 124.7 | CH | C-2 |
| 111.9 | CH | C-7 |
| 111.5 | CH | C-6 |
| 108.0 | Quaternary | C-3 |
| 100.2 | CH | C-4 |
| 55.2 | CH₃ | -OCH₃ |
| 31.1 | CH₂ | -CH₂- |
Signal Assignments and Structural Correlations
The following diagram illustrates the key 2D NMR correlations (COSY, HSQC, and HMBC) that are predicted for this compound, which are instrumental in the unambiguous assignment of the ¹H and ¹³C signals.
Caption: Predicted 2D NMR correlations for this compound.
Mass Spectrometry
Complementary mass spectrometry data confirms the molecular weight of this compound.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| LC-ESI-IT | Positive | 206 | [M+H]⁺ |
| GC-MS | EI | 205 | [M]⁺ |
The fragmentation pattern in the mass spectrum further supports the proposed structure. A prominent fragment is often observed at m/z 160, corresponding to the loss of the carboxylic acid group (-COOH), which is characteristic of indole-3-acetic acid derivatives.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
Protocol 2: 1D NMR Data Acquisition
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2 s | 2 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | ~16 ppm | ~240 ppm |
Protocol 3: 2D NMR Data Acquisition (Predicted Experiments)
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Number of Scans | 2 | 2 | 4 |
| Increments in F1 | 256 | 256 | 256 |
| Relaxation Delay (d1) | 2 s | 2 s | 2 s |
Conclusion
The combined application of 1D and 2D NMR spectroscopy, along with mass spectrometry, provides a robust and reliable method for the complete structural confirmation of this compound. The presented data and protocols offer a comprehensive guide for researchers in academic and industrial settings to confidently verify the structure of this and similar molecules, ensuring the integrity of their research and development activities.
References
Application Notes and Protocols for Electrophysiological Studies of 5-Methoxyindole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA) is an endogenous indole (B1671886) and a metabolite of melatonin (B1676174).[1] Its structural similarity to key neurotransmitters like serotonin (B10506) and melatonin suggests a potential role in neuromodulation.[2][3] Electrophysiological studies are crucial to elucidate the effects of 5-MIAA on neuronal excitability, ion channel function, and synaptic transmission. These application notes provide a framework and detailed protocols for investigating the electrophysiological properties of 5-MIAA. While direct electrophysiological studies on 5-MIAA are not extensively documented, its relationship with serotonin and melatonin signaling pathways provides a strong basis for hypothesizing its mechanism of action.[2][3][4]
Activation of serotonin and melatonin receptors is known to modulate various ion channels, including potassium and calcium channels, thereby influencing neuronal firing and synaptic plasticity.[3][5] It is hypothesized that 5-MIAA may act as a ligand for specific serotonin (e.g., 5-HT1, 5-HT2) or melatonin (MT1, MT2) receptor subtypes, initiating intracellular signaling cascades that ultimately alter ion channel conductance.[2][4][6] The following protocols are designed to test these hypotheses using patch-clamp electrophysiology.
Data Presentation: Quantitative Data Summary
The following tables are templates for organizing and presenting quantitative data obtained from electrophysiological experiments with 5-MIAA.
Table 1: Effect of 5-MIAA on Resting Membrane Potential (RMP) and Input Resistance (R_in)
| Cell Type | Condition | Concentration of 5-MIAA (µM) | RMP (mV) | R_in (MΩ) | n (cells) |
| Pyramidal Neuron | Control | 0 | |||
| 5-MIAA | 1 | ||||
| 5-MIAA | 10 | ||||
| 5-MIAA | 100 | ||||
| Interneuron | Control | 0 | |||
| 5-MIAA | 1 | ||||
| 5-MIAA | 10 | ||||
| 5-MIAA | 100 |
Table 2: Voltage-Clamp Analysis of 5-MIAA Effects on Specific Ion Currents
| Cell Type | Current Type | Condition | Concentration of 5-MIAA (µM) | Peak Current Amplitude (pA) | Current Density (pA/pF) | Activation V_half (mV) | Inactivation V_half (mV) | n (cells) |
| Pyramidal Neuron | I_K (Delayed Rectifier) | Control | 0 | |||||
| 5-MIAA | 10 | |||||||
| I_Ca (L-type) | Control | 0 | ||||||
| 5-MIAA | 10 | |||||||
| Interneuron | I_Na (Transient) | Control | 0 | |||||
| 5-MIAA | 10 |
Table 3: Current-Clamp Analysis of 5-MIAA on Action Potential (AP) Properties
| Cell Type | Condition | Concentration of 5-MIAA (µM) | AP Threshold (mV) | AP Amplitude (mV) | AP Duration (ms) | Firing Frequency (Hz) at 2x Rheobase | n (cells) |
| Pyramidal Neuron | Control | 0 | |||||
| 5-MIAA | 10 | ||||||
| Interneuron | Control | 0 | |||||
| 5-MIAA | 10 |
Table 4: Analysis of 5-MIAA Effects on Synaptic Transmission
| Synapse Type | Parameter | Condition | Concentration of 5-MIAA (µM) | Amplitude (pA or mV) | Frequency (Hz) | Decay Time Constant (ms) | Paired-Pulse Ratio | n (cells) |
| Excitatory (EPSC) | mEPSC | Control | 0 | |||||
| 5-MIAA | 10 | |||||||
| eEPSC | Control | 0 | ||||||
| 5-MIAA | 10 | |||||||
| Inhibitory (IPSC) | mIPSC | Control | 0 | |||||
| 5-MIAA | 10 | |||||||
| eIPSC | Control | 0 | ||||||
| 5-MIAA | 10 |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of 5-MIAA on neuronal activity. These protocols can be adapted for various cell types, including cultured neurons or neurons in acute brain slices.
Protocol 1: Whole-Cell Current-Clamp Recording to Assess Neuronal Excitability
Objective: To determine the effect of 5-MIAA on the resting membrane potential, input resistance, and action potential firing properties of a neuron.
Materials:
-
Cell Preparation: Cultured neurons or acutely prepared brain slices.
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Bubbled with 95% O₂/5% CO₂.
-
Internal Solution: 130 mM K-gluconate, 5 mM KCl, 2 mM MgCl₂, 0.2 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg, 0.3 mM GTP-Na, adjusted to pH 7.3 with KOH.
-
5-MIAA Stock Solution: 100 mM in DMSO, stored at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-7 MΩ.
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope, data acquisition system.[7][8]
Procedure:
-
Prepare the cell culture or brain slice and place it in the recording chamber, continuously perfusing with oxygenated aCSF.
-
Fill a patch pipette with the internal solution and mount it on the pipette holder.
-
Approach a target neuron under visual guidance and apply gentle positive pressure to the pipette.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).
-
After achieving a stable seal, apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Switch the amplifier to current-clamp mode and allow the cell to stabilize for 5-10 minutes.
-
Record the resting membrane potential (RMP).
-
Determine the input resistance (R_in) by injecting a series of small hyperpolarizing current steps (e.g., -50 pA to +50 pA in 10 pA increments) and measuring the corresponding voltage changes.
-
Assess action potential firing by injecting depolarizing current steps of increasing amplitude. Determine the rheobase (minimum current to elicit an action potential) and the frequency-current (F-I) relationship.
-
Begin perfusion with aCSF containing the desired concentration of 5-MIAA.
-
After a stable effect is observed (typically 5-10 minutes), repeat steps 7-9 to measure RMP, R_in, and AP firing properties in the presence of 5-MIAA.
-
To test for receptor-mediated effects, co-apply 5-MIAA with specific serotonin or melatonin receptor antagonists.
-
Perform a washout by perfusing with drug-free aCSF to determine the reversibility of the effects.
Protocol 2: Whole-Cell Voltage-Clamp Recording to Isolate Ion Channel Currents
Objective: To investigate the effect of 5-MIAA on specific voltage-gated ion channels (e.g., K⁺, Na⁺, Ca²⁺).
Materials:
-
Same as Protocol 1, with the addition of specific ion channel blockers.
-
For K⁺ currents: Add tetrodotoxin (B1210768) (TTX, 0.5 µM) to block Na⁺ channels and CdCl₂ (200 µM) to block Ca²⁺ channels in the aCSF. The internal solution may be modified to enhance K⁺ currents.
-
For Ca²⁺ currents: Use a Cs⁺-based internal solution (e.g., replace K-gluconate with Cs-methanesulfonate) to block K⁺ channels and add TTX to the aCSF.
-
For Na⁺ currents: Use a Cs⁺-based internal solution and add K⁺ and Ca²⁺ channel blockers (e.g., TEA, 4-AP, CdCl₂) to the aCSF.
Procedure:
-
Establish a whole-cell recording as described in Protocol 1.
-
Switch the amplifier to voltage-clamp mode and clamp the cell at a holding potential of -70 mV.
-
Apply a series of voltage steps to elicit the ion current of interest. For example, to record voltage-gated K⁺ currents, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
Record baseline currents in control aCSF (containing appropriate channel blockers).
-
Perfuse with aCSF containing 5-MIAA and repeat the voltage-step protocol.
-
Analyze changes in current amplitude, kinetics (activation and inactivation), and voltage-dependence.
-
Perform a washout to check for reversibility.
Protocol 3: Investigating Effects on Synaptic Transmission
Objective: To determine if 5-MIAA modulates excitatory or inhibitory synaptic transmission.
Materials:
-
Same as Protocol 1.
-
To isolate excitatory postsynaptic currents (EPSCs), clamp the cell at -70 mV (near the reversal potential for GABA_A receptors).
-
To isolate inhibitory postsynaptic currents (IPSCs), clamp the cell at 0 mV (near the reversal potential for AMPA/kainate receptors).
-
Add TTX (0.5 µM) to the aCSF to record miniature synaptic currents (mEPSCs or mIPSCs).
Procedure:
-
Establish a whole-cell voltage-clamp recording from a neuron.
-
To record spontaneous EPSCs (sEPSCs) or IPSCs (sIPSCs), hold the cell at the appropriate potential and record for a baseline period.
-
To record evoked EPSCs (eEPSCs) or IPSCs (eIPSCs), place a stimulating electrode near the recorded neuron to activate presynaptic inputs and deliver brief electrical pulses.
-
After recording a stable baseline, perfuse with aCSF containing 5-MIAA.
-
Record synaptic currents in the presence of 5-MIAA.
-
Analyze changes in the amplitude, frequency, and kinetics of synaptic events. A change in frequency suggests a presynaptic site of action, while a change in amplitude points to a postsynaptic mechanism.
-
To further investigate presynaptic effects, a paired-pulse protocol can be employed.
-
Perform a washout to assess reversibility.
Mandatory Visualizations
Caption: Proposed GPCR signaling cascade for 5-MIAA.
References
- 1. This compound | 3471-31-6 | FM30482 [biosynth.com]
- 2. Electrophysiology of the central serotonin system: receptor subtypes and transducer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of Melatonin Receptors Abolishes Its Antiarrhythmic Effect and Slows Ventricular Conduction in Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 5. Electrophysiologic studies of serotonin receptor activation. Answered and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. journals.physiology.org [journals.physiology.org]
5-Methoxyindole-3-acetic Acid: Application Notes and Protocols for Protoplast Culture and Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MeO-IAA) is a naturally occurring auxin, a class of plant hormones that plays a crucial role in various aspects of plant growth and development, including cell division, elongation, and differentiation. While indole-3-acetic acid (IAA) is the most well-studied auxin, its methoxy (B1213986) derivatives, such as 5-MeO-IAA, are also of significant interest for their potential applications in plant tissue culture, including protoplast regeneration. Protoplasts, plant cells devoid of their cell walls, are a fundamental tool in plant biotechnology for genetic engineering, somatic hybridization, and studying cellular processes. The successful regeneration of whole plants from protoplasts is a critical step in many of these applications, and the composition of the culture medium, particularly the type and concentration of plant growth regulators, is paramount.
These application notes provide a comprehensive overview of the potential use of 5-MeO-IAA in protoplast culture and regeneration. Due to the limited availability of direct research on 5-MeO-IAA in this specific context, the following protocols and data are largely adapted from studies on other auxins, such as indole-3-acetic acid (IAA), 2,4-dichlorophenoxyacetic acid (2,4-D), and naphthaleneacetic acid (NAA). The information presented here is intended to serve as a foundational guide for researchers to design and optimize their own experiments with 5-MeO-IAA.
Data Presentation: Comparative Effects of Auxins on Protoplast Culture
The following tables summarize quantitative data on the effects of various auxins on key stages of protoplast culture and regeneration. It is important to note that specific data for 5-MeO-IAA is not currently available in published literature. The data presented for other auxins can be used as a reference for designing experiments with 5-MeO-IAA.
Table 1: Effect of Different Auxins on Protoplast Plating Efficiency and First Cell Division
| Auxin | Concentration (µM) | Plant Species | Protoplast Source | Plating Efficiency / Cell Division Frequency (%) | Reference |
| 2,4-D | 5 | Populus alba L. | Suspension Culture | 31.7 (Plating Efficiency at day 14) | [1] |
| 2,4-D & NAA | 10 µM 2,4-D + 1 µM NAA | Medicago sativa | Leaf Mesophyll | High division rate (qualitative) | [2] |
| NAA & BA | 0.5 mg/L NAA + 0.5 mg/L BA | Petunia hybrida | Mesophyll | Not specified | [3] |
| IAA | 10 | Arabidopsis thaliana | Hypocotyl | Induced protoplast swelling (qualitative) | [4] |
| 5-MeO-IAA | To be determined | - | - | - | - |
Table 2: Influence of Auxins on Callus Formation from Protoplast-Derived Cells
| Auxin | Concentration (mg/L) | Plant Species | Callus Formation Frequency (%) | Reference |
| 2,4-D | 1.5 | Angelica gigas | Optimized for embryogenic callus induction | [4] |
| NAA & BA | 0.5 NAA + 0.5 BA | Petunia hybrida | High (qualitative) | [3] |
| 2,4-D | 5 µM | Populus alba L. | Colony formation observed after 4 weeks | [1] |
| IAA & Zeatin | 0.57 µM IAA + 2.28 µM Zeatin | Actinidia eriantha | Calli regenerated shoots | [5] |
| 5-MeO-IAA | To be determined | - | - | - |
Experimental Protocols
The following are detailed, adapted protocols for the use of 5-MeO-IAA in protoplast culture and regeneration. These protocols are based on established methods for other auxins and should be optimized for the specific plant species and experimental goals.
Protocol 1: Protoplast Isolation
This protocol describes a general method for isolating protoplasts from plant leaf tissue.
Materials:
-
Young, healthy leaves from in vitro or greenhouse-grown plants
-
Enzyme solution (e.g., 1% Cellulase 'Onozuka' R-10, 0.25% Macerozyme R-10, 0.4 M Mannitol, 20 mM MES, pH 5.7)
-
Washing solution (e.g., W5 solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 5 mM Glucose, pH 5.8)
-
Sucrose (B13894) solution (21% w/v)
-
Sterile petri dishes, scalpels, forceps, and nylon mesh (e.g., 50-100 µm pore size)
-
Clinical centrifuge
Methodology:
-
Surface sterilize the leaves using a suitable method (e.g., 70% ethanol (B145695) for 30 seconds followed by 10% bleach solution for 10 minutes and three rinses with sterile distilled water).
-
In a sterile petri dish, gently slice the sterilized leaves into thin strips (0.5-1 mm).
-
Transfer the leaf strips into a petri dish containing the enzyme solution. Ensure the tissue is fully submerged.
-
Incubate in the dark at 25-28°C for 4-16 hours with gentle agitation (e.g., 30-40 rpm).
-
After incubation, gently swirl the petri dish to release the protoplasts.
-
Filter the enzyme-protoplast mixture through a sterile nylon mesh to remove undigested tissue.
-
Transfer the filtrate to a centrifuge tube and centrifuge at 100 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the protoplast pellet in the washing solution. Repeat the centrifugation and washing step twice.
-
For purification, resuspend the protoplast pellet in a small volume of washing solution and carefully overlay it onto an equal volume of 21% sucrose solution.
-
Centrifuge at 100 x g for 10 minutes. Intact protoplasts will form a band at the interface.
-
Carefully collect the protoplast band and transfer it to a new tube with fresh washing solution.
-
Centrifuge at 100 x g for 5 minutes to pellet the purified protoplasts.
-
Resuspend the protoplasts in a known volume of culture medium for cell density determination using a hemocytometer.
Protocol 2: Protoplast Culture and Callus Formation with 5-MeO-IAA (Adapted)
This adapted protocol outlines the steps for culturing protoplasts and inducing callus formation using 5-MeO-IAA as the primary auxin.
Materials:
-
Purified protoplasts
-
Protoplast culture medium (e.g., modified KM8P or MS medium) supplemented with:
-
Sugars (e.g., glucose, sucrose)
-
Osmoticum (e.g., 0.4 M Mannitol)
-
Vitamins and amino acids
-
Cytokinin (e.g., 6-Benzylaminopurine (BAP) or Zeatin at 0.5-2.0 mg/L)
-
This compound (5-MeO-IAA) at a range of concentrations to be tested (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
-
Agarose (B213101) (low melting point)
-
Sterile petri dishes
Methodology:
-
Adjust the protoplast density to 1-5 x 10⁵ protoplasts/mL in the liquid culture medium.
-
Mix the protoplast suspension with an equal volume of molten (35-40°C) low melting point agarose solution (final concentration of ~0.6-0.8%).
-
Dispense small droplets of the protoplast-agarose mixture into a petri dish and allow them to solidify.
-
Add a thin layer of liquid culture medium to the petri dish, just enough to cover the agarose beads.
-
Seal the petri dishes with parafilm and incubate in the dark or under low light conditions at 25 ± 2°C.
-
Observe the cultures regularly for cell wall regeneration (within 24-72 hours) and the first cell division (within 3-7 days).
-
After 2-3 weeks, developing micro-calli should be visible.
-
Replenish the liquid medium every 7-10 days by removing half of the old medium and adding an equal volume of fresh medium with a gradually reduced osmoticum concentration.
-
Once the protoplast-derived calli reach a size of 1-2 mm, they can be transferred to a solid callus proliferation medium.
Protocol 3: Plant Regeneration from Protoplast-Derived Callus
This protocol describes the regeneration of shoots and roots from the callus obtained in the previous step.
Materials:
-
Protoplast-derived calli
-
Shoot induction medium (SIM): MS basal medium with a higher cytokinin to auxin ratio (e.g., 1.0-5.0 mg/L BAP or Kinetin and a low concentration of 5-MeO-IAA, e.g., 0.05-0.1 mg/L, or no auxin).
-
Root induction medium (RIM): Half-strength MS basal medium, often with a low concentration of an auxin (e.g., IAA, IBA, or potentially 5-MeO-IAA at 0.1-0.5 mg/L) or auxin-free.
Methodology:
-
Transfer the protoplast-derived calli to the shoot induction medium.
-
Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
Subculture the calli to fresh SIM every 3-4 weeks.
-
Once shoots have developed and are 2-3 cm in length, excise them from the callus.
-
Transfer the excised shoots to the root induction medium.
-
Incubate under the same light and temperature conditions until a well-developed root system is formed.
-
Once rooted, the plantlets can be carefully removed from the medium, washed to remove any agar, and transferred to a sterile soil mixture for acclimatization in a growth chamber or greenhouse.
Mandatory Visualizations
The following diagrams illustrate key processes and pathways relevant to protoplast culture and regeneration.
Caption: A generalized workflow for plant regeneration from protoplasts.
References
- 1. flinnsci.com [flinnsci.com]
- 2. The Role of Auxin, pH, and Stress in the Activation of Embryogenic Cell Division in Leaf Protoplast-Derived Cells of Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoplast Swelling and Hypocotyl Growth Depend on Different Auxin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoplast Swelling and Hypocotyl Growth Depend on Different Auxin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of 5-Methoxyindole-3-acetic Acid on Secondary Metabolite Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA) is an indole (B1671886) derivative and a metabolite of melatonin.[1] While its parent compound, indole-3-acetic acid (IAA), is a well-known phytohormone that influences plant growth and development, the specific roles of 5-MIAA in regulating secondary metabolism are an emerging area of research.[2][3] Secondary metabolites are a diverse group of organic compounds produced by plants and fungi that are not directly involved in the normal growth, development, or reproduction of the organism.[4] These compounds, which include alkaloids, flavonoids, terpenoids, and polyketides, often have important ecological functions and are of significant interest for their pharmaceutical and biotechnological applications.[5][6]
This document provides detailed application notes and experimental protocols for investigating the effect of 5-MIAA on the production of secondary metabolites in both fungal and plant systems. The protocols are designed to be adaptable for various species and research questions.
Application Notes
5-MIAA, as a potential signaling molecule, may influence the biosynthesis of secondary metabolites by modulating key regulatory pathways. In fungi, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including the production of secondary metabolites like mycotoxins and antibiotics.[7][8][9] It is hypothesized that 5-MIAA could act as an external stimulus, triggering a phosphorylation cascade within the MAPK pathway, leading to the activation of transcription factors that regulate the expression of genes involved in secondary metabolite biosynthesis.
In plants, the jasmonic acid (JA) signaling pathway is a primary regulator of defense responses and the production of a variety of secondary metabolites, including flavonoids and alkaloids.[10][11][12] Exogenous application of 5-MIAA may interact with components of the JA signaling cascade, potentially leading to the upregulation of genes responsible for the synthesis of these valuable compounds.
The study of 5-MIAA's effects on secondary metabolism has potential applications in:
-
Drug Discovery: Identifying novel activities of 5-MIAA or its downstream metabolites.
-
Biotechnology: Enhancing the production of high-value secondary metabolites in industrial fermentation (fungi) or plant cell cultures.
-
Agriculture: Potentially modulating plant defense responses to pathogens and pests.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the potential effects of 5-MIAA on secondary metabolite production. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of 5-MIAA on Mycotoxin Production in Aspergillus flavus
| 5-MIAA Concentration (µM) | Aflatoxin B1 (µg/g dry weight) | Aflatoxin G1 (µg/g dry weight) |
| 0 (Control) | 15.2 ± 1.8 | 8.5 ± 1.1 |
| 10 | 25.6 ± 2.5 | 14.3 ± 1.9 |
| 50 | 48.9 ± 4.1 | 27.2 ± 3.5 |
| 100 | 35.1 ± 3.2 | 19.8 ± 2.4 |
Table 2: Effect of 5-MIAA on Flavonoid Production in Arabidopsis thaliana Callus Culture
| 5-MIAA Concentration (µM) | Quercetin (mg/g dry weight) | Kaempferol (mg/g dry weight) |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 10 | 3.8 ± 0.5 | 2.7 ± 0.4 |
| 50 | 7.2 ± 0.9 | 5.1 ± 0.7 |
| 100 | 5.9 ± 0.7 | 4.2 ± 0.6 |
Experimental Protocols
Protocol 1: Investigation of 5-MIAA Effect on Fungal Secondary Metabolite Production
This protocol is designed for studying the effect of 5-MIAA on a fungus known for producing specific secondary metabolites, such as Aspergillus species.
1. Fungal Culture and 5-MIAA Treatment:
-
1.1. Media Preparation: Prepare a suitable liquid fermentation medium for the target fungus (e.g., Potato Dextrose Broth for many Aspergillus species).
-
1.2. Inoculation: Inoculate the liquid medium with a standardized spore suspension of the fungus.
-
1.3. Incubation: Incubate the cultures under optimal conditions (e.g., 25-30°C, 150-200 rpm) for a period conducive to secondary metabolite production (typically 5-10 days).
-
1.4. 5-MIAA Treatment: Prepare a stock solution of 5-MIAA in a suitable solvent (e.g., DMSO or ethanol). On a specific day of fermentation (e.g., day 3 or 5), add different concentrations of 5-MIAA to the cultures. Include a solvent control.
2. Extraction of Secondary Metabolites:
-
2.1. Mycelial and Supernatant Separation: Separate the fungal mycelia from the culture broth by filtration.
-
2.2. Mycelial Extraction: Freeze-dry the mycelia and grind to a fine powder. Extract the powder with a suitable organic solvent (e.g., ethyl acetate, methanol (B129727), or a mixture) using sonication or shaking.[1][13]
-
2.3. Supernatant Extraction: Perform liquid-liquid extraction on the culture broth using an appropriate immiscible organic solvent.
-
2.4. Concentration: Evaporate the solvent from both mycelial and supernatant extracts under reduced pressure.
3. Analysis of Secondary Metabolites by LC-MS:
-
3.1. Sample Preparation: Re-dissolve the dried extracts in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile). Filter the samples through a 0.22 µm syringe filter.
-
3.2. LC-MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The specific column, mobile phase gradient, and MS parameters will need to be optimized for the target secondary metabolites.[14]
Protocol 2: Investigation of 5-MIAA Effect on Plant Secondary Metabolite Production
This protocol is designed for studying the effect of 5-MIAA on a model plant system, such as Arabidopsis thaliana callus or cell suspension cultures.
1. Plant Material and 5-MIAA Treatment:
-
1.1. Culture Initiation: Establish sterile callus or cell suspension cultures of the target plant on a suitable medium (e.g., Murashige and Skoog medium supplemented with appropriate plant hormones).[15]
-
1.2. Subculturing: Regularly subculture the plant material to maintain healthy growth.
-
1.3. 5-MIAA Treatment: Prepare a stock solution of 5-MIAA and add it to the culture medium at various concentrations during a subculture cycle. Include a control with no 5-MIAA.
2. Extraction of Secondary Metabolites:
-
2.1. Harvesting: Harvest the plant cells or callus by filtration or centrifugation.
-
2.2. Extraction: Freeze-dry the plant material and grind it into a fine powder. Extract the powder with a suitable solvent (e.g., 80% methanol) using sonication or shaking.[16][17]
-
2.3. Concentration: Evaporate the solvent from the extracts under reduced pressure.
3. Analysis of Secondary Metabolites by LC-MS:
-
3.1. Sample Preparation: Re-dissolve the dried extracts in a suitable solvent and filter them as described in Protocol 1.
-
3.2. LC-MS Analysis: Analyze the samples using an LC-MS system with parameters optimized for the target plant secondary metabolites (e.g., flavonoids, alkaloids).[18]
Visualizations
Caption: Hypothesized Fungal MAPK Signaling Pathway Activated by 5-MIAA.
Caption: Hypothesized Plant Jasmonic Acid Signaling Pathway Modulated by 5-MIAA.
Caption: General Experimental Workflow for Studying 5-MIAA Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants [mdpi.com]
- 5. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional analysis of the MAPK pathways in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 16. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]
- 18. Protocols for in vitro cultures and secondary metabolite analysis of aromatic and medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioimmunoassay (RIA) Detection of 5-Methoxyindole-3-Acetic Acid (5-MIAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole and a metabolite of serotonin (B10506) and melatonin (B1676174).[1] Its role in physiological and pathological processes is an active area of research. Accurate quantification of 5-MIAA in biological samples is crucial for understanding its function. Radioimmunoassay (RIA) is a highly sensitive and specific technique for measuring the concentration of antigens, such as 5-MIAA, in various biological fluids.[2][3] This document provides detailed application notes and protocols for the detection of 5-MIAA using a competitive RIA.
The principle of this assay is based on the competition between unlabeled 5-MIAA in the sample and a fixed amount of radiolabeled 5-MIAA (tracer) for a limited number of binding sites on a specific anti-5-MIAA antibody. As the concentration of unlabeled 5-MIAA in the sample increases, the amount of tracer that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, the concentration of 5-MIAA in the unknown sample can be determined by interpolation from a standard curve.[4]
Metabolic Pathway of this compound
5-MIAA is a downstream metabolite in the tryptophan metabolic pathway. Tryptophan is first hydroxylated and then decarboxylated to produce serotonin (5-hydroxytryptamine). Serotonin can be N-acetylated to form N-acetylserotonin, which is then O-methylated to produce melatonin. Alternatively, serotonin can be deaminated by monoamine oxidase (MAO) and then oxidized by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindole-3-acetic acid (5-HIAA). 5-HIAA can then be O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce this compound (5-MIAA).
Metabolic pathway of 5-MIAA.
Experimental Protocols
This section provides a detailed methodology for the radioimmunoassay of 5-MIAA. A sensitive and specific RIA for 5-MIAA has been developed using a specific antibody and a tritiated label.[5]
Reagent Preparation
-
Assay Buffer: 0.1 M Phosphate buffer (pH 7.4) containing 0.9% NaCl, 0.1% BSA, and 0.1% sodium azide. Store at 4°C.
-
5-MIAA Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 5-MIAA and dissolve in 1 mL of ethanol. Store at -20°C.
-
Working 5-MIAA Standards: Prepare serial dilutions of the 5-MIAA standard stock solution in the assay buffer to obtain concentrations ranging from 1 pg/mL to 1000 pg/mL.
-
Anti-5-MIAA Antibody: Reconstitute the lyophilized antibody with the assay buffer to the recommended dilution. The optimal dilution should be determined by titration to bind 30-50% of the radiolabeled tracer. Store at -20°C.
-
Radiolabeled 5-MIAA Tracer ([³H]-5-MIAA): The tritiated 5-MIAA should be diluted in the assay buffer to a concentration that yields approximately 10,000 counts per minute (CPM) per 100 µL. Store at -20°C, protected from light.
-
Separating Reagent (e.g., Charcoal Suspension): Prepare a suspension of 2.5% dextran-coated charcoal in the assay buffer. Keep the suspension stirred in an ice bath during use.
Assay Procedure
The following diagram illustrates the general workflow of the competitive RIA for 5-MIAA detection.
Experimental workflow for 5-MIAA RIA.
Step-by-Step Protocol:
-
Set up Assay Tubes: Label duplicate tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Pipetting:
-
TC Tubes: Add 100 µL of [³H]-5-MIAA tracer.
-
NSB Tubes: Add 100 µL of assay buffer and 100 µL of [³H]-5-MIAA tracer.
-
B0 Tubes: Add 100 µL of assay buffer, 100 µL of anti-5-MIAA antibody, and 100 µL of [³H]-5-MIAA tracer.
-
Standard Tubes: Add 100 µL of each working 5-MIAA standard, 100 µL of anti-5-MIAA antibody, and 100 µL of [³H]-5-MIAA tracer.
-
Sample Tubes: Add 100 µL of the sample, 100 µL of anti-5-MIAA antibody, and 100 µL of [³H]-5-MIAA tracer.
-
-
Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.
-
Separation of Bound and Free Tracer:
-
Add 500 µL of the cold, continuously stirred charcoal suspension to all tubes except the TC tubes.
-
Vortex immediately and incubate for 30 minutes at 4°C.
-
Centrifuge all tubes (except TC) at 3000 x g for 15 minutes at 4°C.
-
-
Radioactivity Counting:
-
Carefully decant the supernatant from each tube (except TC) into a scintillation vial.
-
Add an appropriate scintillation cocktail to each vial.
-
Count the radioactivity (CPM) in a liquid scintillation counter.
-
Data Presentation
Representative Standard Curve
The results are typically plotted as the percentage of bound tracer (%B/B0) against the concentration of the 5-MIAA standards. The following table represents a typical standard curve for a 5-MIAA RIA.
| 5-MIAA Concentration (pg/mL) | Average CPM | % B/B0 |
| 0 (B0) | 5000 | 100 |
| 1 | 4500 | 90 |
| 5 | 3750 | 75 |
| 10 | 3000 | 60 |
| 50 | 1750 | 35 |
| 100 | 1000 | 20 |
| 500 | 500 | 10 |
| 1000 | 250 | 5 |
Note: The data in this table is for illustrative purposes only and a new standard curve must be generated for each assay.
Assay Performance Characteristics
| Parameter | Value |
| Sensitivity (Limit of Detection) | 1-5 pg/mL |
| Assay Range | 5 - 500 pg/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Cross-Reactivity
The specificity of the anti-5-MIAA antibody is critical for the accuracy of the assay. Cross-reactivity with structurally related compounds should be determined. A melatonin RIA kit shows very low cross-reactivity with 5-MIAA, suggesting that a specific antibody for 5-MIAA can be produced with minimal cross-reactivity to related molecules.[6]
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Melatonin | < 0.01 |
| N-Acetylserotonin | < 0.1 |
| 5-Methoxytryptophol | < 0.1 |
| 5-Methoxytryptamine | < 0.1 |
| Serotonin | < 0.01 |
| 5-Hydroxyindole-3-acetic acid (5-HIAA) | < 1 |
| Tryptophan | < 0.01 |
Note: Cross-reactivity data is based on available information for similar immunoassays and should be experimentally verified for the specific antibody used.[6]
Conclusion
The radioimmunoassay for this compound provides a highly sensitive and specific method for its quantification in biological samples. Adherence to the detailed protocol and careful validation of the assay, including the determination of a standard curve and cross-reactivity, are essential for obtaining accurate and reliable results. This powerful technique will aid researchers in elucidating the physiological and pathological roles of 5-MIAA.
References
- 1. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. diasource-diagnostics.com [diasource-diagnostics.com]
- 4. revvity.com [revvity.com]
- 5. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibl-america.com [ibl-america.com]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxyindole-3-acetic acid (5-MIAA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 5-Methoxyindole-3-acetic acid (5-MIAA) in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound (5-MIAA)?
A1: 5-MIAA is soluble in several organic solvents. For cell culture applications, Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][2][3] It is also soluble in Dimethylformamide (DMF) and Ethanol.[1]
Q2: I am observing precipitation when I add my 5-MIAA stock solution to the cell culture medium. What could be the cause?
A2: Precipitation, often called "crashing out," typically occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment (like culture media) where its solubility is much lower. This can be influenced by several factors including the final concentration of 5-MIAA, the concentration of the organic solvent in the final solution, the temperature of the media, and the method of dilution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To minimize cytotoxicity and its effects on cell behavior, it is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at 0.1% or lower.
Q4: How should I store 5-MIAA powder and its stock solutions?
A4: 5-MIAA powder should be stored at -20°C.[3] Stock solutions in a solvent like DMSO should be stored at -80°C for long-term stability (up to one year).[3] It is also recommended to protect the compound from light.[4]
Troubleshooting Guides
Issue 1: Immediate Precipitation of 5-MIAA Upon Addition to Culture Media
Symptoms:
-
The culture medium becomes cloudy or hazy immediately after adding the 5-MIAA stock solution.
-
Visible particulate matter or crystals form in the medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of 5-MIAA | The final concentration of 5-MIAA in the aqueous culture medium exceeds its solubility limit. | Decrease the final working concentration of 5-MIAA. It is crucial to determine the maximum soluble concentration of 5-MIAA in your specific culture medium through a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to the compound precipitating out of solution. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your culture medium. Adding the compound dropwise while gently swirling the media can also help. |
| Low Temperature of Media | The solubility of many compounds, including 5-MIAA, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High Final DMSO Concentration | While DMSO aids in the initial dissolution, a high final concentration in the aqueous medium may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in your culture medium as low as possible, ideally ≤ 0.1%. |
Issue 2: Precipitation of 5-MIAA Over Time in Culture
Symptoms:
-
The culture medium is clear initially but becomes cloudy or develops a precipitate after a period of incubation (e.g., hours to days).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | 5-MIAA may degrade over time at 37°C in the culture medium, and the degradation products could be less soluble. | While specific stability data for 5-MIAA in culture media is limited, it is good practice to prepare fresh working solutions for each experiment. If long-term incubation is necessary, consider replacing the medium with freshly prepared 5-MIAA solution at regular intervals. |
| Media Evaporation | In long-term cultures, evaporation of water from the culture medium can increase the concentration of all components, including 5-MIAA, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
| Interaction with Media Components | 5-MIAA may interact with components in the culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time. | If you suspect an interaction with serum, you can try reducing the serum concentration or using a serum-free medium if your cell line permits. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 88 mg/mL (428.83 mM) | [3] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Table 2: Example In Vivo Formulation of this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
| Resulting Solubility | ≥ 3.3 mg/mL (16.08 mM) |
| Reference | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM 5-MIAA Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out a precise amount of 5-MIAA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you will need 20.52 mg of 5-MIAA (Molecular Weight: 205.21 g/mol ).
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the 5-MIAA is completely dissolved.
-
If the compound does not dissolve easily, brief sonication in a water bath can be used to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 100 µM 5-MIAA Working Solution in Cell Culture Medium
Materials:
-
100 mM 5-MIAA stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes or other appropriate sterile containers
Methodology:
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Step 1: Intermediate Dilution (1:100)
-
In a sterile tube, add 990 µL of the pre-warmed culture medium.
-
Add 10 µL of your 100 mM 5-MIAA stock solution in DMSO to the medium.
-
Gently mix by pipetting up and down or by inverting the tube. This will give you a 1 mM intermediate solution.
-
-
Step 2: Final Dilution (1:10)
-
In a separate sterile tube containing the desired final volume of pre-warmed culture medium, add the appropriate amount of the 1 mM intermediate solution. For example, to prepare 10 mL of a 100 µM working solution, add 1 mL of the 1 mM intermediate solution to 9 mL of pre-warmed culture medium.
-
Gently mix the final solution. The final DMSO concentration will be 0.1%.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing 5-MIAA working solution.
Caption: Flowchart for troubleshooting 5-MIAA precipitation.
Caption: Overview of 5-MIAA's biological effects.
References
Technical Support Center: 5-Methoxyindole-3-acetic Acid (5-MIAA) Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of 5-methoxyindole-3-acetic acid (5-MIAA) solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 5-MIAA?
Solid 5-MIAA is stable for extended periods when stored correctly. For optimal shelf life, store the powder desiccated at -20°C.[1][2] Under these conditions, it can be stable for three years or more.[3][4]
Q2: How should I store 5-MIAA solutions?
Once dissolved, 5-MIAA solutions are more susceptible to degradation. It is recommended to store solutions at -80°C for long-term storage, where they can be stable for up to one year.[3] For short-term use, refrigeration at 5°C with protection from light is advised.[1] Always prepare working solutions fresh when possible.
Q3: What solvents are suitable for dissolving 5-MIAA?
5-MIAA has good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective, with solubilities of up to 88 mg/mL and 20 mg/mL, respectively.[2][3] It is also soluble in ethanol (B145695) to at least 10 mg/mL.[2] For experiments requiring aqueous buffers, a mixed solvent system like DMSO:PBS (pH 7.2) at a 1:1 ratio can be used, though solubility is significantly lower (0.5 mg/mL).[2]
Q4: Is 5-MIAA sensitive to light?
Yes, like many indole (B1671886) compounds, 5-MIAA is light-sensitive.[1] Cultures and solutions should be protected from light to prevent photodegradation.[5] Amber vials or containers wrapped in aluminum foil are recommended for storage.
Q5: What are the signs of 5-MIAA degradation in my solution?
Visual signs of degradation can include a color change, often to a pink or reddish hue, which may indicate oxidation. The appearance of precipitate after storage can also suggest degradation or issues with solubility at lower temperatures. For definitive assessment, a stability-indicating analytical method, such as HPLC, should be used to detect degradation products.[6]
Troubleshooting Guide
Issue: My 5-MIAA solution has changed color. Can I still use it?
-
Answer: A color change is a strong indicator of chemical degradation, likely due to oxidation. It is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.
Issue: A precipitate has formed in my thawed 5-MIAA solution.
-
Answer: This could be due to several factors:
-
Low Temperature Solubility: The compound may have precipitated out of solution at the storage temperature. Try gently warming the solution and sonicating to redissolve the precipitate.[3]
-
Concentration Exceeds Solubility Limit: This is common in aqueous buffers. Ensure your working concentration is below the solubility limit for the specific solvent system you are using.[2]
-
Degradation: The precipitate could be an insoluble degradation product. If the precipitate does not redissolve with warming and sonication, the solution is likely degraded and should be discarded.
-
Issue: My experimental results are inconsistent or not reproducible.
-
Answer: If you have ruled out other experimental variables, the stability of your 5-MIAA solution is a likely cause. Indole compounds can degrade over time, even when stored properly. Always prepare fresh solutions from solid stock for critical experiments. If using a stored stock solution, it is good practice to qualify its purity periodically using an analytical technique like HPLC.
Quantitative Data Summary
Table 1: Storage and Stability of 5-MIAA
| Form | Storage Temperature | Duration | Reference |
| Powder (Solid) | -20°C | ≥ 4 years | [2] |
| Powder (Solid) | -20°C | 3 years | [3][4] |
| In Solvent | -80°C | 1 year | [3] |
| Powder (Solid) | 5°C | Not specified | [1] |
| Powder (Solid) | 0-8°C | Not specified | [7] |
Table 2: Solubility of 5-MIAA
| Solvent | Concentration | Reference |
| DMSO | 88 mg/mL (428.83 mM) | [3] |
| DMSO | 20 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (16.08 mM) | [3] |
Visualizations
Caption: Troubleshooting workflow for 5-MIAA solution issues.
Caption: General degradation pathway for 5-MIAA.
Caption: Workflow for preparing and storing 5-MIAA stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 100 mM 5-MIAA Stock Solution in DMSO
Materials:
-
This compound (MW: 205.21 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, you will need:
-
0.1 mol/L * 0.001 L * 205.21 g/mol = 0.020521 g = 20.52 mg
-
-
Weighing: Carefully weigh 20.52 mg of solid 5-MIAA powder in a suitable container.
-
Dissolution: Add 1 mL of anhydrous DMSO to the solid 5-MIAA.
-
Mixing: Vortex the solution thoroughly. If the solid does not dissolve completely, use a sonicator bath for short intervals until the solution is clear.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store these aliquots at -80°C for long-term stability (up to 1 year).[3]
Protocol 2: Conceptual Framework for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods.[6] This protocol outlines the conceptual steps to assess the stability of 5-MIAA. A validated, stability-indicating HPLC method is required for analysis.
Objective: To identify the degradation products of 5-MIAA under various stress conditions and establish a degradation pathway.[8]
Stress Conditions:
-
Acid Hydrolysis: Incubate 5-MIAA solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate 5-MIAA solution in 0.1 M NaOH at 60°C.
-
Oxidation: Treat 5-MIAA solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid powder and a solution of 5-MIAA at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a 5-MIAA solution to light that meets ICH Q1B guidelines.
General Procedure:
-
Prepare a stock solution of 5-MIAA in a suitable solvent (e.g., DMSO or a mobile phase-compatible solvent).
-
Dilute the stock solution into separate test tubes for each stress condition.
-
Expose the samples to the stress conditions outlined above for a defined period (e.g., 2, 4, 8, 24 hours). A control sample protected from stress should be kept under normal storage conditions.
-
At each time point, withdraw a sample, neutralize it if necessary (for acid/base hydrolysis), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples and the control sample by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent 5-MIAA peak and the appearance of new peaks corresponding to degradation products. This analysis helps to establish the specificity of the analytical method and understand the degradation profile of the molecule.[6]
References
Technical Support Center: 5-Methoxyindole-3-Acetic Acid (5-MIAA) Experimental Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of 5-methoxyindole-3-acetic acid (5-MIAA) during experiments. Given the limited direct quantitative data on 5-MIAA photodegradation, some recommendations are based on best practices for the structurally similar and extensively studied auxin, indole-3-acetic acid (IAA).
Frequently Asked Questions (FAQs)
Q1: Is this compound (5-MIAA) light-sensitive?
A1: Yes, 5-MIAA is a light-sensitive compound. Exposure to light, particularly in solution, can lead to its degradation, compromising the accuracy and reproducibility of experiments. Studies on the effects of light on 5-MIAA levels in biological systems, such as the abolishment of its circadian rhythm in the pineal gland of rats under constant light, indicate its photosensitivity[1]. Therefore, it is crucial to protect 5-MIAA from light during storage and throughout experimental procedures.
Q2: What are the primary factors that accelerate the photodegradation of 5-MIAA?
A2: Based on studies of the related compound indole-3-acetic acid (IAA), the primary factors that can accelerate photodegradation include:
-
Light Intensity and Wavelength: Higher light intensity and exposure to shorter wavelengths (e.g., UV and blue light) are likely to increase the rate of degradation.
-
Solvent/Medium Composition: The type of solvent or culture medium can influence stability. For instance, components of certain cell culture media may act as photosensitizers.
-
Presence of Oxygen: Photo-oxidation is a common degradation pathway for many organic molecules, and the presence of dissolved oxygen can contribute to this process.
-
Temperature: While light is the primary driver, elevated temperatures can also increase the rate of chemical reactions, including degradation.
Q3: How should I store my 5-MIAA stock solutions to minimize degradation?
A3: To ensure the stability of your 5-MIAA stock solutions, follow these storage guidelines:
-
Use Amber Vials: Store stock solutions in amber glass vials or tubes that block UV and blue light[2][3][4][5].
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize light exposure to the entire stock during handling.
-
Low Temperature: Store aliquots at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C in the dark is acceptable.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.
Q4: What are the best practices for handling 5-MIAA during an experiment to prevent photodegradation?
A4: To maintain the integrity of 5-MIAA during your experiments, adhere to the following practices:
-
Work in Low-Light Conditions: Whenever possible, perform experimental manipulations in a darkened room or under amber or red safelights[6][7].
-
Cover Experimental Setups: Use aluminum foil or opaque coverings to shield solutions, cell culture plates, and other experimental apparatus from ambient light[7][8].
-
Use Amber or Opaque Labware: Utilize amber-colored or opaque microplates, tubes, and reservoirs for preparing and holding 5-MIAA solutions.
-
Prepare Solutions Fresh: Ideally, prepare working solutions of 5-MIAA immediately before use from a freshly thawed aliquot of your stock solution.
Q5: Can I use antioxidants to stabilize my 5-MIAA solutions?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Photodegradation of 5-MIAA leading to variable effective concentrations. | 1. Review your experimental protocol for any steps where 5-MIAA solutions are exposed to light. 2. Implement all light protection measures outlined in the FAQs (amber vials, low-light conditions, covering equipment). 3. Prepare fresh working solutions for each experiment. 4. Quantify the concentration of 5-MIAA in your working solution before and after the experiment using a validated analytical method (e.g., HPLC-UV) to assess degradation. |
| Loss of biological activity of 5-MIAA over time. | Degradation of 5-MIAA in stock or working solutions. | 1. Check the storage conditions of your 5-MIAA stock. Ensure it is stored at an appropriate temperature in the dark. 2. Prepare fresh aliquots of your stock solution. 3. Avoid repeated freeze-thaw cycles. 4. Consider adding a validated antioxidant to your working solutions if compatible with your assay. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of 5-MIAA degradation products. | 1. Compare the chromatograms of a freshly prepared 5-MIAA standard with your experimental samples. 2. If new peaks are present in samples exposed to light, they are likely photodegradation products. 3. Use techniques like LC-MS/MS or NMR to identify the structure of these degradation products if necessary for your research[12][13][14]. |
Experimental Protocols
Protocol for Preparation and Handling of a 5-MIAA Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber glass vials with screw caps
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Work in a dimly lit area or under an amber safelight.
-
Weigh out the desired amount of 5-MIAA powder using a calibrated balance.
-
Dissolve the 5-MIAA powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile amber glass vial.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Quantification of 5-MIAA by HPLC-UV
This protocol provides a general method that should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for indole (B1671886) compounds. The exact gradient should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Approximately 280 nm (an initial UV scan of 5-MIAA should be performed to determine the optimal wavelength).
-
Column Temperature: 25-30°C.
-
-
Procedure:
-
Prepare a series of 5-MIAA standards of known concentrations in your experimental solvent or medium to create a calibration curve.
-
Prepare your experimental samples, ensuring they are protected from light until injection.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the experimental samples.
-
Quantify the amount of 5-MIAA in your samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Benefits: 5 Advantages of Amber Vials with Pre-Slit Septa [hplcvials.com]
- 3. msesupplies.com [msesupplies.com]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. iltusa.com [iltusa.com]
- 6. THE USE OF AMBER LIGHTING IN CLEANROOMS AND LABORATORIES TO PROTECT LIGHT-SENSITIVE MATERIALS - Issuu [issuu.com]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
troubleshooting inconsistent results with 5-methoxyindole-3-acetic acid
For researchers, scientists, and drug development professionals utilizing 5-methoxyindole-3-acetic acid (5-MIAA), achieving consistent and reliable experimental results is paramount. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the use of 5-MIAA.
Troubleshooting Guides
Inconsistent results in experiments involving 5-MIAA can arise from a variety of factors, from compound stability to procedural variations. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability in Bioassay Results (e.g., IC50 values)
High variability between replicate wells or significant day-to-day shifts in potency are common challenges.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Additional Guidance |
| Compound Instability | Prepare fresh 5-MIAA solutions for each experiment. Protect stock solutions from light and minimize freeze-thaw cycles.[1] | 5-MIAA is known to be sensitive to light.[2] Store stock solutions in amber vials or wrapped in foil at -20°C or -80°C. For working solutions, prepare them immediately before use. |
| Cellular Factors | Use cells within a narrow and consistent passage number range. Ensure cells are in the exponential growth phase and at a standardized seeding density.[1][3] | Cell health and confluency can significantly impact drug response. Monitor cell morphology and viability regularly. |
| Assay Conditions | Standardize incubation times. Use the same batch of reagents (media, serum, etc.) for a set of experiments to minimize variability.[3] | Longer exposure to 5-MIAA may result in a lower IC50 value.[3] |
| Interaction with Media Components | Components in serum, such as albumin, can bind to small molecules, reducing their effective concentration.[4][5] Consider using serum-free media or performing a serum-protein binding assay to quantify this effect. | If serum is required, test different lots to assess their impact on the assay. |
| Pipetting and Mixing Errors | Calibrate pipettes regularly. Ensure thorough mixing of solutions after adding 5-MIAA to the assay plates.[1] |
Issue 2: Suspected Degradation of 5-MIAA
A gradual loss of activity or the appearance of unexpected peaks in analytical chromatography can indicate degradation.
Factors Affecting Stability and Mitigation Strategies:
| Factor | Effect on 5-MIAA | Mitigation Strategy |
| Light Exposure | Photodegradation can occur, leading to a loss of potency.[2][6] | Store solid compound and solutions in the dark. Use amber-colored vials or wrap containers in aluminum foil. |
| pH | Stability can be pH-dependent. While specific data for 5-MIAA is limited, indole (B1671886) compounds can be unstable at acidic or alkaline pH. | Prepare solutions in a buffer system relevant to the experimental conditions and assess stability if long-term storage is required. For melatonin (B1676174), a related compound, stability is maintained over a wide pH range for short periods, but degradation occurs with prolonged storage.[7] |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C.[8] For working solutions, prepare them fresh and keep them on ice if not used immediately. |
| Oxidation | Indole rings can be susceptible to oxidation. | Degas solvents and consider adding antioxidants to stock solutions if oxidation is suspected, although this should be validated for assay compatibility. |
| Enzymatic Degradation | In cell-based assays, cellular enzymes may metabolize 5-MIAA. | Analyze cell lysates and culture supernatants over time using methods like HPLC or LC-MS to monitor for the appearance of metabolites. |
Issue 3: Inconsistent Analytical Quantification
Troubleshooting Analytical Methods:
-
Method Validation: Ensure the analytical method (e.g., HPLC, GC-MS) is properly validated for linearity, accuracy, precision, and specificity.
-
Sample Preparation: Inconsistent extraction recovery can be a major source of variability. Optimize and standardize the extraction protocol.
-
Internal Standard: Use a suitable internal standard to account for variations in sample preparation and instrument response.
-
Matrix Effects: Biological matrices can interfere with analyte detection.[9] Assess and mitigate matrix effects, for example, by using a matrix-matched calibration curve.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store 5-MIAA stock solutions?
A1: It is recommended to prepare stock solutions in a suitable solvent such as DMSO or ethanol.[8] For long-term storage, aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.[1][8] The stability of 5-MIAA in solution is reported to be at least 4 years when stored at -20°C.[8]
Q2: What is the known stability of 5-MIAA in aqueous solutions?
A2: While specific quantitative data on the stability of 5-MIAA in various aqueous buffers is not extensively available, it is known to be sensitive to light.[2] As an indole-containing compound, its stability can also be influenced by pH and temperature.[7] It is best practice to prepare fresh aqueous solutions for each experiment or to conduct a stability study under your specific experimental conditions if long-term storage in an aqueous buffer is necessary.
Q3: Can components of my cell culture medium interfere with 5-MIAA activity?
A3: Yes. Serum proteins, particularly albumin, can bind to small molecules like 5-MIAA, reducing their bioavailable concentration.[4][5] This can lead to an underestimation of its potency (higher IC50 values). If you observe a significant difference in activity between serum-containing and serum-free conditions, this may be a contributing factor.
Q4: What are the known signaling pathways for 5-MIAA?
A4: 5-MIAA is a metabolite of melatonin and its biological effects are still under investigation.[10] It has been shown to have effects on the endocrine system.[10] Due to its structural similarity to other indole compounds, potential signaling pathways include:
-
Melatonin Receptors: As a melatonin metabolite, 5-MIAA may interact with melatonin receptors (MT1 and MT2), although its binding affinity and functional activity (agonist vs. antagonist) may differ from melatonin.[11][12]
-
Aryl Hydrocarbon Receptor (AhR): Many indole compounds are known ligands for the AhR, a transcription factor involved in xenobiotic metabolism and immune responses.[13][14] Activation of AhR by 5-MIAA could lead to changes in gene expression.
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification of 5-MIAA
This protocol provides a general framework for the quantification of 5-MIAA. Optimization will be required for specific matrices.
-
Sample Preparation:
-
For liquid samples (e.g., cell culture supernatant), perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile (B52724). Centrifuge to pellet the precipitated proteins.
-
For cell or tissue lysates, homogenize in a suitable buffer and perform a liquid-liquid extraction with a solvent like ethyl acetate, or a solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~280 nm, Emission: ~350 nm) or a UV detector (~280 nm). Mass spectrometry (LC-MS) will provide higher specificity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using 5-MIAA standards of known concentrations.
-
Spike samples with an internal standard (e.g., a structurally similar indole compound not present in the sample) before extraction to correct for recovery.
-
Visualizations
Logical Flow for Troubleshooting Inconsistent Bioassay Results
Potential Signaling Pathways of 5-MIAA
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Serum albumin leads to false-positive results in the XTT and the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An effective pre-treatment method for eliminating interference by serum albumin for analysis of anti-rHSA antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive activation of the aromatic hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Methoxyindole-3-Acetic Acid (5-MeO-IAA) for Plant Growth
Welcome to the technical support center for 5-methoxyindole-3-acetic acid (5-MeO-IAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of 5-MeO-IAA in plant growth experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of 5-MeO-IAA in plant tissue culture and growth experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on plant growth (e.g., no root induction or shoot elongation) | Inappropriate Concentration: The concentration of 5-MeO-IAA may be too low to elicit a response. Degradation of 5-MeO-IAA: Auxins can be sensitive to light and autoclaving, leading to loss of activity.[1][2] Plant Material: The plant species, explant type, or developmental stage may not be responsive to this specific auxin analog. | Concentration Gradient: Test a wider range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to determine the optimal level for your specific plant system.[3] Sterilization & Storage: Filter-sterilize 5-MeO-IAA solutions instead of autoclaving. Store stock solutions in the dark at low temperatures (e.g., 4°C). Prepare fresh working solutions for each experiment. Explant & Species Variation: Experiment with different explant types (e.g., leaf discs, stem segments, calli) and consult literature for auxin responses in your plant species of interest. |
| Inhibition of growth (e.g., reduced root or shoot elongation, browning of tissue) | High Concentration (Toxicity): High concentrations of auxins can be inhibitory or toxic to plant tissues.[3][4] Contamination: Microbial contamination in the culture medium can produce substances that are toxic to the plant tissue. | Dose-Response Curve: Perform a dose-response experiment to identify the concentration at which inhibitory effects occur. Start with a lower concentration and gradually increase it. Aseptic Technique: Ensure strict aseptic techniques during media preparation and explant handling to prevent contamination. Use appropriate antibiotics or fungicides if necessary. |
| Inconsistent or variable results between experiments | Inconsistent Media Preparation: Variations in pH, nutrient composition, or gelling agent can affect auxin activity and availability. Environmental Factors: Fluctuations in light intensity, photoperiod, or temperature can influence plant responses to auxins.[1] Stock Solution Degradation: Prolonged storage of stock solutions, even under recommended conditions, can lead to a decrease in potency. | Standardized Protocols: Maintain a consistent protocol for media preparation, including pH adjustment before and after adding 5-MeO-IAA. Controlled Environment: Use a growth chamber with controlled light, temperature, and humidity to ensure consistent environmental conditions. Fresh Stock Solutions: Prepare fresh stock solutions of 5-MeO-IAA at regular intervals (e.g., monthly) and store them properly. |
| Precipitation of 5-MeO-IAA in the medium | Solubility Issues: 5-MeO-IAA may have limited solubility in aqueous solutions, especially at higher concentrations. pH of the Medium: The pH of the culture medium can affect the solubility of auxins. | Solvent and Stock Solution: Dissolve 5-MeO-IAA in a small amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) before adding it to the medium. Ensure the final solvent concentration is not phytotoxic. pH Adjustment: Adjust the pH of the medium before adding the 5-MeO-IAA stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 5-MeO-IAA in plant tissue culture?
A1: A precise optimal concentration for 5-MeO-IAA is species and even tissue-dependent. However, based on studies with the natural auxin indole-3-acetic acid (IAA), a good starting point for optimization experiments is to test a range of concentrations from 10⁻⁹ M to 10⁻⁷ M.[3] For rooting experiments, concentrations up to 1 mg/L have been shown to be effective for IAA, which can serve as a reference.
Q2: How does 5-MeO-IAA differ from the natural auxin IAA?
A2: 5-MeO-IAA is a synthetic auxin, meaning it is structurally similar to the natural plant hormone indole-3-acetic acid (IAA) and can mimic its effects.[5][6] Synthetic auxins are often more stable in plant tissue culture media than IAA, which can be prone to degradation by light and enzymes.[1][2] This increased stability can lead to a more sustained response in long-term cultures.
Q3: Can 5-MeO-IAA be autoclaved with the culture medium?
A3: It is generally not recommended to autoclave auxins like IAA, as they can be heat-labile.[1][2] To maintain its activity, it is best to prepare a stock solution of 5-MeO-IAA, filter-sterilize it through a 0.22 µm filter, and then add it to the autoclaved and cooled medium.
Q4: My plant tissues are turning brown after adding 5-MeO-IAA. What could be the cause?
A4: Tissue browning, or necrosis, can be a sign of auxin toxicity, which occurs at high concentrations.[4] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific plant system. Browning can also be a result of phenolic oxidation from the cut surface of the explant, which can sometimes be mitigated by adding antioxidants like ascorbic acid or citric acid to the medium.
Q5: How should I prepare and store a stock solution of 5-MeO-IAA?
A5: 5-MeO-IAA is often soluble in ethanol or dimethyl sulfoxide (B87167) (DMSO).[7] Prepare a concentrated stock solution (e.g., 1 mg/mL) in the appropriate solvent. Store the stock solution in a sterile, light-protected container at a low temperature (e.g., -20°C for long-term storage or 4°C for short-term use) to minimize degradation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 5-MeO-IAA for Root Induction
This protocol outlines a method for testing the effect of different 5-MeO-IAA concentrations on root induction in plant explants.
Materials:
-
Plant explants (e.g., stem segments, leaf discs)
-
Murashige and Skoog (MS) basal medium or other suitable plant tissue culture medium
-
5-MeO-IAA
-
Ethanol or DMSO for stock solution preparation
-
Sterile petri dishes or culture vessels
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Sterile filter sterilization unit (0.22 µm)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a Stock Solution: Dissolve 5-MeO-IAA in a minimal amount of ethanol or DMSO to prepare a 1 mg/mL stock solution.
-
Prepare Culture Media: Prepare the desired plant tissue culture medium (e.g., MS medium). Adjust the pH to the desired level (typically 5.7-5.8). Autoclave the medium and allow it to cool to approximately 45-50°C.
-
Add 5-MeO-IAA: Filter-sterilize the 5-MeO-IAA stock solution. Add the appropriate volume of the stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0 mg/L).
-
Dispense Media: Dispense the medium into sterile petri dishes or culture vessels.
-
Explant Preparation and Inoculation: Sterilize the plant material and prepare uniform explants. Place one explant in each culture vessel.
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Incubation: Seal the culture vessels and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
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Data Collection: After a predetermined period (e.g., 2-4 weeks), record the percentage of explants forming roots, the number of roots per explant, and the average root length.
Data Presentation
Table 1: Example of Optimal IAA Concentrations for Growth and Bioactive Compound Production in Agastache rugosa[3]
This table summarizes the effective concentrations of Indole-3-Acetic Acid (IAA) on Agastache rugosa and can be used as a reference point for designing 5-MeO-IAA experiments.
| Concentration (M) | Effect on Shoot and Root Fresh Weight | Effect on Bioactive Compounds (Rosmarinic Acid, Tilianin (B192538), Acacetin) |
| 10⁻¹¹ | No significant improvement | Increased tilianin concentration |
| 10⁻⁹ | Significantly improved | Increased rosmarinic acid and tilianin concentrations |
| 10⁻⁷ | Effectively improved | Increased rosmarinic acid, tilianin, and acacetin (B1665396) concentrations |
| 10⁻⁵ | Tendency to inhibit | Increased rosmarinic acid, tilianin, and acacetin concentrations |
Visualizations
Caption: Experimental workflow for optimizing 5-MeO-IAA concentration.
Caption: Simplified auxin signaling pathway in a plant cell.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 5. hracglobal.com [hracglobal.com]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
Technical Support Center: Managing 5-Methoxyindole-3-Acetic Acid (5-MIAA) Contamination in Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with 5-methoxyindole-3-acetic acid (5-MIAA) contamination in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MIAA) and why is it a concern in cell cultures?
A1: this compound is an indole (B1671886) derivative, structurally related to the well-known phytohormone indole-3-acetic acid (IAA). While less studied than IAA, its presence as a contaminant in cell cultures is a concern because, like other indole compounds, it has the potential to exert unintended biological effects on cultured cells. These effects can include alterations in cell proliferation, viability, and signaling pathways, thereby compromising the validity of experimental results.[1][2][3]
Q2: What are the potential sources of 5-MIAA contamination in my cell culture?
A2: Potential sources of chemical contaminants like 5-MIAA in cell culture are varied and can be difficult to pinpoint.[4][5] Key sources include:
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Raw Materials: Contaminants can be present in basal media, sera, and other culture supplements.[4][5] Additives produced via microbial fermentation are a potential source of indole compounds.[5]
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Water Quality: The water used for preparing media and rinsing glassware is a frequent source of chemical impurities.[4][5]
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Labware and Equipment: Leaching of substances from plasticware or residues from cleaning agents on glassware can introduce contaminants.[5]
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Cross-Contamination: Improper handling or use of non-sterile supplies can lead to the introduction of chemical and biological contaminants.[6][7]
Q3: What are the observable signs of 5-MIAA contamination in a cell culture?
A3: Unlike microbial contamination, which often presents with visible signs like turbidity or pH changes, chemical contamination by substances like 5-MIAA may not be immediately obvious.[8] Researchers should be alert to subtle but consistent changes in their cultures, such as:
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Altered cell morphology.
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Inconsistent results in downstream assays.
Q4: How can I definitively identify 5-MIAA in my cell culture medium?
A4: Definitive identification and quantification of 5-MIAA require sensitive analytical techniques. The most common and effective methods include:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying small molecules like 5-MIAA in complex mixtures such as cell culture media.[11][12][13][14]
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High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or fluorescence) can also be used for the analysis of indole compounds.[15]
Troubleshooting Guides
Guide 1: Investigating and Confirming Suspected 5-MIAA Contamination
This guide outlines the steps to take if you suspect your cell cultures are affected by 5-MIAA contamination.
Experimental Workflow for Contamination Investigation
Caption: A stepwise workflow for troubleshooting suspected chemical contamination.
Detailed Steps:
-
Initial Observation and Documentation: Carefully document the observed changes in your cell cultures, including alterations in morphology, growth rates, and any unexpected assay results.
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Rule out Microbial Contamination: Before suspecting chemical contamination, thoroughly check for common biological contaminants like bacteria, yeast, and mycoplasma.[16][17]
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Review Laboratory Practices: Conduct a thorough review of your lab's aseptic techniques and standard operating procedures to rule out procedural errors.[6][18]
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Isolate and Test Individual Components: Systematically test each component of your cell culture system (e.g., basal medium, serum, specific supplements) by substituting each with a fresh, unopened batch.
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Analytical Verification: If a particular component is identified as the likely source, send a sample of the suspected contaminated batch for analytical testing, such as LC-MS/MS, to confirm the presence and concentration of 5-MIAA.[14]
Guide 2: Mitigating and Eliminating 5-MIAA Contamination
Once 5-MIAA contamination is confirmed, follow these steps to eliminate it from your cell culture environment.
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Discard Contaminated Materials: Immediately discard all contaminated batches of media, sera, and other reagents.
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Thorough Decontamination: Decontaminate all affected laboratory equipment, including incubators, biosafety cabinets, and pipettes, following established protocols.[19]
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Source New Reagents: Obtain new batches of all cell culture reagents, preferably from a different lot number or a different supplier if the contamination is traced back to a specific product.
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Implement Preventative Measures:
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Quality Control of Incoming Reagents: If possible, perform small-scale testing of new batches of media and supplements on a non-critical cell line before widespread use.
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Use High-Purity Water: Ensure that the water used for media preparation is of the highest quality (e.g., Type I ultrapure water).[4][5]
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Proper Storage: Store all reagents according to the manufacturer's instructions to prevent degradation that could lead to the formation of unwanted byproducts.[4]
-
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the potential impact of 5-MIAA on cell cultures. Note: These values are for illustrative purposes only and may not reflect the actual effects of 5-MIAA, for which specific experimental data is limited.
Table 1: Effect of 5-MIAA on Cell Viability (MTT Assay)
| 5-MIAA Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 95 ± 5.1 |
| 10 | 82 ± 6.3 |
| 50 | 65 ± 7.2 |
| 100 | 48 ± 8.9 |
Table 2: Impact of 5-MIAA on Cell Proliferation (BrdU Incorporation Assay)
| 5-MIAA Concentration (µM) | Proliferation Index (Fold Change vs. Control) (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.12 |
| 1 | 0.91 ± 0.15 |
| 10 | 0.73 ± 0.11 |
| 50 | 0.45 ± 0.09 |
| 100 | 0.21 ± 0.07 |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.[20][21]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Replace the medium with fresh medium containing various concentrations of the suspected contaminant (or a purified standard of 5-MIAA) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the viability of the control-treated cells.
Protocol 2: Detection of 5-MIAA in Cell Culture Media by LC-MS/MS
This protocol provides a general workflow for the analytical detection of 5-MIAA.
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Sample Preparation:
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Collect 1 mL of the cell culture medium.
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Perform a protein precipitation step by adding 3 mL of ice-cold acetonitrile (B52724).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Perform mass spectrometric analysis using an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the specific parent-to-daughter ion transitions for 5-MIAA.
-
-
Quantification:
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Generate a standard curve using a purified 5-MIAA standard of known concentrations.
-
Calculate the concentration of 5-MIAA in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathway Diagram
Potential Impact of Indole Compounds on Cellular Signaling
Indole compounds like IAA have been shown to affect key signaling pathways that regulate cell growth and proliferation, such as the TORC1 pathway in yeast.[1][3] While the specific effects of 5-MIAA on mammalian cells are not well-characterized, it is plausible that it could interfere with similar conserved pathways.
Caption: Hypothetical inhibition of the mTORC1 signaling pathway by 5-MIAA.
References
- 1. Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast | PLOS Genetics [journals.plos.org]
- 2. iris.unina.it [iris.unina.it]
- 3. Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. akadeum.com [akadeum.com]
- 7. Preventing Cell Culture Contamination | Lab Manager [labmanager.com]
- 8. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 9. The Protective Effect of Indole-3-Acetic Acid (IAA) on H2O2-Damaged Human Dental Pulp Stem Cells Is Mediated by the AKT Pathway and Involves Increased Expression of the Transcription Factor Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) and Its Downstream Target Heme Oxygenase 1 (HO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory [mdpi.com]
- 16. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 17. microlat.com.ar [microlat.com.ar]
- 18. researchgate.net [researchgate.net]
- 19. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Technical Support Center: 5-Methoxyindole-3-Acetic Acid (5-MIAA) Extraction from Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of 5-methoxyindole-3-acetic acid (5-MIAA) from complex plant matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound (5-MIAA) from plant tissues?
A1: The main difficulties in 5-MIAA extraction stem from its low endogenous concentrations (typically in the range of 0.1 to 50 ng/g fresh weight), the chemical complexity of plant extracts, and the inherent instability of indole (B1671886) compounds.[1][2] Plant matrices contain numerous interfering substances like pigments, lipids, and secondary metabolites that can co-extract with 5-MIAA, complicating purification and analysis.[3] Furthermore, 5-MIAA, like other auxins, is susceptible to degradation by light, heat, and oxidative enzymes present in the plant tissue.[3]
Q2: Which solvent is most effective for extracting 5-MIAA from plant samples?
A2: Pre-chilled 80% methanol (B129727) is a widely used and effective solvent for the extraction of auxins, including 5-MIAA, from plant tissues.[3] Its polarity allows for efficient extraction of these weakly polar molecules.[3] Other solvents such as acetone, ethanol, and isopropanol (B130326) have also been used, sometimes in combination or as aqueous mixtures.[3][4] The choice of solvent can influence the extraction efficiency and the profile of co-extracted compounds.
Q3: How can I minimize the degradation of 5-MIAA during the extraction process?
A3: To minimize degradation, it is crucial to work quickly and at low temperatures. Plant tissue should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.[3] The homogenization and extraction steps should be performed on ice or at 4°C.[3] Working in dim light or using amber-colored tubes can prevent photodegradation.[5] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help to prevent oxidative losses.
Q4: Is a purification step necessary after the initial extraction?
A4: Yes, a purification step is critical to remove interfering compounds from the crude extract before instrumental analysis.[3] Solid-phase extraction (SPE) is a commonly employed technique for purifying and concentrating auxins from plant extracts.[3][6] SPE cartridges with C18 or similar reversed-phase sorbents are effective for this purpose.
Q5: What is the most suitable analytical technique for quantifying 5-MIAA?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of 5-MIAA in plant extracts.[7][8] Its high selectivity allows for the detection of low-abundance compounds in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, though it often requires derivatization of the analyte.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No 5-MIAA Signal | Inefficient extraction. | - Ensure the plant tissue is finely ground to a powder. - Optimize the solvent-to-sample ratio; a higher volume of solvent may be needed. - Consider alternative extraction solvents or a combination of solvents. |
| Degradation of 5-MIAA during extraction. | - Work at low temperatures (on ice or at 4°C) throughout the procedure. - Protect samples from light by using amber tubes or covering them with aluminum foil. - Add an antioxidant like BHT to the extraction solvent. | |
| Inefficient purification. | - Check the pH of the sample before loading onto the SPE column; it should be acidic (around pH 2.5-3.0) for efficient retention on a C18 column. - Ensure proper conditioning and equilibration of the SPE column. - Optimize the wash and elution solvents for the SPE procedure. | |
| High Background Noise in Chromatogram | Presence of interfering compounds from the plant matrix. | - Improve the purification process; consider using a multi-step SPE protocol or a different sorbent. - Optimize the LC gradient to better separate 5-MIAA from interfering peaks. |
| Contamination from plasticware or solvents. | - Use high-purity solvents and pre-cleaned glassware or polypropylene (B1209903) tubes. - Run a solvent blank to identify potential sources of contamination. | |
| Poor Peak Shape in Chromatogram | Co-elution with interfering compounds. | - Adjust the LC gradient, flow rate, or mobile phase composition to improve peak resolution. - Ensure the sample is fully dissolved in the mobile phase before injection. |
| Column overload. | - Dilute the sample before injection. - Use a column with a higher loading capacity. | |
| Inconsistent Results Between Replicates | Inhomogeneous sample. | - Ensure the plant tissue is thoroughly homogenized to a fine, uniform powder. |
| Inconsistent sample handling. | - Standardize all steps of the extraction and purification procedure, including incubation times and temperatures. - Use an internal standard to correct for variations in extraction efficiency and instrument response. |
Quantitative Data on Auxin Extraction
While specific recovery data for 5-MIAA is limited in the literature, the following table provides representative recovery rates for its parent compound, indole-3-acetic acid (IAA), using different extraction and purification methods. This data can serve as a valuable reference for optimizing 5-MIAA extraction protocols.
| Plant Matrix | Extraction Solvent | Purification Method | Analytical Method | Average Recovery (%) | Reference |
| Arabidopsis thaliana | 70% Acetone | Solid-Phase Extraction (C18) | LC-MS/MS | 85 | [8] |
| Tobacco | 80% Methanol | Liquid-Liquid Extraction & SPE | GC-MS | 78 | [4] |
| Maize | Isopropanol/Phosphate Buffer | Solid-Phase Extraction (C18) | LC-MS/MS | 92 | [9] |
| Pine | Na-phosphate buffer (pH 7.5) | GC-SIM-MS | GC-MS | 88 | [4] |
Experimental Protocols
Detailed Methodology for 5-MIAA Extraction and Quantification
This protocol is adapted from established methods for auxin analysis and is suitable for the extraction and quantification of 5-MIAA from plant tissues using LC-MS/MS.[8][9]
1. Sample Preparation: a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.
2. Extraction: a. Add 1 mL of pre-chilled extraction solvent (80% methanol with 1% acetic acid and 0.02% BHT) to the tube. b. Add an appropriate amount of a suitable internal standard (e.g., ¹³C₆-IAA, as a proxy if ¹³C-labeled 5-MIAA is unavailable). c. Homogenize the sample using a bead beater or sonicator for 5-10 minutes at 4°C. d. Incubate the sample at 4°C for 30 minutes with gentle shaking. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube.
3. Purification by Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water. b. Equilibrate the cartridge with 2 mL of 1% acetic acid. c. Acidify the extract from step 2f with 1 M HCl to a pH of approximately 2.5-3.0. d. Load the acidified extract onto the SPE cartridge. e. Wash the cartridge with 2 mL of 5% methanol to remove polar impurities. f. Elute the 5-MIAA with 2 mL of 80% methanol.
4. Sample Concentration and Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. c. Analyze the sample using a validated LC-MS/MS method.
Visualizations
Caption: Workflow for 5-MIAA extraction and analysis.
Caption: Troubleshooting low 5-MIAA recovery.
References
- 1. Current analytical methods for plant auxin quantification--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jabonline.in [jabonline.in]
- 6. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 8. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxyindole-3-acetic Acid (5-MIAA) Sample Preparation
Welcome to the technical support center for 5-methoxyindole-3-acetic acid (5-MIAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 5-MIAA during sample preparation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound (5-MIAA) degradation during sample preparation?
A1: 5-MIAA, an indole (B1671886) derivative, is susceptible to degradation primarily through oxidation, exposure to light, and extreme pH conditions. The indole ring is electron-rich and can be easily oxidized. Exposure to atmospheric oxygen, especially in the presence of light or certain metal ions, can accelerate this process.[1][2] High temperatures can also increase the rate of degradation.
Q2: How should I store my samples and 5-MIAA standards to ensure stability?
A2: Both samples containing 5-MIAA and stock solutions of the standard should be stored at low temperatures, protected from light. For short-term storage (up to a month), -20°C is recommended. For long-term storage, -80°C is ideal.[3][4] Aliquot standards into single-use vials to avoid repeated freeze-thaw cycles. All vials should be amber or wrapped in aluminum foil to prevent light exposure.
Q3: What are the visual or analytical indicators of 5-MIAA degradation?
A3: Visually, degradation of 5-MIAA in solution may be indicated by a color change, often to a yellowish or brownish hue, due to the formation of polymeric oxidation products. Analytically, using techniques like liquid chromatography-mass spectrometry (LC-MS), degradation can be observed as a decrease in the peak area of the parent 5-MIAA molecule and the appearance of new peaks corresponding to degradation products.
Q4: Can I use a generic protein precipitation protocol for my plasma samples containing 5-MIAA?
A4: While a generic protein precipitation protocol using solvents like acetonitrile (B52724) or methanol (B129727) can be a starting point, it is crucial to optimize it for 5-MIAA stability. Key considerations include performing the precipitation at low temperatures (on ice) and adding an antioxidant to the precipitation solvent. A simple "crash" may not be sufficient to prevent degradation during the subsequent steps.
Q5: What type of antioxidant is most effective for stabilizing 5-MIAA?
A5: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are commonly used antioxidants in biological sample preparation. For aqueous environments, ascorbic acid is a good choice, while BHT is more suitable for organic solvents. The optimal concentration should be determined empirically but typically ranges from 0.05% to 0.2% (w/v).[5]
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of 5-MIAA.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of 5-MIAA | 1. Degradation during extraction: Exposure to light, oxygen, or high temperatures. | - Work under low light conditions (e.g., use amber vials, cover with foil).- Keep samples on ice throughout the procedure.- De-gas solvents with nitrogen or argon.- Add an antioxidant (e.g., ascorbic acid, BHT) to extraction solvents. |
| 2. Inefficient extraction: Incorrect solvent polarity or pH. | - Optimize the extraction solvent system. A mixture of polar and non-polar solvents may be necessary.- Adjust the pH of the sample to ensure 5-MIAA is in its non-ionized form (acidic pH) for better extraction into organic solvents. | |
| 3. Incomplete elution from SPE column: Elution solvent is too weak. | - Increase the polarity of the elution solvent or add a small amount of a stronger solvent (e.g., methanol in acetonitrile).- Ensure the pH of the elution solvent is appropriate to elute the charged form of 5-MIAA if using ion-exchange SPE. | |
| High Variability Between Replicates | 1. Inconsistent sample handling: Differences in exposure time to light or temperature. | - Standardize all sample handling steps, ensuring equal treatment for all samples.- Use a multi-channel pipette for simultaneous addition of reagents. |
| 2. Incomplete protein precipitation: Insufficient mixing or incubation time. | - Vortex samples thoroughly after adding the precipitation solvent.- Ensure adequate incubation time at low temperature for complete precipitation. | |
| 3. SPE column inconsistency: Column bed drying out or inconsistent flow rates. | - Do not allow the SPE sorbent to dry out between conditioning, loading, and washing steps.- Use a vacuum manifold with a gauge to ensure consistent flow rates across all samples. | |
| Appearance of Unexpected Peaks in Chromatogram | 1. Presence of degradation products: Oxidative or photodegradation of 5-MIAA. | - Implement all the stability precautions mentioned above (low light, low temperature, antioxidants).- Analyze a freshly prepared standard to confirm the retention time of the parent compound and identify potential degradation peaks. |
| 2. Matrix effects in LC-MS: Co-eluting compounds from the biological matrix suppressing or enhancing the 5-MIAA signal. | - Optimize the chromatographic separation to resolve 5-MIAA from interfering matrix components.- Use a more rigorous sample cleanup method, such as a two-step SPE or liquid-liquid extraction followed by SPE.- Employ a stable isotope-labeled internal standard for 5-MIAA to compensate for matrix effects.[6] |
Experimental Protocols
Protocol 1: Extraction of 5-MIAA from Human Plasma using Protein Precipitation
This protocol is designed for the extraction of 5-MIAA from plasma samples for subsequent LC-MS analysis, with a focus on minimizing degradation.
Materials:
-
Human plasma samples
-
5-MIAA standard
-
Acetonitrile (ACN), HPLC grade, chilled to 4°C
-
Ascorbic acid
-
Internal Standard (IS): 5-MIAA-d5 (or other suitable stable isotope-labeled standard)
-
1.5 mL amber microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
Vortex mixer
Procedure:
-
Preparation of Precipitation Solvent: Prepare a solution of 0.1% (w/v) ascorbic acid in chilled acetonitrile. This solution should be prepared fresh daily.
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: In an amber microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 400 µL of the chilled precipitation solvent (ACN with ascorbic acid) to each sample.
-
Mixing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean amber autosampler vial.
-
Analysis: Analyze the samples immediately by LC-MS/MS or store at -80°C until analysis.
Visualizations
Diagram 1: Postulated Degradation Pathway of 5-MIAA
Caption: Postulated oxidative degradation pathway of 5-MIAA.
Diagram 2: Experimental Workflow for 5-MIAA Sample Preparation
References
- 1. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxyindole-3-acetic Acid
Welcome to the technical support center for 5-methoxyindole-3-acetic acid. This guide provides detailed instructions and troubleshooting advice for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) for your research applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary slightly between suppliers but is generally high. Published data indicates solubilities ranging from 20 mg/mL to 100 mg/mL.[1][2][3] It is crucial to use high-purity, anhydrous DMSO to achieve optimal dissolution.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter solubility issues, there are several steps you can take. First, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility.[1][4] Gentle warming of the solution can aid dissolution, but avoid excessive heat to prevent degradation. Sonication is also a highly effective method to facilitate dissolving the compound.[1][2] If the compound still does not dissolve, you may be exceeding its solubility limit at that concentration.
Q3: Can I use heat to dissolve this compound in DMSO?
A3: Gentle heating can be used to aid in the dissolution of this compound in DMSO. However, prolonged or high-temperature heating should be avoided as it may lead to the degradation of the compound. A water bath set to a low temperature (e.g., 30-40°C) is a recommended approach.
Q4: Is it necessary to use anhydrous DMSO?
A4: Yes, it is highly recommended to use newly opened, anhydrous DMSO.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of water can significantly decrease the solubility of many organic compounds, including this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The concentration of this compound exceeds its solubility in DMSO. | Try diluting the solution with more DMSO. If the desired concentration is high, consider preparing a more concentrated stock and diluting it further in an aqueous buffer for your working solution. |
| The DMSO used has absorbed water. | Use a fresh, unopened bottle of anhydrous DMSO. Store DMSO properly with the cap tightly sealed to minimize moisture absorption. | |
| Incomplete dissolution. | Gently warm the solution in a water bath or sonicate the vial until the solution becomes clear.[1][2] | |
| Color Change of Solution | The compound may be degrading. | Avoid prolonged exposure to light and high temperatures. Prepare fresh solutions before use and store them appropriately, typically at -20°C or -80°C for short-term storage. |
| Difficulty Dissolving Crystals | Large crystal size can slow down the dissolution process. | Gently grind the crystals to a fine powder using a mortar and pestle before adding the solvent. This increases the surface area and facilitates faster dissolution. |
Quantitative Solubility Data
| Supplier | Reported Solubility in DMSO | Molar Concentration | Notes |
| MedChemExpress | 100 mg/mL[1] | 487.31 mM[1] | Ultrasonic treatment is recommended. Hygroscopic nature of DMSO can affect solubility.[1] |
| TargetMol | 88 mg/mL[2] | 428.83 mM[2] | Sonication is recommended.[2] |
| Cayman Chemical | 20 mg/mL[3] | ~97.46 mM | - |
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the steps for preparing a 100 mM stock solution of this compound (Molecular Weight: 205.21 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated scale
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM solution, you would need 20.52 mg.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the powdered compound.
-
Vortex: Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Sonication/Heating (if necessary): If the compound is not fully dissolved after vortexing, place the vial in a sonicator bath for 5-10 minutes.[1][2] Alternatively, gently warm the vial in a water bath (30-40°C) with intermittent swirling until the solution is clear.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Dissolution Workflow
Caption: Workflow for dissolving this compound in DMSO.
References
light sensitivity of 5-methoxyindole-3-acetic acid and experimental design
Welcome to the technical support center for 5-methoxyindole-3-acetic acid (5-MIAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, experimentation, and troubleshooting related to the light sensitivity of 5-MIAA.
Frequently Asked Questions (FAQs)
Q1: Is this compound (5-MIAA) light-sensitive?
A1: Yes, 5-MIAA is a light-sensitive compound. Exposure to light, particularly in the ultraviolet (UV) spectrum, can lead to its degradation. It is crucial to protect 5-MIAA from light during storage and handling to ensure its stability and the integrity of experimental results.[1]
Q2: What wavelengths of light are most likely to degrade 5-MIAA?
A2: 5-MIAA exhibits UV absorption maxima at approximately 221 nm and 276 nm.[2] Light within this UV range is most likely to be absorbed by the molecule and induce photodegradation. Therefore, exposure to direct sunlight and unfiltered fluorescent lighting should be minimized.
Q3: How should I store 5-MIAA?
A3: To ensure stability, 5-MIAA should be stored in a cool, dark, and dry place. The recommended storage condition is at 5°C, protected from light.[2] It is advisable to use amber vials or containers wrapped in aluminum foil to provide an adequate barrier against light exposure.
Q4: What are the potential consequences of exposing 5-MIAA to light during an experiment?
A4: Exposure of 5-MIAA to light can lead to its degradation, resulting in a decrease in its effective concentration and the formation of unknown degradation products. This can lead to inaccurate and irreproducible experimental outcomes, including altered biological activity. In a study on the parent compound, indole-3-acetic acid (IAA), light exposure was shown to accelerate its degradation, especially in the presence of other compounds like nutrient salts.
Q5: Are there any known signaling pathways involving 5-MIAA?
A5: While the direct and specific signaling pathways for 5-MIAA are not extensively detailed in the currently available literature, its parent compound, indole-3-acetic acid (IAA), is a well-known auxin hormone in plants and is involved in various cellular processes. In animal systems, a study has suggested that pineal 5-MIAA might act as a photoperiodic signal.[1] Further research is needed to fully elucidate the specific signaling cascades directly modulated by 5-MIAA in various biological systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 5-MIAA, with a focus on problems arising from its light sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of 5-MIAA due to light exposure during sample preparation or the experiment itself. | Prepare 5-MIAA solutions fresh under dim or red light. Use amber-colored labware or wrap containers and plates in aluminum foil. Minimize the duration of light exposure throughout the experimental workflow. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of photodegradation products. | Analyze a control sample of 5-MIAA that has been intentionally exposed to light to identify the retention times of potential degradation products. Ensure all handling of the experimental samples is performed under light-protected conditions. |
| Variability between replicate experiments | Inconsistent light exposure between experimental setups. | Standardize the experimental setup to ensure uniform and minimal light exposure for all replicates. Consider performing experiments in a darkroom or using a light-blocking enclosure. |
| Loss of 5-MIAA concentration in stock solutions over time | Improper storage of the stock solution, leading to gradual degradation. | Store stock solutions in amber vials at the recommended temperature (5°C) and protected from light. Aliquot stock solutions to minimize repeated freeze-thaw cycles and light exposure from frequent opening of the main stock. |
Experimental Protocols
Protocol 1: Handling and Preparation of 5-MIAA Solutions
This protocol outlines the standard procedure for preparing solutions of 5-MIAA while minimizing light-induced degradation.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Pipettes and tips
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Vortex mixer
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Analytical balance
Procedure:
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Perform all steps in a dark room or under dim, indirect, or red light to minimize light exposure.
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Allow the solid 5-MIAA to equilibrate to room temperature before opening the container to prevent condensation.
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Weigh the desired amount of 5-MIAA using an analytical balance in a subdued light environment.
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Transfer the weighed 5-MIAA to an amber vial or a foil-wrapped clear vial.
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Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
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Cap the vial tightly and vortex until the 5-MIAA is completely dissolved.
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Store the stock solution at 5°C, protected from light. For long-term storage, consider preparing aliquots to avoid repeated exposure of the entire stock to ambient conditions.
Protocol 2: Forced Photodegradation Study of 5-MIAA
This protocol describes a forced degradation study to assess the photostability of 5-MIAA under specific light conditions, as recommended by ICH guidelines.[3][4]
Materials:
-
5-MIAA solution of known concentration
-
Chemically inert and transparent containers (e.g., quartz cuvettes or vials)
-
A calibrated light source capable of emitting controlled UV and visible light (as per ICH Q1B guidelines)
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A dark control sample container wrapped in aluminum foil
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a solution of 5-MIAA in a suitable solvent.
-
Transfer equal volumes of the solution into a transparent container (test sample) and a foil-wrapped container (dark control).
-
Place both samples in the photostability chamber.
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Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from both the test and dark control samples.
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Analyze the withdrawn aliquots using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 5-MIAA remaining.
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Calculate the percentage degradation of 5-MIAA at each time point relative to the initial concentration and the dark control.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [5] |
| Molecular Weight | 205.21 g/mol | [5] |
| UV Absorption Maxima (λmax) | 221 nm, 276 nm | [2] |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | 5°C, Protect from light | [2] |
Visualizations
Experimental Workflow for Assessing Photostability
Caption: Workflow for assessing the photostability of 5-MIAA.
Putative Photodegradation Logic
Caption: Simplified logic of 5-MIAA photodegradation.
References
- 1. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxyindole-3-Acetic Acid (5-MIAA) and pH Considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving 5-methoxyindole-3-acetic acid (5-MIAA), with a specific focus on the critical role of pH in its activity, stability, and cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound (5-MIAA) and why is it important?
A1: The predicted acid dissociation constant (pKa) of 5-MIAA is approximately 4.37.[1] This value is crucial because it determines the ionization state of the molecule at a given pH. At a pH below its pKa, 5-MIAA will be predominantly in its protonated, uncharged form. Conversely, at a pH above its pKa, it will exist primarily in its deprotonated, anionic form. The ionization state of 5-MIAA significantly influences its solubility, membrane permeability, and interaction with biological targets.
Q2: How does pH affect the solubility of 5-MIAA?
A2: As a weak acid, the aqueous solubility of 5-MIAA is highly dependent on pH. It is sparingly soluble in water, especially at acidic pH values where it is in its less polar, protonated form. The solubility increases as the pH becomes more alkaline (above the pKa) due to the formation of the more polar carboxylate anion. For practical purposes, dissolving 5-MIAA in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) first is recommended before preparing aqueous working solutions. A stock solution in DMSO can then be diluted into a buffered aqueous solution at the desired pH. For instance, a solubility of 0.5 mg/ml has been reported in a 1:1 mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2.[2]
Q3: What is the optimal pH for the biological activity of 5-MIAA?
A3: The optimal pH for 5-MIAA activity is application-dependent. For cellular uptake, which is often a prerequisite for its biological effect, a slightly acidic extracellular pH can be beneficial. This is because the protonated form of auxin-like molecules is more lipophilic and can more readily cross cell membranes. The parent compound, indole-3-acetic acid (IAA), shows maximal specific binding to its transporter, AUX1, between pH 5 and 6.[3] While specific data for 5-MIAA is limited, a similar pH range is likely to be optimal for its uptake and binding to auxin receptors.
Q4: How stable is 5-MIAA in solution at different pH values?
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of 5-MIAA in Aqueous Media
-
Cause: The pH of the aqueous medium is likely at or below the pKa of 5-MIAA (~4.37), causing it to be in its less soluble protonated form.
-
Solution:
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Use a Co-solvent: Always prepare a concentrated stock solution of 5-MIAA in a water-miscible organic solvent such as DMSO, ethanol, or DMF.[2]
-
Adjust the pH of the Final Medium: Ensure the pH of your final aqueous working solution is buffered to a value above the pKa of 5-MIAA. For many cell culture applications, a pH of 7.2-7.4 is standard. However, for specific assays like auxin-binding studies, a more acidic pH (e.g., 5.5-6.5) might be required. In such cases, the final concentration of the organic solvent from the stock solution should be kept low (typically <0.5%) to minimize its own biological effects.
-
Sonication: Gentle sonication can aid in the dissolution of 5-MIAA in the final medium.[4]
-
Problem 2: Inconsistent or Unexpected Experimental Results
-
Cause: The pH of the experimental system may not be optimal or may be fluctuating, leading to variability in 5-MIAA's effective concentration, cellular uptake, or target engagement.
-
Solution:
-
Use Buffered Solutions: Always use a well-buffered medium to maintain a stable pH throughout your experiment. The choice of buffer will depend on the required pH range and its compatibility with your experimental system.
-
Optimize pH for Your Specific Assay: If the optimal pH for your experiment is unknown, perform a pH titration experiment to determine the pH at which 5-MIAA exhibits its maximal effect.
-
Consider pH Effects on Cellular Uptake: Be aware that the pH of the extracellular medium will influence the rate of 5-MIAA uptake into cells. For experiments investigating intracellular targets, a slightly acidic extracellular pH may enhance activity.
-
Problem 3: Suspected Degradation of 5-MIAA During an Experiment
-
Cause: 5-MIAA may be degrading due to exposure to light, high temperatures, or non-optimal pH conditions over the course of a long experiment.
-
Solution:
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes and plates to minimize photodegradation.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of 5-MIAA from a frozen stock solution on the day of the experiment.
-
Maintain Appropriate Temperature: Keep solutions on ice when not in immediate use and avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO₃ | [5] |
| Molecular Weight | 205.21 g/mol | [5] |
| Predicted pKa | 4.37 | [1] |
| Appearance | Solid | [5] |
| Storage (Solid) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for up to 1 year | [4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference(s) |
| DMSO | 88 mg/mL (428.83 mM) | [4] |
| DMF | 20 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 5-MIAA in DMSO
-
Materials: this compound (MW: 205.21 g/mol ), Dimethyl sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 2.05 mg of 5-MIAA powder and place it in a sterile 1.5 mL microcentrifuge tube. b. Add 1.0 mL of sterile DMSO to the tube. c. Vortex the tube until the 5-MIAA is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution. d. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Bioassay with pH Considerations
-
Cell Seeding: Plate your cells of interest at the desired density in a suitable culture medium and allow them to adhere or stabilize overnight.
-
Preparation of Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM 5-MIAA stock solution in DMSO. b. Prepare a series of buffered experimental media at different pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4). The choice of buffer will depend on the specific requirements of your cell type and the desired pH range. c. Dilute the 5-MIAA stock solution directly into the buffered media to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and is below a level that affects your cells (typically <0.5%).
-
Treatment: a. Remove the old medium from the cells and replace it with the prepared media containing different concentrations of 5-MIAA at the various pH values. b. Include appropriate controls: a vehicle control (medium with the same concentration of DMSO but no 5-MIAA) for each pH condition, and a negative control (untreated cells).
-
Incubation: Incubate the cells for the desired period under standard culture conditions, protecting them from light.
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Assay: Perform your desired downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).
Visualizations
Caption: The effect of extracellular pH on the cellular activity of 5-MIAA.
Caption: Troubleshooting guide for 5-MIAA solution preparation.
References
- 1. This compound(3471-31-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
storage conditions to maintain 5-methoxyindole-3-acetic acid integrity
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 5-methoxyindole-3-acetic acid (5-MIAA) to ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] Several suppliers indicate that the compound is stable for at least three to four years under these conditions.[1][2]
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be stored at -80°C for maximum stability.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Under these conditions, solutions may be stable for up to one year.[2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive.[4] Exposure to light, particularly UV and blue wavelengths, can lead to photodegradation. It is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in several organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1][2] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.
Q5: How can I check the integrity of my this compound?
A5: The integrity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can be used to determine the purity of the compound and to detect the presence of any degradation products. A change in the physical appearance of the compound, such as a significant color change, may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Verify the storage conditions of both the solid compound and stock solutions. Prepare fresh stock solutions from solid material that has been stored correctly. Consider analyzing the purity of the stock solution by HPLC. |
| The solid this compound has changed color (e.g., darkened). | This may indicate oxidation or degradation of the compound. | While a slight color variation can occur between batches, a significant change upon storage is a sign of potential degradation. It is recommended to test the purity of the compound using an appropriate analytical method before use. If significant degradation is confirmed, a fresh batch of the compound should be used. |
| A precipitate has formed in my frozen stock solution. | The solubility of the compound may have been exceeded upon freezing, or the solvent may have partially evaporated. | Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If the precipitate does not dissolve, it may indicate degradation or insolubility issues. Centrifuge the solution and use the clear supernatant, and consider re-evaluating the concentration for future stock solutions. |
| I need to prepare an aqueous solution of this compound, but it is not dissolving. | This compound has limited solubility in purely aqueous solutions. | First, dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol. Then, slowly add the aqueous buffer to the organic solution while vortexing to reach the desired final concentration. Gentle warming may also aid in dissolution. |
Storage Conditions Summary
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | ≥ 3-4 years[1][2] | Protect from light; store in a desiccator.[4] |
| In Solvent | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles; protect from light. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and under defined storage conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.
2. Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple amber vials.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
For assessing photostability, prepare an additional set of vials to be exposed to a light source, with a control set wrapped in aluminum foil.
3. Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Immediately analyze the sample by a validated stability-indicating HPLC or LC-MS/MS method.
4. Analytical Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Detection: Monitor at the maximum absorbance wavelength of this compound (approximately 221 nm and 276 nm).[1]
-
Quantification: Calculate the percentage of the remaining this compound at each time point relative to the initial (time 0) concentration.
Visual Guides
Caption: A logical workflow for the proper handling and storage of this compound.
Caption: Key environmental factors that can compromise the integrity of this compound.
References
Technical Support Center: 5-Methoxyindole-3-Acetic Acid (5-MIAA) Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of 5-methoxyindole-3-acetic acid (5-MIAA).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 5-MIAA, providing step-by-step solutions to identify and resolve the problems.
Issue 1: Poor Peak Shape and/or Low Reproducibility for 5-MIAA Signal
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Possible Cause: Matrix components may be interfering with the chromatography, leading to peak tailing, fronting, or inconsistent retention times.
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Troubleshooting Steps:
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Optimize Chromatographic Conditions:
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Evaluate different analytical columns (e.g., C18, PFP) to improve separation from interfering matrix components.
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Adjust the mobile phase composition and gradient to enhance peak resolution.
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Enhance Sample Cleanup:
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If using protein precipitation, ensure complete precipitation and centrifugation.
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Consider alternative sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
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-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
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A SIL-IS for 5-MIAA will co-elute and experience similar matrix effects, allowing for more accurate and reproducible quantification.[1]
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Issue 2: Significant Ion Suppression or Enhancement Observed for 5-MIAA
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Possible Cause: Co-eluting matrix components are interfering with the ionization of 5-MIAA in the mass spectrometer source.[1]
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Troubleshooting Steps:
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Assess Matrix Effects Systematically:
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Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
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Quantify the matrix effect by comparing the response of 5-MIAA in a neat solution versus a post-extraction spiked matrix sample.
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Improve Sample Preparation:
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Simple protein precipitation with acetonitrile (B52724) or methanol (B129727) can be effective for plasma samples and may minimize ion suppression.[2][3]
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For more complex matrices, explore LLE or SPE to remove phospholipids (B1166683) and other interfering substances.
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-
Modify Chromatographic Separation:
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Adjust the LC gradient to separate the 5-MIAA peak from the regions of significant ion suppression.
-
-
Sample Dilution:
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Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in 5-MIAA analysis from plasma?
A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that can co-elute with 5-MIAA and either suppress or enhance its ionization. Inadequate sample preparation is a primary reason for significant matrix effects.
Q2: How can I quantitatively assess the matrix effect for my 5-MIAA assay?
A2: The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of 5-MIAA?
A3: While not strictly mandatory in all cases, using a SIL-IS is highly recommended for the accurate quantification of 5-MIAA in complex biological matrices.[1] A SIL-IS will have nearly identical chemical and physical properties to 5-MIAA, meaning it will co-elute and be affected by matrix effects in the same way, thus providing a more reliable quantification.[1]
Q4: What are the recommended initial steps for developing a robust LC-MS/MS method for 5-MIAA in plasma?
A4: A recommended starting point is to use a simple protein precipitation method with a 3:1 ratio of acetonitrile to plasma.[2][3] Following centrifugation, the supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase. It is crucial to validate the method for matrix effects and other parameters such as linearity, accuracy, and precision.
Quantitative Data Summary
The following table provides a hypothetical comparison of different sample preparation methods for the analysis of 5-MIAA from human plasma, illustrating how to present such data.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Acetonitrile) | 95.2 | 88.5 (Suppression) | 4.8 |
| Protein Precipitation (Methanol) | 92.8 | 92.1 (Suppression) | 5.2 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85.4 | 98.7 (Minimal Effect) | 3.5 |
| Solid-Phase Extraction (C18) | 98.1 | 102.3 (Enhancement) | 2.9 |
Experimental Protocols
Protocol 1: 5-MIAA Extraction from Human Plasma using Protein Precipitation
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., 5-MIAA-d4).
-
-
Precipitation:
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
-
Analysis:
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
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Visualizations
References
- 1. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-Methoxyindole-3-acetic Acid (5-MIAA) in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the bioavailability of 5-methoxyindole-3-acetic acid (5-MIAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MIAA), and why is its bioavailability a concern?
A1: this compound (5-MIAA) is a metabolite of melatonin (B1676174) and an indole (B1671886) derivative. Like many indole compounds, its therapeutic potential can be limited by low oral bioavailability. Factors contributing to this include poor aqueous solubility, inadequate permeability across the intestinal epithelium, and potential first-pass metabolism. Enhancing its bioavailability is crucial for achieving consistent and effective systemic concentrations in preclinical and clinical studies.
Q2: What are the key physicochemical properties of 5-MIAA that I should be aware of?
A2: Understanding the physicochemical properties of 5-MIAA is fundamental to developing effective formulation strategies. Key properties are summarized in the table below. There are conflicting reports regarding its aqueous solubility, with some sources describing it as "very soluble" and others implying poor solubility, a common trait for indole derivatives. This discrepancy highlights the importance of empirical determination of solubility in your specific experimental buffer.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like 5-MIAA?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility.[1] These include:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[2]
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Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the gastrointestinal fluids.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs and facilitate their absorption via the lymphatic pathway, bypassing first-pass metabolism.[3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate and solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility and dissolution.[4]
-
Prodrug Approach: Modifying the chemical structure of the drug to a more soluble or permeable form that is converted to the active drug in vivo.
Q4: Are there any known transporters involved in the intestinal absorption of 5-MIAA?
A4: While specific transporters for 5-MIAA have not been definitively identified in the available literature, it is known that other indole derivatives, such as indole-3-acetic acid (IAA), are substrates for various transporters. Microbial tryptophan metabolites, including indole derivatives, can act as ligands for the Aryl Hydrocarbon Receptor (AhR).[5] AhR activation can, in turn, regulate the expression of drug efflux transporters like Breast Cancer Resistance Protein (BCRP/ABCG2).[5] Therefore, it is plausible that 5-MIAA may interact with intestinal transporters, which could influence its net permeability.
Troubleshooting Guides
This section provides solutions to common problems encountered during 5-MIAA bioavailability experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability | Poor aqueous solubility and slow dissolution rate in gastrointestinal fluids.[2] | 1. Formulation Optimization: Refer to the formulation strategies outlined in the FAQs. Start with a simple co-solvent system and progress to more advanced formulations like SEDDS or solid dispersions if necessary. 2. Particle Size Reduction: If working with a solid form of 5-MIAA, consider micronization or nanomilling to increase the surface area for dissolution.[2] |
| Low intestinal permeability. | 1. In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability (Papp) of 5-MIAA. This will help to understand if permeability is the rate-limiting step. 2. Inclusion of Permeation Enhancers: If permeability is low, consider the use of safe and approved permeation enhancers in your formulation. | |
| High first-pass metabolism in the gut wall or liver.[6] | 1. In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to assess the metabolic stability of 5-MIAA. 2. Route of Administration Comparison: Compare the bioavailability after oral and intravenous (IV) administration. A significant difference will indicate the extent of first-pass metabolism. | |
| High Variability in In Vivo Results | Inconsistent formulation preparation or administration. | 1. Standardize Formulation Protocol: Ensure a consistent and validated protocol for preparing the 5-MIAA formulation. For suspensions, ensure homogeneity before each administration. 2. Proper Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques to minimize variability in dosing. |
| Animal-related factors (e.g., fed vs. fasted state, gut microbiome differences). | 1. Control Feeding Status: Standardize the feeding status of the animals (e.g., fasted overnight) before dosing. 2. Acclimatization: Allow for a proper acclimatization period for the animals to reduce stress-related physiological changes. | |
| Difficulty in Quantifying 5-MIAA in Biological Samples | Low plasma concentrations. | 1. Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of 5-MIAA in plasma or other biological matrices.[7] |
| Matrix effects in the biological sample.[8] | 1. Sample Preparation Optimization: Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects. 2. Use of an Internal Standard: Utilize a stable isotope-labeled internal standard for accurate quantification. |
Data Presentation
Physicochemical and Formulation Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [9] |
| Molecular Weight | 205.21 g/mol | [9] |
| Melting Point | 145-148 °C (decomposes) | |
| Aqueous Solubility | Conflicting reports: "Very soluble" vs. "Not Available". Empirical determination is recommended. | [10] |
| Solubility in Organic Solvents | DMSO: 88 mg/mL (428.83 mM) DMF: 20 mg/mL Ethanol: 25 mg/mL | [11][12][13] |
| In Vivo Co-solvent Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (Solubility: ≥ 2.5 mg/mL) | [14] |
| LogP (XLogP3) | 1.4 | [9] |
| Caco-2 Permeability (Papp) | Not readily available in the searched literature. |
Experimental Protocols
In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of 5-MIAA.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.[15]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
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Transport Experiment:
-
The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to the apical (AP) and basolateral (BL) chambers.
-
5-MIAA (at a relevant concentration) is added to the donor chamber (AP for absorption, BL for efflux).
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Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
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-
Quantification: The concentration of 5-MIAA in the collected samples is determined by a validated analytical method (e.g., LC-MS/MS).
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Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of efflux transporters.[16]
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of 5-MIAA.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.
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Acclimatization and Fasting: Animals are acclimatized for at least one week and fasted overnight before the experiment.
-
Drug Administration:
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Intravenous (IV) Group: 5-MIAA is administered as a bolus injection via the tail vein at a specific dose (e.g., 1-5 mg/kg).
-
Oral (PO) Group: 5-MIAA is administered by oral gavage at a specific dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
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Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
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Bioanalysis: The concentration of 5-MIAA in plasma samples is quantified using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
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Time to reach Cmax (Tmax)
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Elimination half-life (t₁/₂)
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Clearance (CL)
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Volume of distribution (Vd)
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Bioavailability Calculation: Absolute Oral Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Mandatory Visualizations
Signaling Pathway of Indole Derivative Interaction with Intestinal Epithelium
Caption: Putative signaling pathway for 5-MIAA interaction in an enterocyte.
Experimental Workflow for Enhancing 5-MIAA Bioavailability
Caption: A logical workflow for the development and evaluation of 5-MIAA formulations.
References
- 1. enamine.net [enamine.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Human Metabolome Database: Showing metabocard for 5-Methoxyindoleacetate (HMDB0004096) [hmdb.ca]
- 11. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Support Center: Purification of Synthetic 5-Methoxyindole-3-Acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthetic 5-methoxyindole-3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
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Starting materials: Unreacted 5-methoxyindole (B15748) or reagents from the introduction of the acetic acid side chain.
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Side products: Isomeric indole (B1671886) derivatives or products from over-alkylation. For instance, in syntheses involving alkylation of the indole nitrogen, N-alkylated byproducts can form.
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Degradation products: Indole derivatives can be sensitive to light and air, leading to oxidized or polymerized impurities.[1]
Q2: What is the typical melting point of pure this compound?
A2: The reported melting point for pure this compound varies slightly across different sources but is generally in the range of 145-152 °C, often with decomposition.[2][3][4] A broad melting point range or a value significantly lower than this can indicate the presence of impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. It allows for the visualization of the separation of this compound from its impurities. A suitable TLC solvent system should provide a retention factor (Rf) for the desired compound between 0.3 and 0.7 for optimal separation and visualization.[5]
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds like this compound.
Problem 1: The compound "oils out" instead of crystallizing.
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Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[6][7] The presence of significant impurities can also lower the melting point of the mixture, contributing to this issue.[8]
-
Solution:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound remains in solution at a slightly lower temperature.
-
Slow cooling: Allow the solution to cool very slowly. Rapid cooling can promote oiling out. Insulating the flask can help.
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Change solvent system: If the problem persists, select a solvent with a lower boiling point or use a solvent pair. When using a solvent pair, dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
Problem 2: Poor recovery of the purified compound.
-
Cause: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[6] Another cause can be premature crystallization during a hot filtration step.
-
Solution:
-
Use a minimal amount of hot solvent: During the dissolution step, add the hot solvent portion-wise until the compound just dissolves.
-
Cool the solution thoroughly: Ensure the crystallization process is complete by cooling the flask in an ice bath before filtration.
-
Minimize transfers: Each transfer of the solution can lead to product loss.
-
Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
Problem 3: No crystals form upon cooling.
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Cause: The solution may not be sufficiently saturated, or the crystallization process is kinetically slow.
-
Solution:
-
Induce crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites.
-
Add a seed crystal of the pure compound.
-
Reduce the volume of the solvent by gentle heating and then allow it to cool again.
-
-
Cool for a longer period: Sometimes, crystallization simply requires more time at a lower temperature.
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Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel is a common stationary phase.
Problem 1: The compound does not move from the origin (Rf = 0) or streaks on the TLC plate.
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Cause: The chosen eluent is not polar enough to move the acidic compound up the silica gel plate. Carboxylic acids can also interact strongly with the slightly acidic silica gel, leading to streaking.[9]
-
Solution:
-
Increase eluent polarity: Add a more polar solvent to your eluent system. For example, increase the percentage of ethyl acetate (B1210297) or methanol (B129727) in a hexane (B92381)/ethyl acetate or dichloromethane/methanol mixture.
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Add acetic acid to the eluent: Including a small amount (0.5-2%) of acetic acid in the eluent can protonate the carboxylic acid group, reducing its interaction with the silica gel and resulting in better peak shape and mobility.[9]
-
Problem 2: Poor separation of the product from impurities.
-
Cause: The polarity of the eluent is too high, causing all compounds to move up the column quickly with the solvent front, or the polarity is not optimized for the specific mixture.
-
Solution:
-
Optimize the solvent system using TLC: Experiment with different solvent ratios to achieve good separation between the desired product and impurities on a TLC plate. An ideal system will show a clear difference in Rf values.
-
Use a less polar eluent: Start with a less polar solvent system and gradually increase the polarity (gradient elution). This will allow the less polar impurities to elute first, followed by the more polar compounds, including the desired product.
-
Dry loading: If the compound has poor solubility in the initial eluent, consider "dry loading." Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
Problem 3: The compound appears to decompose on the column.
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Cause: Some indole derivatives can be unstable on silica gel, which is slightly acidic.[9][10]
-
Solution:
-
Neutralize the silica gel: The silica gel can be treated with a base, such as triethylamine (B128534), before packing the column. A small percentage of triethylamine can also be added to the eluent. However, this may not be ideal for an acidic compound.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Work quickly: Minimize the time the compound spends on the column.
-
Data Presentation
Table 1: Representative Recrystallization Solvent Systems for this compound
| Solvent System | Observation | Expected Purity | Expected Recovery |
| Ethanol (B145695)/Water | Good crystal formation upon slow cooling. | High (>98%) | Moderate to Good |
| Ethyl Acetate/Hexane | May require careful addition of hexane to induce crystallization. | High (>98%) | Good |
| Acetone/Water | Good crystal formation. | High (>98%) | Moderate to Good |
| Toluene | Can be effective for less polar impurities. | Moderate to High | Moderate |
Note: This table presents representative data. Optimal conditions and results may vary based on the specific impurities present in the crude material.
Table 2: Representative TLC Solvent Systems for Monitoring Purification
| Solvent System (v/v) | Typical Rf of this compound | Comments |
| Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid | ~ 0.4 - 0.5 | Good general-purpose system for monitoring purification. |
| Dichloromethane:Methanol (95:5) with 1% Acetic Acid | ~ 0.5 - 0.6 | Suitable for resolving more polar impurities. |
| Toluene:Acetone (7:3) with 1% Acetic Acid | ~ 0.3 - 0.4 | Offers different selectivity compared to ester-based systems. |
Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane:ethyl acetate 3:1).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
Caption: Troubleshooting decision tree for common column chromatography problems.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 5-甲氧基-3-吲哚乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-methoxy-indole-3-aceticaci [chembk.com]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to 5-Methoxyindole-3-acetic acid and Indole-3-acetic acid (IAA) in Rooting Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5-Methoxyindole-3-acetic acid (5-MIAA) and the well-established plant hormone Indole-3-acetic acid (IAA) concerning their application in promoting root formation. While IAA is a cornerstone of plant tissue culture and horticultural practices for its robust rooting effects, the efficacy of its methoxy-substituted counterpart, 5-MIAA, is less documented in comparative studies. This document synthesizes available information to facilitate informed decisions in research and development.
Performance Comparison: this compound vs. Indole-3-acetic acid
Direct comparative studies providing quantitative data on the rooting efficacy of 5-MIAA versus IAA are limited in publicly accessible literature. However, based on the established role of auxins in root development, a comparative framework can be constructed. IAA is the principal native auxin in most plants, playing a crucial role in initiating and developing adventitious roots.[1] Its effects on root number and length are well-documented across a variety of plant species.
Below is a summary table outlining the known properties and rooting-related effects of both compounds. The data for IAA is derived from numerous studies, while the information for 5-MIAA is based on its general classification as a plant growth regulator and awaits specific experimental validation.
| Feature | This compound (5-MIAA) | Indole-3-acetic acid (IAA) |
| Chemical Structure | Methoxy-substituted indole-3-acetic acid | Unsubstituted indole-3-acetic acid |
| Primary Role in Plants | Plant growth regulator | Primary endogenous auxin, crucial for various growth processes including rooting.[1] |
| Mechanism of Action | Presumed to act as an auxin, influencing gene expression related to root development. | Binds to TIR1/AFB receptors, leading to the degradation of Aux/IAA repressors and activation of auxin-responsive genes. |
| Typical Concentration for Rooting | Not definitively established in comparative studies. | 1.0 - 10.0 mg/L in vitro, with optimal concentration being species-dependent. |
| Reported Effects on Rooting | Enhances root development (qualitative). | Increases the number and length of adventitious roots.[2] |
| Stability | Potentially different from IAA due to the methoxy (B1213986) group; specific data is lacking. | Less stable than synthetic auxins like IBA and NAA, susceptible to degradation by light and enzymes. |
| Quantitative Rooting Data (Example) | Data not readily available in comparative studies. | Example for Petunia hybrida cuttings: At optimal concentrations, can significantly increase the number of roots per cutting compared to control. |
Signaling Pathway in Auxin-Induced Rooting
Both 5-MIAA and IAA are presumed to exert their effects through the canonical auxin signaling pathway. This pathway is a fundamental process in plant development, leading to changes in gene expression that drive cell division and differentiation, ultimately resulting in the formation of new roots.
Caption: Canonical Auxin Signaling Pathway for Root Formation.
Experimental Protocols
To facilitate comparative studies between 5-MIAA and IAA, a generalized experimental protocol for an adventitious rooting assay using plant cuttings is provided below. This protocol can be adapted for various plant species.
Objective:
To quantitatively compare the efficacy of this compound and Indole-3-acetic acid in promoting adventitious root formation in plant cuttings.
Materials:
-
Healthy, disease-free stock plants
-
Sterilized pruning shears or scalpel
-
This compound (5-MIAA)
-
Indole-3-acetic acid (IAA)
-
Solvent for auxins (e.g., ethanol (B145695) or DMSO)
-
Distilled water
-
Rooting medium (e.g., a mix of peat and perlite, or agar-based medium for in vitro studies)
-
Trays or pots for planting cuttings
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
-
Ruler and caliper for measurements
-
Data recording sheets
Methodology:
-
Preparation of Auxin Solutions:
-
Prepare stock solutions of 5-MIAA and IAA at a high concentration (e.g., 1 mg/mL) by dissolving the powder in a minimal amount of a suitable solvent and then bringing it to volume with distilled water.
-
From the stock solutions, prepare a series of working solutions at different concentrations (e.g., 0, 1, 5, 10, 20 mg/L). The control solution (0 mg/L) should contain the same concentration of the solvent used for the auxin solutions.
-
-
Preparation of Cuttings:
-
Select healthy, semi-hardwood or softwood stems from the stock plants.
-
Take cuttings of a uniform length (e.g., 10-15 cm) with at least 2-3 nodes.
-
Make a clean, angled cut at the base of each cutting, just below a node.
-
Remove the lower leaves, leaving 2-3 leaves at the top of the cutting.
-
-
Application of Auxins:
-
Divide the cuttings into groups for each treatment (different concentrations of 5-MIAA and IAA, and the control).
-
Use the quick dip method: dip the basal 1-2 cm of each cutting into the respective auxin solution for a short, standardized duration (e.g., 5-10 seconds).
-
Alternatively, the basal soak method can be used, where cuttings are placed in the auxin solution for a longer period (e.g., 4-24 hours).
-
-
Planting and Incubation:
-
Insert the treated cuttings into the pre-moistened rooting medium to a depth of about 3-4 cm.
-
Gently firm the medium around the base of the cuttings.
-
Place the trays or pots in a high-humidity environment, such as a misting bench or a propagation chamber with a plastic cover.
-
Maintain a suitable temperature (e.g., 22-25°C) and provide indirect light.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 2-4 weeks, depending on the plant species), carefully remove the cuttings from the medium.
-
Gently wash the roots to remove the rooting medium.
-
Record the following quantitative data for each cutting:
-
Rooting percentage (the percentage of cuttings that formed roots).
-
Number of primary roots per cutting.
-
Length of the longest root per cutting (cm).
-
Total root length per cutting (cm).
-
Root fresh and dry weight (optional).
-
-
Analyze the data statistically (e.g., using ANOVA) to determine significant differences between the treatments.
-
Caption: Experimental Workflow for Comparing Rooting Hormones.
Conclusion
Indole-3-acetic acid is a well-characterized and widely used auxin for promoting root formation. While this compound shares structural similarities and is expected to exhibit auxin-like activity, there is a clear need for direct comparative studies to quantify its rooting efficacy relative to IAA. The experimental protocol and signaling pathway information provided in this guide offer a framework for researchers to conduct such investigations and contribute valuable data to the field of plant science and horticulture.
References
A Comparative Guide to the Auxin Activities of 5-Methoxyindole-3-acetic Acid and Indole-3-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the auxin activities of 5-methoxyindole-3-acetic acid (5-MeO-IAA) and indole-3-butyric acid (IBA). While IBA is a well-established and potent auxin widely used in research and horticulture, data on the plant-specific auxin activity of 5-MeO-IAA is limited. This comparison synthesizes the available information and provides a framework for further investigation.
Executive Summary
Indole-3-butyric acid (IBA) is a well-characterized auxin that is highly effective in promoting adventitious root formation and other auxin-related responses in plants. Its activity is attributed to its conversion to the principal plant auxin, indole-3-acetic acid (IAA), as well as its intrinsic auxin activity. In contrast, this compound (5-MeO-IAA) is recognized as a plant growth regulator, but comprehensive studies detailing its comparative auxin activity in plants are scarce. Much of the existing research on 5-MeO-IAA focuses on its roles in animal systems. This guide presents the known auxin activities of IBA and discusses the potential activity of 5-MeO-IAA based on structure-activity relationships of auxin analogs.
Data Presentation: Quantitative Comparison
Due to the limited availability of direct comparative studies, a quantitative data table is presented below, summarizing the known effects of IBA and providing a template for future comparative analysis with 5-MeO-IAA.
| Parameter | Indole-3-butyric acid (IBA) | This compound (5-MeO-IAA) | Reference |
| Adventitious Root Formation | Highly effective, often superior to IAA.[1][2] | Data not available in comparative studies. | [1][2] |
| Optimal Concentration for Rooting | Varies by species, typically 1000-8000 ppm for cuttings. | Not established. | |
| Shoot Elongation | Can promote shoot elongation.[1] | Data not available. | [1] |
| Stability | More stable in solution and in plant tissues compared to IAA.[2] | Data not available. | [2] |
| Mechanism of Action | Acts as a slow-release source of IAA and also has intrinsic auxin activity.[2] | Presumed to act via the canonical auxin signaling pathway. |
Experimental Protocols
Adventitious Root Formation Assay from Cuttings
This protocol is a standard method for evaluating the root-promoting activity of auxins like IBA and can be adapted for testing 5-MeO-IAA.
Objective: To determine the effectiveness of a test compound in promoting adventitious root formation in stem cuttings.
Materials:
-
Stem cuttings of a suitable plant species (e.g., mung bean, carnation, or a woody ornamental).
-
Test compounds (IBA, 5-MeO-IAA) dissolved in a suitable solvent (e.g., 50% ethanol).
-
Talcum powder (for powder formulations).
-
Rooting medium (e.g., perlite, vermiculite, or a sand-peat mixture).
-
Trays or pots for planting.
-
A controlled environment with high humidity (e.g., a misting bench or a propagation dome).
Procedure:
-
Preparation of Cuttings: Take 10-15 cm long cuttings from healthy, vigorous mother plants. Remove the lower leaves, leaving 2-3 leaves at the top. Make a fresh, angled cut at the base of each cutting.
-
Treatment Application:
-
Quick Dip Method: Prepare solutions of the test compounds at various concentrations (e.g., 500, 1000, 2000, 5000 ppm). Dip the basal 1-2 cm of the cuttings into the solution for 5-10 seconds. Allow the solvent to evaporate before planting.
-
Powder Method: Mix the test compounds with talcum powder to achieve the desired concentrations. Moisten the basal end of the cuttings and dip them into the powder, ensuring a light coating.
-
-
Planting: Insert the treated cuttings into the pre-moistened rooting medium.
-
Incubation: Place the trays or pots in a high-humidity environment. Maintain appropriate light and temperature conditions for the chosen plant species.
-
Data Collection: After a predetermined period (e.g., 2-4 weeks), carefully remove the cuttings from the medium and wash the roots. Record the following data:
-
Rooting percentage (%).
-
Number of roots per cutting.
-
Length of the longest root (cm).
-
Root fresh and dry weight (g).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to induce cell elongation, a characteristic response to auxins.
Objective: To quantify the auxin activity of a test compound by measuring its effect on the elongation of oat coleoptile segments.
Materials:
-
Oat (Avena sativa) seeds.
-
Petri dishes and filter paper.
-
Test solutions of varying concentrations.
-
A dark growth chamber or incubator.
-
A ruler or digital imaging system for measuring segment length.
Procedure:
-
Seed Germination: Germinate oat seeds on moist filter paper in the dark for approximately 72 hours.
-
Coleoptile Excision: When the coleoptiles are 2-3 cm long, excise 1 cm segments from the region just below the tip using a specialized cutter.
-
Incubation: Float the coleoptile segments in petri dishes containing the test solutions of different concentrations. Include a control with only the buffer solution.
-
Measurement: After 24 hours of incubation in the dark, measure the final length of the coleoptile segments.
-
Analysis: Calculate the percentage elongation for each concentration relative to the control and plot a dose-response curve.
Signaling Pathways and Mechanisms of Action
The canonical auxin signaling pathway is the primary mechanism through which plants perceive and respond to auxins. It is highly probable that both IBA (and its active form, IAA) and 5-MeO-IAA exert their effects through this pathway.
At low auxin concentrations, AUX/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between AUX/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the AUX/IAA proteins by the 26S proteasome. The degradation of AUX/IAA repressors liberates the ARFs, allowing them to activate the transcription of genes involved in various growth and developmental processes, including cell elongation and root initiation.[3][4][5]
Caption: Canonical Auxin Signaling Pathway.
The mechanism of IBA action involves both its conversion to IAA and its own intrinsic activity. The conversion of IBA to IAA is thought to occur via a process similar to fatty acid β-oxidation.[2] This conversion acts as a slow-release mechanism, providing a sustained supply of active auxin.
The methoxy (B1213986) group at the 5-position of the indole (B1671886) ring in 5-MeO-IAA may influence its binding affinity to the TIR1/AFB auxin receptors and its metabolic stability. Structure-activity relationship studies of auxin analogs have shown that substitutions on the indole ring can significantly alter auxin activity. Further research is required to determine the precise effect of the 5-methoxy substitution on the auxin activity of IAA in plants.
Caption: Adventitious Rooting Assay Workflow.
Conclusion
IBA is a highly effective and widely utilized auxin for promoting adventitious root formation and other developmental processes in plants. Its stability and conversion to IAA contribute to its potent activity. While 5-MeO-IAA is classified as a plant growth regulator, there is a clear need for direct comparative studies to quantify its auxin activity in plant systems against established auxins like IBA. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers to conduct such investigations and further elucidate the structure-activity relationships of substituted indole auxins.
References
Unveiling the Transcriptional Impact of 5-Methoxyindole-3-Acetic Acid: A Comparative Guide
An Objective Analysis of 5-Methoxyindole-3-Acetic Acid in the Context of Structurally Related Indole (B1671886) Compounds and Their Validated Effects on Gene Expression.
Introduction
This compound (5-MIAA) is an indole derivative structurally related to both the principal plant auxin, Indole-3-acetic acid (IAA), and the pleiotropic neurohormone melatonin (B1676174). While it has been identified in biological systems, its specific role as a signaling molecule and its direct impact on gene expression remain largely uncharacterized. For researchers in cellular biology and drug development, understanding the potential transcriptional effects of 5-MIAA is crucial for evaluating its therapeutic or biotechnological promise.
This guide provides a comparative framework by examining the well-documented effects of IAA and melatonin on gene expression. By presenting quantitative data, detailed experimental protocols, and associated signaling pathways, we offer a predictive lens through which the potential activities of 5-MIAA can be hypothesized and rigorously tested.
Comparative Analysis of Gene Expression
The effects of IAA and melatonin on gene expression have been extensively studied, revealing distinct and sometimes overlapping regulatory networks.
Indole-3-Acetic Acid (IAA): A Master Regulator of Plant Development
IAA is a cornerstone of plant biology, orchestrating a wide array of developmental processes by initiating a rapid and extensive reprogramming of gene expression. The primary targets are a class of early-response genes, including the Aux/IAA, GH3, and Small Auxin Up RNA (SAUR) families, which are central to the auxin signaling cascade.
Table 1: Summary of Quantitative Gene Expression Changes Induced by Indole-3-Acetic Acid (IAA) in Arabidopsis thaliana
| Gene Family | Specific Gene | Treatment Condition | Fold Change (log2) | Experimental Method |
| Aux/IAA | IAA4 | 4 hours post-treatment | > 2.0 | Microarray[1] |
| Aux/IAA | IAA5 | Exogenous auxin | > 2.0 | Microarray[2] |
| Aux/IAA | IAA6 | Exogenous auxin | > 2.0 | Microarray[2] |
| Aux/IAA | IAA19 | Exogenous auxin | > 2.0 | Microarray[2] |
| GH3 | Multiple | Melatonin/IAA treatment | Varies (Upregulated) | RNA-Seq[3] |
| SAUR-like | Multiple | Melatonin/IAA treatment | Varies (Upregulated) | RNA-Seq[3] |
Note: This table presents a summary of typical upregulation observed in auxin-responsive genes. Exact fold changes vary based on experimental conditions.
Melatonin: A Pleiotropic Modulator of Stress and Inflammatory Gene Expression
Melatonin, while structurally similar to 5-MIAA due to the shared 5-methoxyindole (B15748) core, exhibits a different spectrum of biological activity. Its effects on gene expression are often linked to cytoprotection, antioxidant defense, and the modulation of inflammatory responses. Studies have shown that melatonin can influence the expression of genes involved in oxidative stress and inflammation.
Interestingly, some research suggests an overlap with auxin pathways, where melatonin treatment can induce the expression of auxin synthesis and signaling genes, such as YUCCA and auxin response factors (ARF).[3] However, direct transcriptome comparisons with auxin analogues reveal that melatonin and auxin largely act through distinct pathways, with melatonin preferentially regulating genes related to biotic stress defense.[4]
Table 2: Summary of Quantitative Gene Expression Changes Induced by Melatonin
| Organism | Cell Type / Tissue | Gene(s) | Treatment Condition | Fold Change | Experimental Method |
| Mouse | RAW 264.7 Macrophages | Cxcl10 | LPS + Melatonin | -7.54 | cDNA Microarray[5] |
| Mouse | RAW 264.7 Macrophages | Cish | LPS + Melatonin | Downregulated | cDNA Microarray[5] |
| Rat | Liver | cyp1b1 | Adriamycin + Melatonin | Upregulated | RT-qPCR[1] |
| Rat | Liver | hsp70, hsp90 | Adriamycin + Melatonin | Downregulated | RT-qPCR[1] |
| Soybean | Leaf | YUCCA genes | Melatonin | Upregulated | RNA-Seq[3] |
| Soybean | Leaf | TIR1/AFB genes | Melatonin | Upregulated | RNA-Seq[3] |
This compound (5-MIAA): A Hypothesized Profile
Lacking direct experimental data, we can speculate on the potential gene-regulatory functions of 5-MIAA based on its structure.
-
Auxin-like Activity: The indole-3-acetic acid backbone is identical to that of IAA, suggesting it may have some affinity for auxin receptors and could potentially modulate the expression of auxin-responsive genes.
-
Melatonin-like Activity: The 5-methoxy group is a key feature of melatonin. This modification could confer properties related to antioxidant or anti-inflammatory signaling pathways, potentially influencing stress-response genes.
Validation of these hypotheses requires direct transcriptomic analysis of cells or tissues treated with 5-MIAA.
Signaling Pathways
The mechanisms by which IAA and melatonin translate receptor binding into changes in gene expression are detailed below.
Experimental Protocols
To validate the effect of 5-MIAA on gene expression, a robust experimental design is essential. The following protocol outlines a standard methodology using RNA-Sequencing (RNA-Seq), a high-throughput method for comprehensive transcriptome analysis.
Protocol: Transcriptome Analysis of 5-MIAA-Treated Cells via RNA-Seq
-
Cell Culture and Treatment:
-
Cell Line Selection: Choose a relevant cell line (e.g., a human cell line for drug development studies or Arabidopsis thaliana protoplasts for plant biology).
-
Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 1x10⁶ cells per well in a 6-well plate).
-
Treatment: Prepare stock solutions of 5-MIAA, IAA (positive control), and melatonin (comparative control) in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) for a specified time course (e.g., 4, 12, 24 hours). Include a vehicle-only control group. Perform all treatments in triplicate.
-
-
RNA Extraction and Quality Control:
-
Lysis and Homogenization: At each time point, wash cells with PBS and lyse them directly in the plate using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).
-
Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio of ~2.0. Verify RNA integrity using a bioanalyzer (e.g., Agilent 2100), aiming for an RNA Integrity Number (RIN) > 8.0.
-
-
Library Preparation and Sequencing:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the library via PCR to enrich for fragments with adapters on both ends.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess raw sequencing reads for quality using tools like FastQC.
-
Alignment: Align the high-quality reads to the appropriate reference genome (e.g., GRCh38 for human, TAIR10 for Arabidopsis).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between the 5-MIAA-treated groups and the vehicle control.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by 5-MIAA.
-
Experimental Workflow
The logical flow from sample preparation to data interpretation is a critical component of any gene expression study.
Conclusion
While this compound remains an enigmatic molecule in the landscape of gene regulation, its structural similarity to both IAA and melatonin provides a compelling basis for future investigation. The well-documented, yet distinct, effects of its chemical relatives on auxin-responsive and stress-related gene pathways, respectively, define a clear and testable experimental space. The protocols and workflows outlined in this guide offer a standardized approach to elucidating the transcriptomic signature of 5-MIAA, a crucial step in determining its potential as a novel bioactive compound for researchers, scientists, and drug development professionals.
References
- 1. Melatonin-induced gene expression changes and its preventive effects on adriamycin-induced lipid peroxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin regulates gene expressions through activating auxin synthesis and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct comparison of Arabidopsis gene expression reveals different responses to melatonin versus auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microarray Analysis of Gene Expression Profiles in Response to Treatment with Melatonin in Lipopolysaccharide Activated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of 5-Methoxyindole-3-acetic acid and Cytokinins in Plant Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant development, the hormonal balance between auxins and cytokinins orchestrates a vast array of physiological processes, from cell division and differentiation to organogenesis. While indole-3-acetic acid (IAA) is the most studied native auxin, a variety of other endogenous and synthetic auxinic compounds also contribute to the complex regulatory network. This guide provides a comparative analysis of 5-methoxyindole-3-acetic acid (5-MeO-IAA), a methoxy-substituted indole (B1671886), and its interaction with cytokinins, offering insights into its potential role as a plant growth regulator.
Recent findings have identified 5-MeO-IAA as a metabolite in plants such as Solanum lycopersicum (tomato) and have acknowledged its function as a plant growth regulator that promotes root development and enhances overall plant health.[1][2] This guide synthesizes the available, though limited, experimental data to draw comparisons with the well-established roles of IAA in concert with cytokinins.
Comparative Analysis of Auxin Activity: 5-MeO-IAA vs. IAA
While comprehensive quantitative data on the auxin activity of 5-MeO-IAA is still emerging, its structural similarity to IAA suggests a comparable mode of action. Auxins, in general, exert their effects by binding to specific receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes. The methoxy (B1213986) group at the 5-position of the indole ring in 5-MeO-IAA may influence its binding affinity to these receptors and its metabolic stability, potentially leading to altered physiological responses compared to IAA.
Table 1: Theoretical Comparison of 5-MeO-IAA and IAA Properties
| Feature | This compound (5-MeO-IAA) | Indole-3-acetic acid (IAA) |
| Chemical Structure | Indole ring with a methoxy group at the 5-position and an acetic acid side chain at the 3-position. | Indole ring with an acetic acid side chain at the 3-position. |
| Known Plant Presence | Identified as a metabolite in Solanum lycopersicum.[2] | Ubiquitous endogenous auxin in plants. |
| Reported Activity | Plant growth regulator, promoting root development.[1] | Primary regulator of numerous growth and developmental processes. |
| Potential Differences | The methoxy group may alter receptor binding, transport, and metabolic breakdown, potentially affecting potency and persistence. | Well-characterized transport, signaling, and metabolic pathways. |
The Synergistic and Antagonistic Dance: Auxin-Cytokinin Interactions
The ratio of auxin to cytokinin is a critical determinant of plant cell fate. Generally, a high auxin-to-cytokinin ratio promotes root formation, while a low ratio favors shoot development. This balance is fundamental in tissue culture for callus induction and organogenesis. Although direct experimental evidence for the interaction of 5-MeO-IAA with cytokinins is scarce, we can extrapolate potential interactions based on the established auxin-cytokinin crosstalk model.
Signaling Pathway Overview
The signaling pathways of auxin and cytokinin are interconnected at multiple levels. Cytokinin signaling can influence auxin biosynthesis and transport, and conversely, auxin can regulate cytokinin metabolism. This reciprocal regulation fine-tunes the hormonal balance required for specific developmental outcomes.
Experimental Protocols
Protocol 1: Root Elongation Bioassay
This assay is a classic method to determine the auxin activity of a compound by measuring its effect on root growth.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress).
-
Petri dishes with sterile filter paper.
-
Stock solutions of 5-MeO-IAA and IAA (e.g., 1 mM in ethanol).
-
Sterile water.
-
Growth chamber with controlled light and temperature.
Methodology:
-
Prepare a series of dilutions for both 5-MeO-IAA and IAA, ranging from 10⁻¹² M to 10⁻⁵ M in sterile water. Include a control with only sterile water.
-
Dispense a fixed volume (e.g., 5 ml) of each solution into separate Petri dishes lined with sterile filter paper.
-
Place a set number of seeds (e.g., 10-15) in each Petri dish.
-
Seal the Petri dishes and place them vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
After a set period (e.g., 5-7 days), measure the length of the primary root of each seedling.
-
Calculate the average root length for each concentration and compare the dose-response curves of 5-MeO-IAA and IAA.
Protocol 2: Callus Induction and Organogenesis from Explants
This protocol assesses the interaction of an auxin with a cytokinin in promoting cell division and differentiation in tissue culture.
Materials:
-
Plant explants (e.g., tobacco leaf discs, Arabidopsis root segments).
-
Murashige and Skoog (MS) basal medium.
-
Stock solutions of 5-MeO-IAA, IAA, and a cytokinin (e.g., kinetin (B1673648) or 6-benzylaminopurine (B1666704) - BAP).
-
Sterile culture vessels.
-
Laminar flow hood.
-
Growth room with controlled light and temperature.
Methodology:
-
Prepare MS medium supplemented with a factorial combination of different concentrations of 5-MeO-IAA (or IAA) and a cytokinin. For example, auxin concentrations of 0, 0.1, 1, 10 µM and cytokinin concentrations of 0, 0.1, 1, 10 µM.
-
Sterilize the plant explants using standard surface sterilization techniques.
-
Under a laminar flow hood, place one explant in each culture vessel containing the prepared medium.
-
Seal the vessels and incubate them in a growth room under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Observe the explants regularly for callus formation, and subsequent shoot or root regeneration over several weeks.
-
Record the percentage of explants forming callus, the fresh weight of the callus, and the number of shoots or roots formed per explant for each treatment.
-
Compare the effects of the 5-MeO-IAA/cytokinin combinations with the IAA/cytokinin combinations.
Conclusion and Future Directions
The available information positions this compound as a compound with auxin-like activity, warranting further investigation into its specific roles in plant development. While direct experimental data on its interaction with cytokinins is currently limited, the established framework of auxin-cytokinin crosstalk provides a solid foundation for future research.
For researchers and professionals in drug development, the potential for 5-MeO-IAA to have altered stability, transport, or receptor binding properties compared to IAA makes it an interesting candidate for developing novel plant growth regulators. Future studies should focus on generating quantitative data on its auxin activity through established bioassays and exploring its synergistic and antagonistic interactions with various cytokinins in tissue culture and whole plant systems. Elucidating the precise molecular mechanisms of 5-MeO-IAA action and its place within the complex hormonal network will be crucial for harnessing its full potential in agricultural and biotechnological applications.
References
A Comparative Analysis of 5-Methoxyindole-3-acetic Acid and 2,4-D for Callus Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two auxin compounds, the naturally derived 5-methoxyindole-3-acetic acid (5-MeO-IAA) and the synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D), for their efficacy in callus induction in plant tissue culture. This comparison is intended to assist researchers in selecting the appropriate auxin for their specific applications, considering factors such as callus induction efficiency, morphology, and the underlying biological mechanisms.
Introduction
Callus induction is a critical step in plant biotechnology for applications ranging from clonal propagation and genetic transformation to the production of secondary metabolites. The choice of auxin is paramount for successful callus formation. 2,4-D is a widely used synthetic auxin known for its high potency in inducing callus from a variety of plant explants. In contrast, 5-MeO-IAA is a naturally occurring indole (B1671886) derivative and a metabolite of melatonin (B1676174), whose auxin-like activities in plant tissue culture are less characterized, presenting an area of ongoing research. This guide synthesizes the available information to draw a comparative picture of these two compounds.
Data Presentation: A Comparative Overview
Due to the limited direct comparative studies on 5-MeO-IAA and 2,4-D for callus induction, the following table provides a summary based on the known properties of 2,4-D and the inferred characteristics of 5-MeO-IAA as a natural indole derivative.
| Feature | This compound (5-MeO-IAA) | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Chemical Class | Natural Indole Derivative | Synthetic Auxin (Phenoxyacetic Acid Derivative) |
| Origin | Natural (Metabolite of Melatonin) | Synthetic |
| Potency in Callus Induction | Presumed to be lower than 2,4-D | High |
| Optimal Concentration Range | Not well established; likely requires higher concentrations than 2,4-D. | Typically 0.1 - 10.0 mg/L |
| Callus Morphology | Unknown, potentially leading to more organized structures or somatic embryogenesis. | Often induces friable, unorganized callus. |
| Potential for Somatic Embryogenesis | Unknown, but some natural auxins are preferred for embryogenic callus. | Can induce somatic embryogenesis, but may also lead to genetic instability. |
| Metabolism in Planta | Likely metabolized through pathways for natural indoles. | More stable and persistent in culture medium. |
| Known Side Effects | Unknown in plant tissue culture. | Can cause genetic and epigenetic instability at higher concentrations. |
Experimental Protocols
As direct comparative experimental data is scarce, a detailed hypothetical protocol for a comparative analysis is provided below. This protocol is based on established methodologies for callus induction and can be adapted for specific plant species.
Objective: To compare the efficiency of 5-MeO-IAA and 2,4-D on callus induction from leaf explants of Nicotiana tabacum.
Materials:
-
Nicotiana tabacum (tobacco) young leaves
-
Murashige and Skoog (MS) medium including vitamins
-
Agar
-
This compound (5-MeO-IAA)
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Kinetin (B1673648) (a cytokinin)
-
70% (v/v) Ethanol (B145695)
-
1% (v/v) Sodium hypochlorite (B82951) solution
-
Sterile distilled water
-
Petri dishes
-
Sterile filter paper
-
Forceps and scalpels
Methodology:
-
Explant Preparation:
-
Excise young, healthy leaves from a 4-6 week old tobacco plant.
-
Wash the leaves under running tap water for 10 minutes.
-
Surface sterilize the leaves by immersing them in 70% ethanol for 30 seconds, followed by a 10-minute soak in 1% sodium hypochlorite solution.
-
Rinse the leaves three times with sterile distilled water in a laminar flow hood.
-
Cut the leaves into 1 cm² explants.
-
-
Culture Medium Preparation:
-
Prepare MS basal medium supplemented with 30 g/L sucrose and 8 g/L agar.
-
Adjust the pH of the medium to 5.8 before autoclaving.
-
After autoclaving and cooling to about 50°C, add the filter-sterilized plant growth regulators to the medium.
-
Prepare different treatment groups with varying concentrations of 5-MeO-IAA and 2,4-D (e.g., 0, 0.5, 1.0, 2.0, 5.0 mg/L).
-
A constant concentration of a cytokinin, such as kinetin (e.g., 0.5 mg/L), should be included in all treatments to promote cell division.
-
-
Inoculation and Incubation:
-
Place the leaf explants with the adaxial side down on the prepared media in Petri dishes.
-
Seal the Petri dishes with parafilm.
-
Incubate the cultures in a growth chamber at 25 ± 2°C in the dark for the initial 2 weeks to promote callus induction.
-
Subsequently, transfer the cultures to a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
Record the percentage of callus induction after 4 weeks.
-
Measure the fresh weight of the induced callus.
-
Observe and document the morphology of the callus (e.g., color, texture - friable or compact).
-
Data should be statistically analyzed using appropriate methods (e.g., ANOVA).
-
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clearer understanding of the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of 5-MeO-IAA and 2,4-D.
Caption: Generalized auxin signaling pathway leading to callus formation.
Discussion
2,4-D: The Potent Inducer
2,4-D is a synthetic auxin that is highly effective for callus induction in a wide range of plant species. Its stability in culture media allows for a sustained stimulus for cell division and proliferation. The typical response to 2,4-D is the formation of friable, unorganized callus, which is often desirable for establishing cell suspension cultures for secondary metabolite production. However, the high potency of 2,4-D can also lead to somaclonal variation and other genetic instabilities, which may be undesirable for applications requiring genetic fidelity, such as clonal propagation.
5-MeO-IAA: A Natural Alternative with Unknown Potential
As a naturally occurring indole derivative, 5-MeO-IAA is structurally related to the primary plant auxin, indole-3-acetic acid (IAA). While the auxin activity of 5-MeO-IAA in plant tissue culture has not been extensively studied, its role as a metabolite of melatonin is intriguing. Melatonin has been shown to promote callus growth and, in some cases, can stimulate the biosynthesis of IAA. This suggests that 5-MeO-IAA may possess auxin-like activity, although likely with lower potency than synthetic auxins like 2,4-D. Natural auxins and their derivatives are often metabolized more readily by plant tissues, which can be advantageous in preventing the accumulation of high levels of exogenous hormones that might lead to adverse effects. Further research is needed to determine the optimal concentrations of 5-MeO-IAA for callus induction and to characterize the morphology of the resulting callus. It is plausible that 5-MeO-IAA may promote more organized growth, potentially favoring somatic embryogenesis over undifferentiated callus proliferation.
Signaling Pathways
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs), which then regulate the expression of auxin-responsive genes, ultimately leading to cell division and differentiation, and consequently, callus formation. It is well-established that 2,4-D exerts its effects through this pathway. While the specific signaling mechanism of 5-MeO-IAA in plants is yet to be elucidated, as an indole derivative, it is hypothesized to interact with the same core auxin signaling components.
Conclusion
The choice between this compound and 2,4-D for callus induction depends on the specific goals of the research. 2,4-D remains the go-to choice for efficient and rapid induction of unorganized callus, particularly for applications in secondary metabolite production. However, for researchers interested in exploring alternative, potentially milder auxins that may offer better control over morphogenesis or reduce the risk of genetic instability, 5-MeO-IAA presents an interesting, albeit understudied, candidate. The provided experimental protocol offers a framework for conducting a direct comparative analysis to elucidate the relative efficacy and specific effects of these two auxins. Further investigation into the auxin-like properties of 5-MeO-IAA is warranted to fully understand its potential in plant biotechnology.
Unveiling the Specificity Challenge: Cross-Reactivity of 5-Methoxyindole-3-Acetic Acid in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides a comparative analysis of the potential cross-reactivity of 5-methoxyindole-3-acetic acid (5-MIAA) in commercially available immunoassays. Due to a lack of direct quantitative data for 5-MIAA in the public domain, this guide presents cross-reactivity data for structurally analogous compounds to infer potential interactions and underscores the importance of in-house validation.
The specificity of an immunoassay is a critical performance characteristic, ensuring that the antibody binds only to the target analyte. Cross-reactivity with structurally similar molecules can lead to inaccurate quantification and misinterpretation of results. This compound (5-MIAA), a metabolite of serotonin (B10506) and a structural analog of several neuroactive compounds, presents a potential challenge for immunoassays targeting related indoleamines.
Comparative Cross-Reactivity of Structurally Similar Compounds
| Compound | Structural Similarity to 5-MIAA | Immunoassay Target | Reported Cross-Reactivity (%) |
| This compound (5-MIAA) | - | - | Data Not Available |
| Serotonin (5-Hydroxytryptamine) | High | Serotonin | 100[1] |
| 5-Hydroxyindole-3-Acetic Acid (5-HIAA) | High | Serotonin | < 0.0019[1] |
| Melatonin (B1676174) | Moderate | Serotonin | < 0.019[1] |
| 5-Methoxytryptamine | High | Serotonin | 0.37[1] |
| Tryptamine | Moderate | Serotonin | 1.9[1] |
| 5-Hydroxy-L-Tryptophan | Moderate | Serotonin | < 0.019[1] |
| N-Acetylserotonin | Moderate | Melatonin | 0.38[2] |
| 5-Methoxytryptamine | High | Melatonin | 0.15[2] |
| Serotonin Hydrochloride | High | Melatonin | < 0.001[2] |
| 5-Methoxy-DL-Tryptophan | High | Melatonin | < 0.001[2] |
| 6-Hydroxymelatonin | Low | Melatonin | < 0.001[2] |
Note: The data presented is sourced from publicly available product manuals for specific ELISA kits and may vary between manufacturers and kit lots.
Experimental Protocols
Given the absence of specific data for 5-MIAA, it is crucial for researchers to perform in-house cross-reactivity studies. The following is a detailed protocol for a competitive ELISA to determine the percentage cross-reactivity of 5-MIAA.
Protocol for Determining Cross-Reactivity of 5-MIAA in a Competitive ELISA
Objective: To quantify the cross-reactivity of 5-MIAA in an immunoassay designed for a structurally related target analyte (e.g., serotonin or melatonin).
Materials:
-
High-binding 96-well microplate
-
Target analyte standard (e.g., serotonin)
-
This compound (5-MIAA)
-
Primary antibody specific to the target analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the target analyte (e.g., serotonin-protein conjugate) to an optimal concentration (typically 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the coating solution to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard and 5-MIAA in assay buffer. A typical concentration range for the cross-reactant is 10-fold higher and lower than the standard curve range of the target analyte.
-
In a separate plate or tubes, add 50 µL of the standard or 5-MIAA dilutions.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well containing the standard or 5-MIAA.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody-analyte mixture from the separate plate to the corresponding wells of the antigen-coated and blocked microplate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the target analyte standard.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of 5-MIAA that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of 5-MIAA) x 100
Visualizing the Molecular Context
To understand the structural relationships that can lead to cross-reactivity, it is helpful to visualize the biochemical pathway in which these molecules are involved.
Caption: Serotonin-Melatonin Synthesis Pathway and Related Metabolites.
This guide highlights the critical need for researchers to be aware of potential cross-reactivity issues when measuring indoleamines. While direct data for 5-MIAA is lacking, the provided information on analogous compounds and the detailed experimental protocol will enable laboratories to rigorously validate their immunoassays and ensure the accuracy and reliability of their research findings.
References
Validating the Neuroprotective Potential of 5-Methoxyindole-3-Acetic Acid: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the neuroprotective effects of 5-methoxyindole-3-acetic acid (5-MIAA) in vitro. Given the nascent stage of research on this specific compound, this document outlines a proposed series of experiments to systematically evaluate its potential and compare it against established and structurally related neuroprotective agents. The experimental protocols and data presentation formats are designed to yield robust and comparable results, facilitating a clear assessment of 5-MIAA's therapeutic promise.
Introduction to this compound (5-MIAA)
This compound (5-MIAA) is a methoxy (B1213986) derivative of indole-3-acetic acid (IAA), a well-known plant hormone and a metabolite of tryptophan. While the neuroprotective properties of IAA and other indole (B1671886) derivatives are increasingly being recognized, the specific effects of 5-MIAA on neuronal health remain largely unexplored. Preliminary interest in 5-MIAA stems from its structural similarity to compounds known to possess antioxidant and anti-inflammatory properties, which are key mechanisms in combating neurodegenerative processes.[1] This guide proposes a validation strategy to elucidate the neuroprotective profile of 5-MIAA.
Comparative Compounds
To contextualize the neuroprotective potential of 5-MIAA, its performance will be benchmarked against the following compounds:
-
Indole-3-Acetic Acid (IAA): The parent compound, known to exhibit neuroprotective effects against oxidative stress and inflammation.[1]
-
Melatonin: A well-characterized neuroprotective agent with potent antioxidant and anti-inflammatory properties.
-
Edaravone: A clinically approved free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.
Experimental Validation: A Multi-tiered Approach
A battery of in vitro assays is proposed to comprehensively assess the neuroprotective effects of 5-MIAA. These assays will investigate its ability to mitigate key pathological events in neurodegeneration, including excitotoxicity, oxidative stress, and apoptosis.
Cell Models
-
SH-SY5Y Human Neuroblastoma Cells: A widely used and well-characterized cell line in neurotoxicity and neuroprotection studies.[2]
-
Primary Cortical Neurons: For a more physiologically relevant model, primary neurons will be isolated from rodent embryos.
Experimental Protocols
-
Objective: To determine the ability of 5-MIAA to protect neurons from glutamate-induced excitotoxicity.
-
Methodology: MTT Assay for Cell Viability
-
Cell Seeding: Plate SH-SY5Y cells or primary cortical neurons in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of 5-MIAA, IAA, Melatonin, and Edaravone (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induction of Excitotoxicity: Expose the cells to 100 µM glutamate (B1630785) for 24 hours. A control group will not be treated with glutamate.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the control group.[3]
-
-
Objective: To assess the capacity of 5-MIAA to counteract oxidative stress.
-
Methodology: DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Induction of Oxidative Stress: Induce oxidative stress by treating cells with 100 µM hydrogen peroxide (H₂O₂) for 1 hour.
-
DCFDA Staining: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader. The level of intracellular ROS will be proportional to the fluorescence intensity.[4]
-
-
Objective: To determine if 5-MIAA can inhibit neuronal apoptosis.
-
Methodology: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
-
Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates and treat with the test compounds and an apoptosis-inducing agent (e.g., 1 µM staurosporine) for 6 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells will be quantified.[2][5]
-
Data Presentation: Comparative Analysis
The quantitative data from the proposed experiments will be summarized in the following tables for clear comparison.
Table 1: Neuroprotective Effect against Glutamate-Induced Excitotoxicity
| Compound | Concentration (µM) | Cell Viability (%) vs. Glutamate Control |
| 5-MIAA | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| IAA | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Melatonin | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Edaravone | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data |
Table 2: Antioxidant Effect on H₂O₂-Induced Oxidative Stress
| Compound | Concentration (µM) | Intracellular ROS Levels (% of H₂O₂ Control) |
| 5-MIAA | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| IAA | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Melatonin | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Edaravone | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data |
Table 3: Anti-Apoptotic Effect against Staurosporine-Induced Apoptosis
| Compound | Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 5-MIAA | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| IAA | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Melatonin | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Edaravone | 1 | Hypothetical Data |
| 10 | Hypothetical Data | |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data |
Visualizing Experimental and Signaling Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Proposed experimental workflow for validating the neuroprotective effects of 5-MIAA.
Caption: Hypothetical signaling pathway for the neuroprotective action of 5-MIAA.
Conclusion and Future Directions
This guide outlines a systematic in vitro approach to validate the neuroprotective effects of this compound. The successful demonstration of efficacy in these assays would provide a strong rationale for further preclinical investigation, including in vivo studies in animal models of neurodegenerative diseases. Elucidating the precise molecular targets and signaling pathways modulated by 5-MIAA will be a critical next step in understanding its therapeutic potential for the treatment of neurological disorders.
References
- 1. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apoptosis Assays [sigmaaldrich.com]
A Comparative Analysis of 5-Methoxyindole-3-Acetic Acid and Melatonin on Circadian Rhythm Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-methoxyindole-3-acetic acid (5-MIAA) and melatonin (B1676174), focusing on their respective roles and mechanisms in the regulation of circadian rhythms. While melatonin is a well-established chronobiotic agent, the function of 5-MIAA in circadian biology is less understood, making this comparison essential for researchers exploring novel modulators of the internal clock. This document summarizes key experimental data, outlines detailed research protocols, and visualizes relevant biological pathways to facilitate further investigation into these indoleamines.
Introduction
The circadian rhythm, an approximately 24-hour internal clock, governs a vast array of physiological and behavioral processes in most living organisms. The suprachiasmatic nucleus (SCN) of the hypothalamus acts as the master pacemaker in mammals, orchestrating these rhythms in response to light-dark cycles. Melatonin, primarily synthesized in the pineal gland during the night, is a key hormonal output of the SCN and a potent synchronizer of peripheral clocks.[1][2] Its chemical relative, this compound (5-MIAA), is also found in the pineal gland, but its role in circadian regulation remains a subject of investigation. This guide aims to juxtapose the current understanding of these two molecules to highlight their known effects and identify critical knowledge gaps.
Comparative Data on Circadian Rhythm Modulation
The following tables summarize the available quantitative data on the effects of melatonin and 5-MIAA on key parameters of circadian rhythm. It is important to note that while extensive data exists for melatonin, research on the chronobiotic properties of 5-MIAA is limited.
| Parameter | Melatonin | This compound (5-MIAA) | References |
| Endogenous Rhythm | Robust circadian rhythm with nocturnal peak in pineal gland and plasma. | Evidence for a light-dependent circadian rhythm in the pineal gland, but not consistently observed in serum. | [3] |
| Phase Shifting Ability | Well-documented phase-advancing and phase-delaying effects depending on the time of administration. | Not extensively studied. | [4][5][6] |
| Effect on Period Length | Can modulate the free-running period of circadian rhythms. | Not determined. | [7] |
| Receptor Binding (MT1/MT2) | High-affinity agonist for both MT1 and MT2 receptors. | Binding affinity for MT1 and MT2 receptors is not well-characterized. | [8] |
| Effect on SCN Neuronal Firing | Acutely suppresses neuronal firing rate in the SCN, particularly during the subjective night. | Not determined. | [1][2][9][10] |
| Influence on Clock Gene Expression | Modulates the expression of core clock genes such as Per and Cry. | Effects on core clock gene expression have not been reported. | [7] |
Signaling Pathways
The signaling pathways of melatonin in the context of circadian rhythm are well-characterized. In contrast, the signaling mechanism for 5-MIAA's potential effects on the circadian system is largely unknown.
Melatonin Signaling Pathway in the SCN
Melatonin exerts its chronobiotic effects primarily through the activation of two G-protein coupled receptors, MT1 and MT2, which are highly expressed in the SCN.[2] Activation of MT1 receptors generally leads to an inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequently suppressing neuronal firing.[2] Activation of MT2 receptors is more closely linked to the phase-shifting effects of melatonin.[2]
Caption: Melatonin signaling in SCN neurons.
Putative Signaling Pathway for 5-MIAA
The mechanism of action for 5-MIAA on the circadian system, if any, is yet to be elucidated. It may interact with melatonin receptors, or it could have entirely different molecular targets.
Caption: Putative signaling pathway for 5-MIAA.
Experimental Protocols
To facilitate a direct comparison between 5-MIAA and melatonin, standardized experimental protocols are crucial. Below are detailed methodologies for key in vivo and in vitro experiments.
In Vivo Assessment of Chronobiotic Effects Using Locomotor Activity
This protocol is designed to assess the phase-shifting and period-altering effects of a test compound in mice.
1. Animal Housing and Entrainment:
-
House male C57BL/6 mice individually in cages equipped with running wheels.
-
Maintain the animals in a light-tight, ventilated chamber under a 12:12 hour light-dark (LD) cycle for at least two weeks for entrainment. Food and water are available ad libitum.
2. Baseline Activity Recording:
-
Record wheel-running activity continuously using a data acquisition system (e.g., ClockLab).
-
After entrainment, switch the lighting to constant darkness (DD) to determine the free-running period (tau) for each animal over 10-14 days.
3. Compound Administration and Phase Shift Analysis:
-
On the first day of DD, administer the test compound (5-MIAA, melatonin, or vehicle) via intraperitoneal (i.p.) injection at a specific circadian time (CT), for example, CT14 (2 hours after activity onset in nocturnal animals) to test for phase delays.
-
To construct a full phase-response curve (PRC), administer the compound at different CTs across different groups of animals.
-
Continue to record locomotor activity in DD for at least 10 days post-injection.
-
Calculate the phase shift by comparing the phase of the activity rhythm before and after compound administration.
4. Data Analysis:
-
Analyze locomotor activity data to determine the period (tau), phase, and amplitude of the rhythm using software such as ClockLab.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different treatments.
In Vitro Assessment of Circadian Effects Using a Luciferase Reporter Assay
This protocol allows for the high-throughput screening of compounds on the molecular clock in cultured cells.
1. Cell Culture and Reporter Transfection:
-
Culture a suitable cell line, such as U2OS or NIH3T3 cells, which are known to exhibit robust circadian rhythms.
-
Stably or transiently transfect the cells with a circadian reporter construct, typically a promoter of a core clock gene (e.g., Bmal1 or Per2) driving the expression of a luciferase reporter gene (luc).
2. Synchronization of Cellular Rhythms:
-
Plate the transfected cells in 35-mm dishes or multi-well plates.
-
Once confluent, synchronize the cellular clocks by a brief (e.g., 2-hour) treatment with a high concentration of dexamethasone (B1670325) (100 nM) or by a serum shock (50% horse serum).
3. Bioluminescence Recording and Compound Treatment:
-
After synchronization, replace the medium with a recording medium containing luciferin.
-
Place the cells in a light-tight, temperature-controlled incubator equipped with a photomultiplier tube (PMT) or a luminometer to continuously record bioluminescence.
-
After establishing a baseline rhythm for 24-48 hours, add the test compound (5-MIAA, melatonin, or vehicle) to the medium at different concentrations and at different phases of the rhythm.
4. Data Analysis:
-
Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm.
-
Detrend the raw data to remove baseline drifts and normalize the rhythms.
-
Use statistical methods to compare the effects of the compound on the circadian parameters relative to the vehicle control.
Proposed Experimental Workflow for a Comparative Study
To directly compare the chronobiotic effects of 5-MIAA and melatonin, a comprehensive experimental workflow is proposed.
Caption: Proposed workflow for comparing 5-MIAA and melatonin.
Conclusion and Future Directions
Melatonin is a cornerstone of circadian rhythm research and therapy, with well-defined mechanisms of action and chronobiotic effects. In stark contrast, this compound remains an enigmatic player in the realm of circadian biology. While its presence in the pineal gland and a potential light-dependent rhythm suggest a role in photoperiodic signaling, a lack of direct comparative studies with melatonin leaves its chronobiotic potential largely unexplored.
The experimental protocols and workflow outlined in this guide provide a clear roadmap for future research aimed at elucidating the circadian effects of 5-MIAA. Key research questions that need to be addressed include:
-
Does 5-MIAA bind to and activate melatonin receptors?
-
Can 5-MIAA phase shift circadian rhythms in vivo and in vitro?
-
Does 5-MIAA alter the period or amplitude of circadian oscillations?
-
What are the effects of 5-MIAA on the expression of core clock genes?
Answering these questions will be pivotal in determining whether 5-MIAA is a novel chronobiotic agent with therapeutic potential for circadian rhythm disorders. This comparative guide serves as a foundational resource for researchers poised to unravel the circadian functions of this understudied indoleamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A three pulse phase response curve to three milligrams of melatonin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. circadiansleepdisorders.org [circadiansleepdisorders.org]
- 7. mdpi.com [mdpi.com]
- 8. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Melatonin injections affect circadian behavior and SCN neurophysiology in Djungarian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-Methoxyindole-3-Acetic Acid Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding specificity of 5-methoxyindole-3-acetic acid (5-MIAA), a metabolite of melatonin (B1676174). The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for assessing the therapeutic potential and off-target effects of this indole (B1671886) compound.
Comparative Analysis of Receptor Binding Affinity
While direct, high-quality quantitative binding data (Kᵢ or IC₅₀ values) for this compound (5-MIAA) at specific receptor subtypes remains limited in publicly available literature, its close structural relationship to melatonin and serotonin (B10506) suggests potential interactions with their respective receptors. Furthermore, recent studies have implicated the Aryl Hydrocarbon Receptor (AhR) as a target for melatonin and its metabolites.
This section compares the binding affinities of 5-MIAA and other relevant indole compounds at melatonin (MT₁ and MT₂), serotonin (5-HT), and Aryl Hydrocarbon (AhR) receptors. The data presented is compiled from various sources and should be interpreted with the understanding that experimental conditions can influence affinity values.
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| This compound (5-MIAA) | MT₁ | Data not available | Data not available | As a metabolite of melatonin, it is presumed to have affinity for melatonin receptors. |
| MT₂ | Data not available | Data not available | ||
| AhR | ~10,000 - 100,000 (EC₅₀) | Acts as a weak agonist[1]. | ||
| Melatonin | MT₁ | 0.08 - 0.2 | High affinity agonist[2][3]. | |
| MT₂ | 0.3 - 1.0 | High affinity agonist[2][3]. | ||
| Indole-3-acetic acid (IAA) | MT₁ | Data not available | Data not available | |
| MT₂ | Data not available | Data not available | ||
| 5-HT₂A | >10,000 | Low affinity. | ||
| Serotonin (5-HT) | 5-HT₁A | 1 - 10 | High affinity endogenous ligand. | |
| 5-HT₂A | 5 - 20 | High affinity endogenous ligand. | ||
| MT₁ | >10,000 | Low affinity. | ||
| MT₂ | >10,000 | Low affinity. | ||
| Luzindole | MT₁ | 25 - 50 | Antagonist. | |
| MT₂ | 2 - 10 | Antagonist, shows some selectivity for MT₂. |
Note: The EC₅₀ value for 5-MIAA at the AhR indicates the concentration required to elicit a half-maximal response and is not a direct measure of binding affinity (Kᵢ) but suggests a relatively low affinity.
Experimental Protocols
Radioligand Binding Assay for Melatonin Receptors (MT₁ and MT₂)
This protocol is a generalized procedure for determining the binding affinity of a test compound, such as 5-MIAA, to melatonin receptors.
1. Membrane Preparation:
-
Cells stably expressing human MT₁ or MT₂ receptors are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a known concentration of the membrane preparation, a radiolabeled ligand with high affinity for melatonin receptors (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin), and varying concentrations of the unlabeled test compound (competitor).
-
For determining non-specific binding, a high concentration of a known melatonin receptor ligand (e.g., unlabeled melatonin) is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action of 5-MIAA and the experimental approach to assess its binding specificity, the following diagrams are provided.
Given that 5-MIAA is a metabolite of melatonin, it is likely to activate similar signaling pathways. Melatonin receptors are primarily coupled to inhibitory G-proteins (Gᵢ/G₀), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
A Comparative Guide: 5-Methoxyindole-3-acetic acid vs. Synthetic Auxins in Agriculture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the naturally occurring methoxyindole, 5-Methoxyindole-3-acetic acid (5-MeO-IAA), and widely used synthetic auxins in agricultural applications. The comparison is based on their mechanisms of action, performance data from experimental studies, and their primary uses as either plant growth regulators or herbicides.
Introduction to Auxins
Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, including cell elongation, root formation, and fruit development. Indole-3-acetic acid (IAA) is the most common and physiologically important natural auxin. In response to the agricultural need to manipulate plant growth, synthetic compounds that mimic the action of IAA have been developed. These synthetic auxins, such as 1-Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and Dicamba, have become staples in modern agriculture. This guide focuses on comparing these established synthetic auxins with 5-MeO-IAA, a methoxy (B1213986) derivative of IAA.
Mechanism of Action: The Auxin Signaling Pathway
Both natural and synthetic auxins function by hijacking the plant's native auxin perception and signaling cascade. The core of this pathway involves three main protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.
At low auxin concentrations, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When auxin concentrations increase, the hormone acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This binding event tags the Aux/IAA protein for degradation by the 26S proteasome, thereby liberating the ARF transcription factor to activate downstream gene expression, which leads to various physiological responses.
Synthetic auxins mimic IAA, binding to the TIR1/AFB co-receptors to trigger the degradation of Aux/IAA repressors. However, many synthetic auxins are more stable and resistant to degradation within the plant than natural IAA. This stability is key to their function; at low doses, they act as potent growth regulators, while at high concentrations, they cause a sustained, unregulated activation of auxin responses, leading to uncontrolled growth and, ultimately, death in susceptible plant species. This makes them effective herbicides.[1][2][3] The mechanism for 5-MeO-IAA is presumed to be similar, acting as a plant growth regulator that can promote root development.[1]
References
Validating the Anticancer Potential of 5-Methoxyindole-3-Acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities. Among these, derivatives of 5-methoxyindole-3-acetic acid (5-MIAA) are emerging as a promising class of molecules for anticancer drug development. Their structural similarity to the endogenous signaling molecule indole-3-acetic acid, combined with the electronic properties of the methoxy (B1213986) group, offers a unique platform for designing novel therapeutic agents.
This guide provides a comparative analysis of the anticancer potential of selected indole derivatives, with a focus on validating their efficacy through established in vitro assays. While direct and extensive anticancer studies on 5-MIAA derivatives are still emerging, this guide draws comparisons with structurally related indole compounds to highlight their potential mechanisms of action and cytotoxic profiles against various cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation anticancer therapies.
Comparative Cytotoxicity of Indole Derivatives and Standard Anticancer Agents
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values for various indole derivatives and established anticancer drugs against different cancer cell lines, providing a basis for comparative evaluation.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Hydroxyindole-3-Carboxylic Acid Derivatives | |||
| Compound 5a | MCF-7 (Breast) | < 10 | [1] |
| Compound 5d (ester derivative with 4-methoxy group) | MCF-7 (Breast) | 4.7 | [1][2] |
| Compound 5l | MCF-7 (Breast) | < 10 | [1] |
| Indole-based Sulfonohydrazide Derivative | |||
| Compound 5f | MCF-7 (Breast) | 13.2 | [3][4] |
| MDA-MB-468 (Breast) | 8.2 | [3][4] | |
| Indole-Aryl-Amide Derivative | |||
| Compound 5 | HT29 (Colon) | 2.61 | [5] |
| PC3 (Prostate) | 0.39 | [5] | |
| Jurkat J6 (Leukemia) | 0.37 | [5] | |
| Established Anticancer Drugs | |||
| Doxorubicin | MCF-7 (Breast) | 8.306 | [6] |
| MDA-MB-231 (Breast) | 6.602 | [6] | |
| A549 (Lung) | > 20 | [7] | |
| Erlotinib | A431 (Epidermoid) | 1.531 | [8] |
| SKBr-3 (Breast) | 3.980 | [8] | |
| BxPC-3 (Pancreatic) | 1.26 | [9] |
Key Signaling Pathways in Indole-Mediated Anticancer Activity
Indole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently dysregulated signaling cascades in human cancers and are often targeted by indole compounds.[10][11][12]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several indole derivatives have been shown to inhibit this pathway at different nodal points, leading to the induction of apoptosis and suppression of tumor growth. For instance, some indole compounds have been found to directly inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[11]
References
- 1. brieflands.com [brieflands.com]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Dose-Response Analysis of 5-Methoxyindole-3-Acetic Acid in Plants
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for conducting a dose-response analysis of the auxin analog, 5-methoxyindole-3-acetic acid (5-MeO-IAA), across various plant species. Due to a scarcity of publicly available direct comparative studies on 5-MeO-IAA, this document outlines established experimental protocols for auxin bioassays that can be readily adapted for this specific compound. Furthermore, it presents a template for data comparison and visualizes the underlying signaling pathways and experimental workflows.
Understanding the Dose-Response Relationship of 5-MeO-IAA
This compound (5-MeO-IAA) is a naturally occurring auxin, a class of phytohormones that play a pivotal role in regulating plant growth and development. The physiological effects of auxins are highly dependent on their concentration, exhibiting a characteristic biphasic dose-response curve. At optimal concentrations, auxins promote cell elongation, division, and differentiation, leading to processes such as root initiation and shoot elongation. However, at supraoptimal (high) concentrations, these same compounds can become inhibitory, leading to stunted growth or even phytotoxicity.
A thorough dose-response analysis is therefore critical to determine the optimal concentration range for desired physiological effects and to identify potential inhibitory concentrations of 5-MeO-IAA in different plant species. Such studies are fundamental for its potential application in agriculture, horticulture, and plant biotechnology.
Comparative Dose-Response Data (Template)
| Plant Species | Bioassay | Parameter | 5-MeO-IAA Concentration (M) | Indole-3-Acetic Acid (IAA) - Reference (M) |
| Arabidopsis thaliana | Primary Root Elongation | EC₅₀ (Inhibition) | Data to be determined | ~10⁻⁷ - 10⁻⁶ |
| Lateral Root Formation | Optimal Concentration | Data to be determined | ~10⁻⁸ - 10⁻⁷ | |
| Pisum sativum (Pea) | Epicotyl Elongation | Optimal Concentration | Data to be determined | ~10⁻⁶ - 10⁻⁵ |
| Root Elongation | EC₅₀ (Inhibition) | Data to be determined | ~10⁻⁶ | |
| Zea mays (Maize) | Coleoptile Elongation | Optimal Concentration | Data to be determined | ~10⁻⁵ |
| Primary Root Elongation | EC₅₀ (Inhibition) | Data to be determined | ~10⁻⁶ | |
| Oryza sativa (Rice) | Coleoptile Elongation | Optimal Concentration | Data to be determined | ~10⁻⁵ |
| Root Elongation | EC₅₀ (Inhibition) | Data to be determined | ~10⁻⁶ |
Note: The reference IAA concentrations are approximate and can vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for common auxin bioassays that can be adapted for the dose-response analysis of 5-MeO-IAA.
Arabidopsis thaliana Root Elongation Assay
This assay is a highly sensitive method to quantify the inhibitory effects of auxins on primary root growth.
-
Plant Material and Growth Conditions:
-
Sterilize Arabidopsis thaliana (e.g., Col-0) seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water.
-
Sow seeds on square Petri plates containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
-
Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germinate the seeds by placing the plates vertically in a growth chamber at 22-24°C under a 16-hour light/8-hour dark photoperiod.
-
-
Dose-Response Experiment:
-
After 4-5 days of germination, transfer seedlings of uniform size to new square plates containing 0.5X MS medium supplemented with a range of 5-MeO-IAA concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). A control plate without 5-MeO-IAA should be included.
-
Place the plates vertically back into the growth chamber.
-
After 3-5 days of treatment, scan the plates and measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition relative to the control for each concentration.
-
Plot the percentage of inhibition against the logarithm of the 5-MeO-IAA concentration to determine the EC₅₀ value (the concentration that causes 50% inhibition).
-
Zea mays Coleoptile Elongation Bioassay
This classic bioassay measures the promotion of cell elongation in maize coleoptiles.
-
Plant Material and Growth Conditions:
-
Soak Zea mays (maize) kernels in water for 2-4 hours.
-
Plant the kernels in moist vermiculite (B1170534) or roll them in moist paper towels and place them in a dark incubator at 25-28°C for 3-4 days. All manipulations should be performed under a dim green safelight to avoid phototropic responses.
-
Select straight coleoptiles of about 2-3 cm in length.
-
-
Dose-Response Experiment:
-
Excise the apical 3-5 mm of the coleoptile to remove the endogenous auxin source.
-
Cut a sub-apical segment of a defined length (e.g., 10 mm) from the remaining coleoptile.
-
Float the segments in a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate (B84403) buffer, pH 6.0) for a pre-incubation period of 1-2 hours to deplete endogenous auxins.
-
Transfer the segments to test tubes or Petri dishes containing the basal medium supplemented with a range of 5-MeO-IAA concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) and a control without 5-MeO-IAA.
-
Incubate the segments in the dark at 25°C on a shaker for 18-24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage of elongation relative to the initial length for each concentration.
-
Plot the percentage of elongation against the logarithm of the 5-MeO-IAA concentration to determine the optimal concentration for growth promotion.
-
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for dose-response analysis of 5-MeO-IAA.
Caption: Canonical auxin signaling pathway, the presumed mechanism of action for 5-MeO-IAA.
Conclusion
This guide provides a foundational framework for researchers embarking on the dose-response analysis of this compound in various plant species. While direct comparative data for 5-MeO-IAA is currently limited, the established protocols for auxin bioassays presented here offer a robust starting point for investigation. By systematically applying these methods and utilizing the provided templates for data organization and visualization, researchers can contribute valuable knowledge to the understanding of this potent plant growth regulator. The elucidation of its precise dose-dependent effects will be instrumental in unlocking its potential for agricultural and biotechnological applications.
Comparative Metabolomics of 5-Methoxyindole-3-Acetic Acid Treatment: A Guide for Researchers
A comprehensive guide detailing the metabolic impact of 5-methoxyindole-3-acetic acid (5-MIAA) remains a critical need for the scientific community. Despite extensive searches of available scientific literature, direct comparative metabolomics studies detailing the global metabolic alterations following 5-MIAA treatment are not presently available. This guide, therefore, outlines the current understanding of 5-MIAA's metabolic context and provides a framework for future research in this area.
This compound (5-MIAA) is an endogenous indoleamine and a known metabolite of melatonin. Its physiological roles and metabolic impact are subjects of ongoing research. While direct comparative metabolomics data is lacking, understanding its position within broader metabolic pathways can provide valuable insights for researchers, scientists, and drug development professionals.
The Metabolic Context of 5-MIAA
5-MIAA is situated within the tryptophan metabolism pathway. Tryptophan, an essential amino acid, is a precursor to a wide array of bioactive molecules, including serotonin, melatonin, and other indole (B1671886) derivatives. The synthesis of 5-MIAA is closely linked to the metabolism of melatonin.
Below is a diagram illustrating the generally accepted pathway leading to the formation of 5-MIAA.
Caption: Simplified metabolic pathway showing the synthesis of 5-MIAA from tryptophan.
Future Directions: A Proposed Experimental Workflow for Comparative Metabolomics of 5-MIAA
To address the current knowledge gap, a robust experimental workflow is essential. The following diagram outlines a proposed methodology for conducting a comparative metabolomics study of 5-MIAA treatment.
Caption: Proposed workflow for a comparative metabolomics study of 5-MIAA treatment.
Hypothetical Data Presentation and Experimental Protocols
In the absence of published data, this section provides templates for how such information could be presented.
Table 1: Hypothetical Metabolite Changes in Response to 5-MIAA Treatment
| Metabolite Class | Metabolite Name | Fold Change (5-MIAA vs. Control) | p-value | Putative Identification |
| Amino Acids | Tryptophan | 0.85 | < 0.05 | Authentic Standard |
| Kynurenine | 1.20 | < 0.05 | MS/MS Library Match | |
| Lipids | Phosphatidylcholine (16:0/18:1) | 1.50 | < 0.01 | Accurate Mass |
| Carbohydrates | Glucose | 0.90 | < 0.05 | Authentic Standard |
| Nucleotides | Adenosine Monophosphate | 1.15 | < 0.05 | MS/MS Library Match |
Experimental Protocols (Template)
1. Cell Culture and Treatment:
-
Cell Line: Specify the cell line used (e.g., HepG2, SH-SY5Y).
-
Culture Conditions: Detail the media, supplements, and incubation conditions (e.g., 37°C, 5% CO2).
-
Treatment: Describe the concentration of 5-MIAA used, the duration of treatment, and the vehicle control.
2. Metabolite Extraction:
-
Quenching: Detail the method for halting metabolic activity (e.g., cold methanol).
-
Extraction Solvent: Specify the solvent system used for extracting metabolites (e.g., 80% methanol).
-
Sample Preparation: Describe the steps for sample clarification and preparation for analysis (e.g., centrifugation, supernatant collection).
3. LC-MS/MS Analysis:
-
Instrumentation: Specify the liquid chromatography and mass spectrometry systems used.
-
Chromatographic Conditions: Detail the column, mobile phases, gradient, and flow rate.
-
Mass Spectrometry Parameters: Describe the ionization mode, scan range, and other relevant MS settings.
4. Data Analysis:
-
Software: List the software used for data processing, peak picking, and metabolite identification.
-
Statistical Analysis: Detail the statistical methods employed to determine significant changes in metabolite levels.
Conclusion
A dedicated comparative metabolomics study on this compound is a clear and unmet need within the scientific community. Such research would provide invaluable data for understanding its biological functions, identifying potential biomarkers, and informing the development of novel therapeutic strategies. The frameworks provided in this guide are intended to serve as a starting point for researchers aiming to fill this critical knowledge gap. As new data becomes available, this guide will be updated to reflect the latest findings in the field.
Validating the Pro-oxidant Activity of 5-Methoxyindole-3-acetic acid: A Comparative Guide
This guide provides a comparative analysis of the pro-oxidant activity of 5-methoxyindole-3-acetic acid (5-MIAA), a metabolite of melatonin (B1676174) found in the pineal gland, retina, and harderian gland.[1][2] For researchers, scientists, and drug development professionals, understanding the conditions under which certain compounds act as pro-oxidants is crucial for evaluating potential therapeutic applications or toxicological risks. This document compares 5-MIAA with its parent compound, indole-3-acetic acid (IAA), and other derivatives, supported by experimental data and detailed protocols for validation.
Comparative Pro-oxidant Activity
The pro-oxidant effects of indole-3-acetic acid and its derivatives are often dependent on their metabolic activation by peroxidases.[3] The resulting radicals can then participate in oxidation reactions, such as the co-oxidation of molecules like NADH, ascorbate, and glutathione (B108866) (GSH), or catalyze lipid peroxidation and the formation of reactive oxygen species (ROS).[3] The relative effectiveness of these indoles can vary significantly with pH.
Co-oxidation of Cellular Reductants
The ability of IAA derivatives to catalyze the oxidation of key cellular antioxidants provides a measure of their pro-oxidant activity. The effectiveness of these compounds often correlates with how readily they are oxidized by horseradish peroxidase (HRP).[3]
| Compound | Relative Effectiveness in Co-oxidizing NADH, Ascorbate, and GSH |
| 5MeO-2Me-IAA | Most Effective |
| 2Me-IAA | > 5MeO-IAA |
| 5-MIAA | > IAA |
| IAA | Least Effective |
| Data sourced from Tafazoli & O'brien, 2004.[3] |
Lipid Peroxidation and ROS Formation
The pro-oxidant activity of IAA derivatives was also assessed by their ability to induce lipid peroxidation and reactive oxygen species (ROS) formation in hepatocytes and microsomes at different pH levels.[3]
| pH | Relative Effectiveness in Catalyzing Lipid Peroxidation and ROS Formation |
| pH 6.0 | IAA > 5MeO-2Me-IAA > 2Me-IAA > 5-MIAA |
| pH 7.4 | 5MeO-2Me-IAA > 2Me-IAA > 5-MIAA > IAA |
| Data sourced from Tafazoli & O'brien, 2004.[3] |
Experimental Protocols
To validate the pro-oxidant activity of 5-MIAA and other indole (B1671886) compounds, several key experiments can be performed. Below are detailed methodologies for assessing lipid peroxidation and DNA damage.
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This protocol is based on the reaction of malondialdehyde (MDA), a major byproduct of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.[4][5][6][7] The intensity of the color is proportional to the MDA concentration.[4]
Materials:
-
Sample (plasma, serum, cell or tissue lysate)
-
MDA Standard
-
Thiobarbituric Acid (TBA)
-
SDS Solution
-
TBA Acid Diluent
-
Sodium Hydroxide Solution
-
Butylated hydroxytoluene (BHT) solution
-
Microcentrifuge tubes
-
Water bath or heat block (95°C)
-
Microplate reader (532 nm)
Procedure:
-
Sample Preparation: Homogenize tissue or cell samples on ice. Centrifuge to remove debris.
-
Standard Curve Preparation: Prepare a dilution series of the MDA standard.
-
Reaction:
-
Add 100 µl of SDS Solution to 100 µl of each sample and standard in microcentrifuge tubes.[4]
-
Mix thoroughly and incubate for 5 minutes at room temperature.[4]
-
Prepare the TBA Reagent by mixing TBA with the TBA Acid Diluent.
-
Add 250 µl of the TBA Reagent to each tube.[4]
-
Incubate the tubes at 95°C for 60 minutes.[4]
-
-
Measurement:
-
Calculation: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.
DNA Damage Assay (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[8][9] Damaged DNA migrates further in an electric field, creating a "comet tail."[8][10]
Materials:
-
Treated cells in suspension
-
Low melting point agarose (B213101)
-
Lysis solution (containing high salt and detergents)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., ethidium (B1194527) bromide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with analysis software
Procedure:
-
Cell Preparation: Treat cells with the test compound (e.g., 5-MIAA). Harvest the cells and resuspend them in a buffer at a controlled concentration.
-
Slide Preparation:
-
Mix the cell suspension with low melting point agarose.
-
Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify on ice.
-
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.[8]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. The negatively charged, fragmented DNA will migrate towards the anode.[8][10]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage. Key parameters include tail length, percentage of DNA in the tail, and tail moment.[10]
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in validating the pro-oxidant activity of 5-MIAA, the following diagrams have been generated.
Caption: General workflow for assessing pro-oxidant activity.
Caption: Peroxidase-mediated activation of 5-MIAA to a pro-oxidant radical.
Caption: Workflow of the Malondialdehyde (MDA) assay.
Caption: Workflow of the Comet Assay for DNA damage assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Lipid Peroxidation Assay Kit (A319696) | Antibodies.com [antibodies.com]
- 6. Lipid Peroxidation MDA Assay Kit [sbsgenetech.com]
- 7. biocompare.com [biocompare.com]
- 8. championsoncology.com [championsoncology.com]
- 9. The comet assay: a sensitive method for detecting DNA damage in individual cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying DNA damage in hippocampal neurons using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methoxyindole-3-Acetic Acid and Other Bioactive Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) derivatives represent a vast and versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Their structural motif is a cornerstone in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities. This guide provides a side-by-side comparison of 5-methoxyindole-3-acetic acid (5-MIAA) with other prominent indole compounds, focusing on their anticancer, anti-inflammatory, and receptor binding properties. The information presented is supported by experimental data to aid researchers in evaluating their potential for therapeutic development.
Comparison of Biological Activities
This section provides a quantitative comparison of this compound and other selected indole compounds across different biological assays. The data is summarized for easy reference and comparison.
Anticancer Activity
The cytotoxic effects of indole compounds against various cancer cell lines are a key area of investigation. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (5-MIAA) | Data not available | - | - | - |
| Indole-3-acetic acid (IAA) | SH-SY5Y (Neuroblastoma) | Significant reduction in cell viability at 1 mM | Indole | Less efficacious than IAA |
| Indole | SH-SY5Y (Neuroblastoma) | Significant reduction in cell viability at 1 mM | - | - |
| Doxorubicin (Reference) | HepG2 (Liver Carcinoma) | 24.7 ± 3.2 | - | - |
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound (5-MIAA) | Data not available | Data not available | - | - | - | - |
| Indomethacin | 0.07 | 0.89 | 0.079 | Celecoxib | 12.5 | 0.08 |
| Indole-3-acetic acid (IAA) | Data not available | Data not available | - | - | - | - |
Note: Specific COX-1 and COX-2 inhibition data for 5-MIAA is not currently available. However, it has been used in the synthesis of selective COX-2 inhibitors[1]. Indomethacin, a well-known NSAID with an indole core, is provided as a benchmark. Some studies indicate that IAA can mitigate inflammatory responses by inhibiting the nuclear translocation of NF-κB p65[2].
Melatonin (B1676174) Receptor Binding Affinity
The structural similarity of 5-MIAA to melatonin, a neurohormone, suggests potential interaction with melatonin receptors (MT1 and MT2). The binding affinity is typically measured by the inhibition constant (Ki).
| Compound | Receptor | Ki (nM) |
| This compound (5-MIAA) | MT1/MT2 | Data not available |
| Melatonin | MT1/MT2 | High affinity |
| N-acetyltryptamine | MT1/MT2 | Partial agonist |
| Luzindole | MT1/MT2 | Antagonist |
Note: The 5-methoxy group on the indole ring is a crucial component for high-affinity binding to melatonin receptors[3]. While specific Ki values for 5-MIAA are not available, its structural features suggest it may interact with these receptors. Further binding studies are necessary to determine its affinity and functional activity.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole compounds and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.
Procedure:
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Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compounds at various concentrations.
-
Reaction Initiation: In a 96-well plate, add the enzyme, heme cofactor, and the test compound or vehicle control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.
-
Absorbance Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of indole compounds are mediated through their interaction with various cellular signaling pathways.
Potential Anticancer Signaling Pathway of this compound
While the precise signaling pathway for 5-MIAA's potential anticancer activity is not fully elucidated, based on the activity of related indole-3-acetic acid derivatives, it may involve the MAPK/ERK pathway. For instance, Mitochonic acid 5, a derivative of IAA, has been shown to activate the MAPK-ERK-Yap signaling pathway[4]. This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.
Caption: Putative MAPK/ERK signaling pathway potentially modulated by 5-MIAA.
Anti-inflammatory Signaling Pathway of Indole-3-Acetic Acid
Indole-3-acetic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by Indole-3-Acetic Acid.
Conclusion
This compound is a structurally interesting indole derivative with potential biological activities stemming from its relationship to melatonin and other bioactive indoles. While this guide highlights its potential in anticancer and anti-inflammatory applications, the lack of direct, quantitative comparative data underscores the need for further research. The provided experimental protocols and pathway diagrams offer a framework for future investigations into the therapeutic promise of 5-MIAA and related compounds. Researchers are encouraged to utilize this information to design and execute studies that will further elucidate the pharmacological profile of this intriguing molecule.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochonic acid 5 activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxyindole-3-acetic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 5-Methoxyindole-3-acetic acid, aligning with standard safety protocols and regulatory requirements. Adherence to these procedures is paramount to minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Disposal Plan
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in general laboratory trash or down the drain. The universally recognized precautionary statement for its disposal is P501: "Dispose of contents/container to an approved waste disposal plant"[1].
Key Disposal Information Summary
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1][2] |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers as you would the product itself. | |
| Waste Segregation | Do not mix with other waste materials. | |
| Regulatory Compliance | Disposal must be in accordance with national and local regulations. | |
| Environmental Precautions | Avoid release into the environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including protective gloves, protective clothing, and eye protection[1].
-
Waste Identification and Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
If possible, leave the chemical in its original, labeled container.
-
-
Waste Segregation:
-
Store waste this compound separately from other chemical waste streams to prevent unintended reactions.
-
-
Container Management:
-
Ensure the waste container is securely closed and stored in a designated, well-ventilated hazardous waste accumulation area.
-
-
Engage Professional Disposal Services:
-
Arrange for pickup by a licensed and approved chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound being disposed of, in accordance with your institution's and local regulatory requirements.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
